molecular formula C8H18O6S B1677526 m-PEG3-OMs

m-PEG3-OMs

Número de catálogo: B1677526
Peso molecular: 242.29 g/mol
Clave InChI: ZMRMMAUVJFLPIV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

m-PEG4-Ms is a PEG derivative containing a mesyl group. The mesyl group is a good leaving group for nucleophilic substitution reactions. The hydrophilic PEG spacer increases solubility in aqueous media.

Propiedades

IUPAC Name

2-[2-(2-methoxyethoxy)ethoxy]ethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O6S/c1-11-3-4-12-5-6-13-7-8-14-15(2,9)10/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMRMMAUVJFLPIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to m-PEG3-OMs: A Core Component in Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-PEG3-OMs, or 2-(2-(2-methoxyethoxy)ethoxy)ethyl methanesulfonate (B1217627), is a monofunctional, three-unit polyethylene (B3416737) glycol (PEG) derivative that has emerged as a critical linker in the development of Proteolysis Targeting Chimeras (PROTACs). Its defined length, hydrophilicity, and reactive mesylate group make it an invaluable tool for covalently connecting a target protein ligand and an E3 ubiquitin ligase ligand. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed synthesis protocol, and its application in the construction of PROTACs. Furthermore, it elucidates the general mechanism of action of PROTACs facilitated by this linker and provides a visual representation of the key synthetic and biological pathways.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective handling, reaction setup, and the purification of its derivatives. Key properties are summarized in the table below.

PropertyValueSource
IUPAC Name 2-[2-(2-methoxyethoxy)ethoxy]ethyl methanesulfonate[1]
Synonyms This compound, mPEG3-Methanesulfonate, m-PEG3-Ms[1]
CAS Number 74654-05-0[1]
Molecular Formula C8H18O6S[1]
Molecular Weight 242.29 g/mol [1]
Appearance Colorless to pale yellow liquid (inferred)
Purity Typically >95%[2]
Solubility Miscible with polar organic solvents such as acetonitrile, dichloromethane, and ethanol.[3]

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound involves the mesylation of triethylene glycol monomethyl ether (m-PEG3-OH). The following protocol is adapted from established methods for the mesylation of alcohols.

Materials:

  • Triethylene glycol monomethyl ether (m-PEG3-OH)

  • Methanesulfonyl chloride (MsCl)

  • Pyridine (B92270) or Triethylamine (B128534) (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triethylene glycol monomethyl ether (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine or triethylamine (1.5 eq) to the stirred solution.

  • To this mixture, add methanesulfonyl chloride (1.2 eq) dropwise, ensuring the temperature remains at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by slowly adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl (if using pyridine), deionized water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude this compound by flash column chromatography on silica (B1680970) gel, eluting with a gradient of ethyl acetate (B1210297) in hexanes, to obtain the pure product.

Application of this compound in PROTAC Synthesis

This compound serves as a key building block for constructing the linker component of a PROTAC. The mesylate group is an excellent leaving group, allowing for nucleophilic substitution by a functional group (e.g., an amine or a phenol) on either the target protein ligand or the E3 ligase ligand.

General Protocol for PROTAC Synthesis via Nucleophilic Substitution:

This protocol outlines the general steps for coupling a ligand containing a nucleophilic group (e.g., a primary amine) with this compound.

Materials:

  • This compound

  • Amine-containing ligand (either for the target protein or E3 ligase)

  • A suitable base (e.g., potassium carbonate, diisopropylethylamine)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

Procedure:

  • Dissolve the amine-containing ligand (1.0 eq) and the base (2.0-3.0 eq) in the anhydrous solvent under an inert atmosphere.

  • Add this compound (1.1-1.2 eq) to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and stir for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer, filter, and concentrate to obtain the crude product.

  • Purify the resulting intermediate (ligand-PEG3-OMs or ligand-PEG3-ligand) by preparative HPLC.

The resulting product will be the first half of the PROTAC. A similar nucleophilic substitution or a different coupling chemistry (e.g., amide coupling) can then be used to attach the second ligand to complete the PROTAC synthesis.

Visualization of Synthetic and Biological Pathways

To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict the synthesis of this compound and the general mechanism of action of a PROTAC.

G cluster_synthesis Synthesis of this compound mPEG3OH m-PEG3-OH mPEG3OMs This compound mPEG3OH->mPEG3OMs DCM, 0°C to RT MsCl Methanesulfonyl Chloride (MsCl) MsCl->mPEG3OMs Base Base (e.g., Pyridine) Base->mPEG3OMs

Synthesis of this compound from m-PEG3-OH.

G cluster_protac PROTAC Mechanism of Action PROTAC PROTAC (Target Ligand - m-PEG3 - E3 Ligase Ligand) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Recycled Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

PROTAC-mediated protein degradation pathway.

Conclusion

This compound is a versatile and highly valuable chemical tool for researchers in the field of targeted protein degradation. Its well-defined structure, favorable solubility, and reactive mesylate group provide a reliable and efficient means of constructing PROTACs. The experimental protocols and conceptual diagrams provided in this guide are intended to equip scientists and drug development professionals with the foundational knowledge required to effectively utilize this compound in the design and synthesis of novel therapeutics. As the field of PROTACs continues to expand, the importance of well-characterized and readily available linkers like this compound will undoubtedly grow, paving the way for the development of next-generation medicines.

References

An In-depth Technical Guide to m-PEG3-OMs: Chemical Structure, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of m-PEG3-OMs (2-[2-(2-methoxyethoxy)ethoxy]ethyl methanesulfonate), a key building block in modern pharmaceutical research, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Chemical Identity and Properties

This compound is a monodisperse polyethylene (B3416737) glycol (PEG) derivative characterized by a methoxy-terminated triethylene glycol chain and a terminal mesylate group. The mesylate is an excellent leaving group, making this compound a valuable reagent for nucleophilic substitution reactions.

Chemical Structure

The chemical structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
IUPAC Name 2-[2-(2-methoxyethoxy)ethoxy]ethyl methanesulfonate
Synonyms m-PEG3-Mesylate, mPEG3-OMs
CAS Number 74654-05-0[1]
Molecular Formula C₈H₁₈O₆S[1]
Molecular Weight 242.29 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Density 1.170 ± 0.06 g/cm³[1]
SMILES COCCOCCOCCOS(C)(=O)=O[1]
Solubility Soluble in water and most organic solvents.
Storage Store at -20°C for long-term stability.[1]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from commercially available triethylene glycol monomethyl ether via a mesylation reaction. A representative experimental protocol is provided below.

Materials:

  • Triethylene glycol monomethyl ether

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (B128534) (TEA) or other suitable non-nucleophilic base

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triethylene glycol monomethyl ether (1 equivalent) in anhydrous DCM. Cool the solution to 0°C using an ice bath.

  • Addition of Base: Add triethylamine (1.2-1.5 equivalents) to the cooled solution with stirring.

  • Mesylation: Slowly add methanesulfonyl chloride (1.1-1.3 equivalents) dropwise to the reaction mixture, ensuring the temperature remains at 0°C.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 1-2 hours and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to obtain the pure product.

G cluster_synthesis Synthesis of this compound Start Start Dissolve Reagents Dissolve Triethylene glycol monomethyl ether and Triethylamine in anhydrous DCM Start->Dissolve Reagents Cool Reaction Cool to 0°C Dissolve Reagents->Cool Reaction Add MsCl Add Methanesulfonyl chloride dropwise Cool Reaction->Add MsCl Reaction Stir at 0°C to room temperature Add MsCl->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Work-up Quench, wash with NaHCO₃, water, and brine Monitor->Work-up Isolate Product Dry, concentrate, and purify by column chromatography Work-up->Isolate Product End End Isolate Product->End

Caption: Experimental workflow for the synthesis of this compound.

Application in Bioconjugation: A General Protocol for PROTAC Synthesis

This compound serves as a hydrophilic and flexible linker in the synthesis of PROTACs. The mesylate group allows for facile conjugation to a nucleophilic handle (e.g., an amine or thiol) on a warhead (targeting the protein of interest) or an E3 ligase ligand.

Materials:

  • This compound

  • A molecule containing a nucleophilic group (e.g., a primary amine on a warhead or E3 ligase ligand)

  • A suitable base (e.g., diisopropylethylamine - DIPEA)

  • Anhydrous polar aprotic solvent (e.g., dimethylformamide - DMF or acetonitrile (B52724) - ACN)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve the nucleophilic molecule (1 equivalent) and DIPEA (2-3 equivalents) in the chosen anhydrous solvent.

  • Addition of this compound: Add a solution of this compound (1-1.2 equivalents) in the same solvent to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80°C) until the reaction is complete, as monitored by LC-MS.

  • Purification: Upon completion, the reaction mixture can be purified by preparative high-performance liquid chromatography (HPLC) to isolate the desired PEGylated product.

Role in PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.

The this compound linker plays a crucial role in the efficacy of a PROTAC by:

  • Providing Optimal Spacing: The length and flexibility of the PEG chain are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

  • Enhancing Solubility: The hydrophilic nature of the PEG linker can improve the aqueous solubility of the PROTAC molecule, which is often a challenge for these relatively large and complex structures.

  • Improving Pharmacokinetic Properties: PEGylation can influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug, potentially leading to improved bioavailability and in vivo efficacy.

G POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC (with m-PEG3 linker) PROTAC->Ternary mediates E3 E3 Ubiquitin Ligase E3->Ternary recruits PolyUb Polyubiquitinated POI Ternary->PolyUb leads to Polyubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome targeted to Degradation Degradation Products Proteasome->Degradation results in

Caption: Signaling pathway of PROTAC-mediated protein degradation.

Conclusion

This compound is a versatile and valuable chemical tool for researchers in drug discovery and development. Its well-defined structure, favorable physicochemical properties, and reactive mesylate group make it an ideal linker for the construction of complex molecules such as PROTACs. The rational design of linkers is a critical aspect of PROTAC development, and the use of monodisperse PEG linkers like this compound allows for precise control over the linker length and composition, ultimately contributing to the optimization of degrader potency and selectivity. This guide provides a foundational understanding of this compound to aid researchers in its effective application.

References

An In-depth Technical Guide to the Synthesis of m-PEG3-OMs from m-PEG3-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of m-PEG3-OMs (1-(2-(2-methoxyethoxy)ethoxy)ethyl methanesulfonate) from its precursor, m-PEG3-OH (2-(2-(2-methoxyethoxy)ethoxy)ethanol). The conversion of the terminal hydroxyl group to a mesylate is a critical activation step, rendering the PEG linker amenable to nucleophilic substitution, a common strategy in the construction of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems.[1][2] This document outlines a detailed experimental protocol, presents key quantitative data, and includes visual diagrams to elucidate the reaction pathway and experimental workflow.

Core Synthesis: Mesylation of m-PEG3-OH

The fundamental reaction involves the conversion of the primary alcohol in m-PEG3-OH to a good leaving group, the mesylate, through a reaction with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, typically triethylamine (B128534) (Et3N). The base serves to neutralize the hydrochloric acid byproduct generated during the reaction.

Quantitative Data Summary

While specific yield and purity data for the direct conversion of m-PEG3-OH to this compound can vary based on reaction scale and purification efficacy, the following table summarizes typical parameters based on analogous reactions with similar short-chain PEG alcohols.[3]

ParameterValueSource
Starting Material m-PEG3-OH-
Reagents Methanesulfonyl Chloride (MsCl), Triethylamine (Et3N)[3][4]
Solvent Dichloromethane (B109758) (CH2Cl2)[3][4]
Reaction Temperature -10 °C to Room Temperature[3]
Reaction Time 12 hours[3]
Typical Yield >95% (based on analogous reactions)[3]
Purity High, requires purification by extraction and/or chromatography[3][5]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the mesylation of polyethylene (B3416737) glycol derivatives.[3][4]

Materials:

  • m-PEG3-OH (1 eq.)

  • Methanesulfonyl Chloride (MsCl) (2.1 eq.)

  • Triethylamine (Et3N) (1.33 eq.)

  • Anhydrous Dichloromethane (CH2Cl2)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (B86663) (Na2SO4)

  • Round-bottom flask, magnetic stirrer, ice-salt bath, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve m-PEG3-OH (1 eq.) in anhydrous dichloromethane (CH2Cl2).

  • Addition of Base: Add triethylamine (Et3N, 1.33 eq.) to the solution.

  • Cooling: Cool the reaction mixture to -10 °C using an ice-salt bath.

  • Addition of Mesylating Agent: Slowly add methanesulfonyl chloride (MsCl, 2.1 eq.) to the cooled solution while stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12 hours.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers and wash with brine (3x).

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound product.

  • Purification (if necessary): The crude product can be further purified by column chromatography on silica (B1680970) gel if required.

Visualizing the Process

To further clarify the synthesis, the following diagrams illustrate the chemical transformation and the experimental workflow.

G cluster_0 Chemical Reaction Pathway mPEG3OH m-PEG3-OH (2-(2-(2-methoxyethoxy)ethoxy)ethanol) MsCl + Methanesulfonyl Chloride (MsCl) Et3N Triethylamine (Et3N) (Base) mPEG3OMs This compound (1-(2-(2-methoxyethoxy)ethoxy)ethyl methanesulfonate) Et3N->mPEG3OMs CH2Cl2, -10°C to RT HCl_Et3N + [Et3NH]Cl

Caption: Chemical reaction for the synthesis of this compound.

G cluster_workflow Experimental Workflow start Dissolve m-PEG3-OH in CH2Cl2 add_base Add Triethylamine start->add_base cool Cool to -10°C add_base->cool add_mscl Add Methanesulfonyl Chloride cool->add_mscl react Stir at RT for 12h add_mscl->react quench Quench with Water react->quench extract Extract with CH2Cl2 quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Optional) concentrate->purify end_product This compound purify->end_product

References

An In-depth Technical Guide to the Purification of m-PEG3-OMs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and application of PROTACs and other advanced drug delivery systems, the purity of linker molecules is of paramount importance. This guide provides a comprehensive overview of the purification protocol for methoxy-poly(ethylene glycol)3-methanesulfonate (m-PEG3-OMs), a common trifunctional PEG linker. The following sections detail the necessary experimental procedures, data presentation, and analytical characterization to ensure the high purity of this compound for downstream applications.

Overview of the Purification Strategy

The purification of this compound from a crude reaction mixture typically involves a multi-step process aimed at removing unreacted starting materials, reagents, and side products. The general workflow begins with an initial work-up and extraction, followed by chromatographic purification. The purity of the final product is then assessed using analytical techniques such as HPLC and NMR.

Purification_Workflow cluster_synthesis Crude Product cluster_purification Purification Protocol cluster_analysis Quality Control Crude_Mixture Crude this compound Reaction Mixture Workup Aqueous Work-up & Extraction Crude_Mixture->Workup Column_Chromatography Column Chromatography Workup->Column_Chromatography Solvent_Removal Solvent Removal Column_Chromatography->Solvent_Removal Purity_Analysis Purity & Identity Confirmation (HPLC, NMR, MS) Solvent_Removal->Purity_Analysis Final_Product Pure this compound Purity_Analysis->Final_Product

Caption: General workflow for the purification of this compound.

Experimental Protocols

The following protocols are based on established methods for the synthesis and purification of analogous PEGylated mesylates and tosylates. Researchers should adapt these protocols based on the specific scale and nature of their reaction.

Synthesis of this compound (Illustrative)

A common route to this compound is the mesylation of triethylene glycol monomethyl ether (m-PEG3-OH).

Synthesis_Pathway mPEG3OH m-PEG3-OH mPEG3OMs This compound mPEG3OH->mPEG3OMs MesylChloride Methanesulfonyl Chloride MesylChloride->mPEG3OMs Base Base (e.g., Pyridine (B92270), Triethylamine) Base->mPEG3OMs

Caption: Synthesis of this compound from m-PEG3-OH.

Protocol:

  • Dissolve tri(ethylene glycol) monomethyl ether in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a base, such as pyridine or triethylamine (B128534) (typically 1.5-2.0 equivalents).

  • Slowly add methanesulfonyl chloride (typically 1.1-1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

Aqueous Work-up and Extraction

This initial purification step aims to remove water-soluble impurities, such as salts and excess base. A procedure adapted from the synthesis of a similar tosylated compound is as follows[1].

Protocol:

  • Pour the reaction mixture into ice water.

  • Extract the aqueous mixture several times with dichloromethane.

  • Combine the organic layers.

  • Wash the combined organic layer sequentially with dilute HCl (to remove basic impurities) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4).

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product as an oil.

Column Chromatography

Column chromatography is a critical step for separating the desired this compound from unreacted m-PEG3-OH and other organic impurities. The polarity of PEG-containing molecules can present challenges such as streaking, so careful selection of the stationary and mobile phases is essential.[2][3]

Protocol:

  • Stationary Phase: Silica gel is commonly used.

  • Eluent System: A gradient of a polar solvent in a less polar solvent is typically employed. Common solvent systems include:

    • Methanol in Dichloromethane (DCM) or Chloroform[2][3].

    • A slow gradient of 1-10% Methanol in DCM is a good starting point.

    • For compounds with free amino groups, adding ~1% aqueous ammonia (B1221849) to the eluent can improve separation. For acidic compounds, 1-2% formic acid may be beneficial[2].

  • Thin Layer Chromatography (TLC) Monitoring:

    • Monitor the column fractions by TLC.

    • A common visualization agent for PEG compounds is a modified Dragendorff stain, which appears as orange spots[2]. Alternatively, iodine vapor can be used.

  • Fraction Collection: Collect the fractions containing the pure product, as identified by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Quantitative data from the purification process should be systematically recorded to ensure reproducibility and for quality control purposes.

Table 1: Summary of Purification Parameters and Representative Yields

Purification StepKey ParametersTypical Recovery/YieldPurity (by HPLC)
Aqueous Work-up Extraction Solvent: Dichloromethane>95%70-90%
Column Chromatography Stationary Phase: Silica Gel80-95%>95%
Eluent: Methanol/Dichloromethane Gradient
Overall Yield 76-90%>95%

Note: The yields are representative and can vary based on reaction scale and efficiency.

Analytical Characterization for Purity Assessment

Orthogonal analytical methods are recommended for a comprehensive assessment of purity.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for determining the purity of this compound and separating it from closely related impurities.

Table 2: Typical HPLC Parameters for this compound Analysis

ParameterCondition
Column C18 Reverse-Phase, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Linear gradient, e.g., 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detector Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS)
Injection Volume 10-20 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure of the purified product and can also be used for quantitative purity analysis (qNMR).[5][6]

Expected ¹H NMR Spectral Features for this compound:

  • -OCH₃ (methoxy group): A singlet around 3.38 ppm.

  • -CH₂- (PEG backbone): A series of multiplets between 3.50 and 3.70 ppm.

  • -CH₂-OMs (mesylated methylene): A triplet around 4.37 ppm.

  • -SO₂CH₃ (mesyl group): A singlet around 3.05 ppm.

By comparing the integration of the characteristic peaks, the presence of impurities such as residual m-PEG3-OH can be quantified.

Conclusion

The purification of this compound is a critical process that relies on a combination of aqueous work-up and column chromatography. Careful selection of chromatographic conditions and diligent monitoring are key to achieving high purity. The final product should be thoroughly characterized by orthogonal analytical methods such as HPLC and NMR to ensure its suitability for use in sensitive applications like the synthesis of antibody-drug conjugates and PROTACs. This guide provides a robust framework for researchers to develop and execute an effective purification protocol for this compound.

References

The Core Mechanism of m-PEG3-OMs in PROTACs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[2][3][4] This linker is a critical determinant of the PROTAC's efficacy, influencing solubility, cell permeability, and the efficiency of target protein degradation.[2][] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are a cornerstone of PROTAC design.[2][][6] This guide provides a detailed examination of m-PEG3-OMs, a short-chain PEG linker, and its mechanism of action in PROTACs.

The Role of this compound as a PROTAC Linker

This compound, or methoxy-triethylene glycol mesylate, is a monofunctional, three-unit PEG linker that is activated with a mesylate group. The methoxy (B1213986) cap provides stability and minimizes non-specific interactions, while the three PEG units offer a balance of hydrophilicity and a defined spatial length.[3] The mesylate (OMs) is an excellent leaving group, making this molecule a reactive intermediate for the straightforward synthesis of PROTACs through nucleophilic substitution with an amine or hydroxyl group on one of the PROTAC ligands.

The core function of the m-PEG3-linker in a PROTAC is to optimally position the POI and the E3 ligase to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[7] This proximity is essential for the subsequent ubiquitination of the POI and its degradation by the proteasome.

Mechanism of Action: The Significance of a Short PEG Linker

The three-unit PEG chain of this compound plays a multifaceted role in the PROTAC's mechanism of action, influencing ternary complex formation, cellular permeability, and overall degradation efficiency.

Ternary Complex Formation and Stability

The length and flexibility of the linker are paramount for the formation of a stable ternary complex.[7] A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.[7][] Conversely, an excessively long linker may lead to an unstable or unproductive complex where the ubiquitination sites on the POI are not correctly oriented towards the E2-conjugating enzyme associated with the E3 ligase.[7][]

Studies have shown that linkers with fewer than three PEG units can result in minimal protein degradation, highlighting the critical nature of a minimum linker length.[9] A three-unit PEG linker, such as that derived from this compound, often provides the optimal distance and flexibility to support the necessary protein-protein interactions within the ternary complex, leading to efficient ubiquitination.[9] The flexible nature of the PEG chain allows the PROTAC to adopt various conformations, increasing the likelihood of achieving a productive orientation for ubiquitin transfer.[][10]

Physicochemical Properties and Cellular Permeability

A significant challenge in PROTAC design is their large molecular weight and often poor physicochemical properties, which can limit cell permeability and bioavailability.[10][11] The hydrophilic nature of the PEG linker in this compound can enhance the overall solubility of the PROTAC molecule.[3][][11][12]

The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexible PEG linker can adopt folded conformations.[2][10] This "molecular chameleon" effect can shield the polar surface area of the PROTAC, presenting a more hydrophobic face to the lipid bilayer and facilitating cell entry.[2] Therefore, a short PEG linker like a PEG3 can provide sufficient hydrophilicity to improve solubility without overly compromising cell permeability.

Quantitative Data on PROTACs with Short PEG Linkers

The efficacy of a PROTAC is typically quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation) values. The following table summarizes representative data for PROTACs utilizing short PEG linkers, including those with three PEG units, to illustrate the impact of linker length on degradation efficiency.

Target ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Reference
HaloTagVHL3-unit PEG19>95[9]
Bruton's Tyrosine Kinase (BTK)VHL5-unit PEG5.9>90[9]
TANK-binding kinase 1 (TBK1)VHL21-atom linker (PEG/alkyl)396[13]
Estrogen Receptor α (ERα)VHL21-atom linker (PEG/alkyl)396[13]
SMARCA2VHLPEG linker30065[13]

Experimental Protocols

General Synthesis of a PROTAC using this compound

This protocol outlines a general method for synthesizing a PROTAC where one of the ligands contains a nucleophilic group (e.g., a phenol (B47542) or amine) that can displace the mesylate of this compound.

Step 1: Synthesis of the Linker-Ligand Intermediate

  • Materials:

    • Ligand 1 (containing a nucleophilic -OH or -NH2 group)

    • This compound

    • A suitable base (e.g., potassium carbonate for phenols, or triethylamine (B128534) for amines)

    • Anhydrous solvent (e.g., acetonitrile (B52724) or DMF)

  • Procedure:

    • Dissolve Ligand 1 (1.0 equivalent) and the base (1.5 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add this compound (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature or elevated temperature (e.g., 60-80 °C) and monitor the progress by LC-MS.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the Ligand 1-PEG3-OCH3 intermediate.

Step 2: Functionalization of the Intermediate and Coupling to Ligand 2

This step will depend on the functional groups of Ligand 2 and the desired final linkage. A common strategy involves converting the terminal methoxy group of the intermediate to a reactive handle (e.g., a carboxylic acid or an amine) for coupling to Ligand 2. Alternatively, if Ligand 2 has a suitable functional group, a different coupling chemistry can be employed. The following is an example using amide bond formation.

  • Materials:

    • Ligand 1-PEG3-OCH3 intermediate (after conversion to Ligand 1-PEG3-COOH)

    • Ligand 2 (containing an amine group)

    • Amide coupling reagents (e.g., HATU, HOBt, EDC)

    • A suitable base (e.g., DIPEA)

    • Anhydrous solvent (e.g., DMF)

  • Procedure:

    • Dissolve Ligand 1-PEG3-COOH (1.0 equivalent), Ligand 2-NH2 (1.1 equivalents), and the coupling reagents (e.g., HATU, 1.2 equivalents) in anhydrous DMF.

    • Add the base (e.g., DIPEA, 2.0 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature and monitor by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the final PROTAC by preparative HPLC.

Western Blot for Protein Degradation

This is a standard assay to quantify the degradation of the target protein.

  • Cell Culture and Treatment:

    • Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

Ternary Complex Formation Assay (e.g., TR-FRET)

This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex.

  • Materials:

    • Fluorescently labeled POI (donor fluorophore)

    • Fluorescently labeled E3 ligase (acceptor fluorophore)

    • PROTAC compound

    • Assay buffer

    • Microplate reader capable of TR-FRET measurements

  • Procedure:

    • In a microplate, add the labeled POI, labeled E3 ligase, and a serial dilution of the PROTAC compound in the assay buffer.

    • Incubate the plate at room temperature to allow for complex formation.

    • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

    • Plot the TR-FRET ratio against the PROTAC concentration to determine the TC50 (concentration at which half-maximal complex formation occurs).

Visualizations

Signaling Pathway

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Poly-ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub E2->E3_Ligase Ub Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow

PROTAC_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Synthesis PROTAC Synthesis (using this compound) Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Ternary_Complex_Assay Ternary Complex Formation Assay (TR-FRET) Characterization->Ternary_Complex_Assay Degradation_Assay Protein Degradation Assay (Western Blot) Ternary_Complex_Assay->Degradation_Assay Cell_Viability Cell Viability Assay Degradation_Assay->Cell_Viability

Caption: A typical workflow for the design and evaluation of PROTACs.

Logical Relationship

Linker_Properties cluster_linker This compound Linker Properties cluster_outcomes PROTAC Performance Length Optimal Length (3 PEG units) Ternary_Complex Stable Ternary Complex Length->Ternary_Complex Flexibility Flexibility Flexibility->Ternary_Complex Hydrophilicity Hydrophilicity Permeability Cell Permeability Hydrophilicity->Permeability Degradation Efficient Degradation Ternary_Complex->Degradation Permeability->Degradation

Caption: Relationship between linker properties and PROTAC performance.

Conclusion

The this compound linker is a valuable tool in the design of effective PROTACs. Its defined, short PEG length provides a crucial balance of properties that are essential for the mechanism of action of these novel therapeutics. The three PEG units facilitate the formation of a stable and productive ternary complex, while the hydrophilicity of the linker can improve the solubility and cell permeability of the final PROTAC molecule. A thorough understanding of the role of short PEG linkers, supported by robust experimental evaluation, is critical for the rational design of the next generation of protein degraders.

References

The Role of the Mesylate Group in m-PEG3-OMs Reactivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of the mesylate group in the reactivity of methoxy-polyethylene glycol (3)-mesylate (m-PEG3-OMs). We will delve into the fundamental principles governing its reactivity, provide detailed experimental protocols for its use in bioconjugation, present quantitative data, and visualize key chemical and biological pathways.

Introduction: The Critical Role of the Mesylate Group

In the realm of bioconjugation and drug development, particularly in the synthesis of sophisticated molecules like Proteolysis Targeting Chimeras (PROTACs), the ability to link different molecular entities with precision and efficiency is paramount. This compound has emerged as a valuable tool in this context. It is a short, hydrophilic polyethylene (B3416737) glycol (PEG) linker functionalized with a terminal mesylate group.

The core of this compound's utility lies in the chemical properties of the mesylate group (methanesulfonate, -OMs) . The hydroxyl group of the parent molecule, m-PEG3-OH, is a poor leaving group in nucleophilic substitution reactions.[1] The conversion of this hydroxyl group into a mesylate transforms it into an excellent leaving group, thereby activating the molecule for reaction with a wide range of nucleophiles.[2]

The high reactivity of the mesylate group is attributed to the stability of the resulting mesylate anion after it departs. The negative charge on the oxygen atom is delocalized through resonance across the two other oxygen atoms and the sulfur atom, making it a weak base and a stable species in solution.[2] This inherent stability is the driving force behind the facile nucleophilic substitution reactions that are characteristic of this compound.

Reactivity of this compound with Nucleophiles

The primary mode of reaction for this compound is nucleophilic substitution , typically following an SN2 mechanism. In this reaction, a nucleophile attacks the carbon atom attached to the mesylate group, leading to the displacement of the mesylate and the formation of a new covalent bond.

Key classes of nucleophiles that readily react with this compound include:

  • Amines (Primary and Secondary): Reaction with amines results in the formation of a stable secondary or tertiary amine linkage, respectively. This is a common strategy for conjugating this compound to proteins (via lysine (B10760008) residues), peptides, or small molecules bearing an amine handle.

  • Thiols: Thiols are excellent nucleophiles and react with this compound to form a stable thioether bond. This is particularly useful for site-specific conjugation to cysteine residues in proteins.

  • Alcohols: While less nucleophilic than amines and thiols, alcohols can react with this compound, especially under basic conditions, to form an ether linkage.

The reactivity of PEG-mesylates is generally considered to be higher than that of PEG-tosylates, although this can be influenced by the specific reaction conditions.[3]

Quantitative Reactivity Data

While precise kinetic data for this compound is not extensively published, the following table summarizes typical reaction conditions and expected yields for the nucleophilic substitution of short-chain PEG-mesylates with various nucleophiles, based on established PEGylation chemistry.[4]

NucleophileFunctional GroupProduct LinkageTypical Solvent(s)Typical BaseTypical Temperature (°C)Typical Reaction Time (h)Expected Yield (%)
Primary AmineR-NH₂Secondary AmineDMF, DCM, DMSODIPEA, Et₃N25 - 404 - 12> 90
ThiolR-SHThioetherDMF, ACN, H₂ODIPEA, Et₃N251 - 4> 95
AlcoholR-OHEtherTHF, DioxaneNaH, K₂CO₃25 - 6012 - 2470 - 85

Experimental Protocols

The following sections provide detailed, representative protocols for the synthesis of this compound from its corresponding alcohol and its subsequent reaction with a primary amine nucleophile.

Synthesis of this compound from m-PEG3-OH

This protocol describes the conversion of the hydroxyl group of m-PEG3-OH into a mesylate, activating it for nucleophilic substitution.

Materials:

  • m-PEG3-OH

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (B128534) (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve m-PEG3-OH (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the solution and stir for 10 minutes.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The product can be used in the next step without further purification or purified by flash column chromatography on silica (B1680970) gel if necessary.

Reaction of this compound with a Primary Amine

This protocol details the conjugation of this compound to a molecule containing a primary amine.

Materials:

  • This compound

  • Amine-containing substrate (e.g., a small molecule, peptide, or protein)

  • Anhydrous Dimethylformamide (DMF) or DCM

  • Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base

  • Magnetic stirrer and stir bar

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Dissolve the amine-containing substrate (1.0 eq) in anhydrous DMF or DCM in a reaction vessel under an inert atmosphere.

  • Add DIPEA (2.0-3.0 eq) to the solution.

  • In a separate vial, dissolve this compound (1.2-1.5 eq) in a minimal amount of the same anhydrous solvent.

  • Add the this compound solution dropwise to the stirred solution of the amine substrate.

  • Allow the reaction to proceed at room temperature for 4-12 hours. The reaction temperature can be gently heated (e.g., to 40 °C) to increase the rate if necessary.

  • Monitor the reaction progress by LC-MS to confirm the formation of the desired product.

  • Upon completion, the reaction mixture can be worked up by aqueous extraction or directly purified.

Purification and Characterization

Purification:

The purification of the resulting PEGylated conjugate is crucial to remove unreacted starting materials and byproducts. The method of choice depends on the properties of the conjugate.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common and effective method for purifying small molecule-PEG conjugates.[] A C18 column with a water/acetonitrile gradient containing a small amount of trifluoroacetic acid (TFA) or formic acid is typically used. For larger biomolecules, Size-Exclusion Chromatography (SEC) can be employed to separate the PEGylated product from unreacted PEG.[]

Characterization:

The structure and purity of the final conjugate should be confirmed by appropriate analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the conjugate. The disappearance of the characteristic signals from the mesylate group and the appearance of new signals corresponding to the newly formed linkage provide evidence of a successful reaction.[6][7][8][9]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the final product.[1][10][11][12][13]

Application in PROTAC Technology

A primary application of this compound is in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[14][15][16] The m-PEG3 portion serves as a flexible and hydrophilic linker.

The general workflow for synthesizing a PROTAC using this compound involves a two-step process:

  • Conjugation to the first ligand: this compound is reacted with either the POI ligand or the E3 ligase ligand, which has a suitable nucleophilic handle (e.g., an amine or thiol).

  • Conjugation to the second ligand: The resulting PEGylated ligand, which now has a terminal functional group (e.g., the methoxy (B1213986) group can be replaced with another functional group if a bifunctional PEG is used, or the other end of the starting PEG can be functionalized prior to mesylation), is then conjugated to the second ligand.

The ultimate goal of a PROTAC is to bring the target protein into close proximity with the E3 ligase, facilitating the transfer of ubiquitin to the target protein. This ubiquitination marks the protein for degradation by the proteasome.

Visualizing Workflows and Pathways

Logical Workflow for this compound Synthesis and Conjugation

G cluster_synthesis Synthesis of this compound cluster_conjugation Conjugation to Nucleophile cluster_analysis Purification & Analysis mPEG3OH m-PEG3-OH Reaction1 Mesylation Reaction (DCM, 0°C to RT) mPEG3OH->Reaction1 MsCl Methanesulfonyl Chloride (MsCl) MsCl->Reaction1 Base1 Base (e.g., Et3N) Base1->Reaction1 mPEG3OMs This compound Reaction1->mPEG3OMs Reaction2 Nucleophilic Substitution (DMF, RT) mPEG3OMs->Reaction2 Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->Reaction2 Base2 Base (e.g., DIPEA) Base2->Reaction2 Conjugate m-PEG3-Conjugate Reaction2->Conjugate Purification Purification (HPLC) Conjugate->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: A logical workflow for the synthesis and conjugation of this compound.

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway cluster_ternary POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary binds PROTAC PROTAC (with m-PEG3 linker) PROTAC->Ternary mediates E3 E3 Ubiquitin Ligase E3->Ternary binds PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The signaling pathway of PROTAC-mediated protein degradation.

Conclusion

The mesylate group is the cornerstone of this compound's reactivity, transforming a relatively inert PEG-alcohol into a highly efficient alkylating agent for bioconjugation. Its excellent leaving group properties enable facile and high-yielding nucleophilic substitution reactions with a variety of biologically relevant functional groups, including amines and thiols. This reactivity, combined with the beneficial physicochemical properties imparted by the PEG linker, makes this compound a powerful tool for the synthesis of complex biomolecules and advanced therapeutics like PROTACs. A thorough understanding of its reactivity and the availability of robust experimental protocols are essential for its successful application in research and drug development.

References

An In-depth Technical Guide to m-PEG3-OMs

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of m-PEG3-OMs (Methoxy-PEG3-mesylate), a versatile heterobifunctional molecule widely utilized in chemical synthesis, particularly in the fields of bioconjugation and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.

Chemical Identity and Properties

This compound is a polyethylene (B3416737) glycol (PEG) derivative characterized by a terminal methoxy (B1213986) group and a terminal mesylate group. The PEG linker consists of three ethylene (B1197577) glycol units, which imparts hydrophilicity to the molecule. The mesylate group is an excellent leaving group, making this compound highly reactive towards nucleophiles such as amines, thiols, and alcohols. This reactivity is the basis for its utility in a wide range of chemical modifications and bioconjugation applications.

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C8H18O6S[1]
Molecular Weight 242.29 g/mol [1]
Appearance Typically a colorless to pale yellow oil or solid
Solubility Soluble in water and most organic solvents

Molecular Structure

The structure of this compound, consisting of a methoxy-terminated triethylene glycol chain and a mesylate group, is depicted below.

m_PEG3_OMs_Structure CH3 CH3 O1 O CH3->O1 CH2_1 CH2 O1->CH2_1 CH2_2 CH2 CH2_1->CH2_2 O2 O CH2_2->O2 CH2_3 CH2 O2->CH2_3 CH2_4 CH2 CH2_3->CH2_4 O3 O CH2_4->O3 CH2_5 CH2 O3->CH2_5 CH2_6 CH2 CH2_5->CH2_6 O_S O CH2_6->O_S S S O_S->S O_S1 O S->O_S1 O_S2 O S->O_S2 CH3_S CH3 S->CH3_S

Caption: Chemical structure of this compound.

Applications and Logical Workflow

This compound is a key reagent in the synthesis of more complex molecules, particularly in the development of therapeutics and research tools. Its primary application is as a PEGylating agent, where the hydrophilic PEG chain is attached to a molecule of interest to improve its solubility, stability, and pharmacokinetic profile.

A common application is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This compound can be used as a linker to connect the target-binding ligand and the E3 ligase ligand.[1]

The logical workflow for utilizing this compound in a conjugation reaction is outlined in the diagram below.

PEGylation_Workflow mPEG3OMs This compound Reaction Nucleophilic Substitution Reaction mPEG3OMs->Reaction Nucleophile Nucleophilic Molecule (e.g., Amine, Thiol) Nucleophile->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Solvent Aprotic Solvent (e.g., DMF, DMSO) Solvent->Reaction Reaction Medium Base Non-nucleophilic Base (e.g., DIEA) Base->Reaction Acid Scavenger Product PEGylated Product Purification->Product

Caption: General workflow for a PEGylation reaction using this compound.

Experimental Protocol: General Procedure for Nucleophilic Substitution

The following is a general protocol for the reaction of this compound with a primary amine. This protocol should be adapted and optimized for specific substrates and reaction scales.

Materials:

  • This compound

  • Amine-containing substrate

  • Anhydrous aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

  • Non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIEA))

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Purification system (e.g., Flash chromatography or High-Performance Liquid Chromatography (HPLC))

Procedure:

  • Preparation: Under an inert atmosphere, dissolve the amine-containing substrate in the anhydrous aprotic solvent in the reaction vessel.

  • Addition of Base: Add 1.5 to 2.0 equivalents of the non-nucleophilic base (e.g., DIEA) to the reaction mixture. Stir for 5-10 minutes.

  • Addition of this compound: Dissolve 1.0 to 1.2 equivalents of this compound in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.

  • Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can then be redissolved in an appropriate solvent for purification.

  • Purification: Purify the crude product using a suitable chromatography method (e.g., silica (B1680970) gel flash chromatography or preparative HPLC) to isolate the desired PEGylated product.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

References

The Strategic Imperative of PEG Linkers in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving from occupancy-driven inhibition to event-driven pharmacology that harnesses the cell's own machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of a ligand for a protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting the two.[3] The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][4] Among the various linker chemistries, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone in PROTAC design due to their unique ability to modulate physicochemical properties and optimize the geometry of the crucial ternary complex.[1][4][5]

This in-depth technical guide provides a comprehensive overview of the role of PEG linkers in targeted protein degradation. It offers a compilation of quantitative data, detailed experimental protocols, and visual diagrams to aid researchers in the rational design and development of next-generation protein degraders.

The Multifaceted Role of PEG Linkers

PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer a unique combination of hydrophilicity, flexibility, and biocompatibility.[4][6] Their incorporation into PROTAC design addresses several key challenges in developing effective protein degraders.

Enhancing Physicochemical Properties

One of the primary challenges in PROTAC development is their often high molecular weight and lipophilicity, which can lead to poor aqueous solubility and limited cell permeability.[1] PEG linkers can significantly improve the solubility of PROTACs, which is a critical factor for their bioavailability.[5][] The ether oxygens in the PEG chain can act as hydrogen bond acceptors, enhancing interaction with water.[6]

The impact of PEGylation on cell permeability is more complex. While increased hydrophilicity can sometimes impede passive diffusion across the cell membrane, the flexible nature of PEG linkers allows them to adopt conformations that can shield polar groups, potentially improving membrane traversal.[1][8] However, excessive PEGylation can negatively affect permeability.[8]

Orchestrating the Ternary Complex

The formation of a stable and productive ternary complex, consisting of the POI, the PROTAC, and the E3 ligase, is the linchpin of successful protein degradation.[9] The length and flexibility of the PEG linker are paramount in achieving an optimal orientation of the POI and E3 ligase to facilitate the transfer of ubiquitin.[4]

  • Too short: A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex.[4]

  • Too long: An excessively long linker may result in a less stable complex and inefficient ubiquitination.[4]

Therefore, systematic variation of the PEG linker length is a common and critical strategy in optimizing PROTAC potency.[1]

Quantitative Impact of PEG Linkers on PROTAC Performance

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties, degradation efficiency (DC50 and Dmax), and cell permeability of PROTACs.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)HBDHBANumber of Rotatable Bonds
PROTAC 1Alkyl785.94.2165.241118
PROTAC 2PEG2831.93.5174.541222
PROTAC 3PEG4919.02.8193.041430

Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.

Table 2: Influence of PEG Linker Length on Degradation Efficiency and Permeability of BRD4-Targeting PROTACs

LinkerDC50 (nM)Dmax (%)Permeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PEG355851.815
PEG420951.525
PEG515>981.230
PEG630920.920

Data is illustrative and compiled from various sources in the literature.[1] DC50 and Dmax values are cell-line dependent. Papp: Apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay (PAMPA). A higher value indicates better passive diffusion. Oral Bioavailability: The fraction of the administered dose that reaches systemic circulation.

Table 3: Comparative Degradation Efficacy of PROTACs with Different PEG Linker Lengths for Various Targets

Target ProteinLinker (Atom Length)DC50 (nM)Dmax (%)
ERα12>1000<20
ERα1610080
TBK17No degradation-
TBK112<100070
TBK121396
CDK9PEG250060
CDK9PEG45090

Data summarized from studies on ERα, TBK1, and CDK9 degradation.[4] Note: The exact DC50 and Dmax values can vary based on experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.

General Synthesis of a PEGylated PROTAC

This protocol outlines a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker.[9][10]

Materials:

  • POI ligand with a suitable functional group (e.g., amine, carboxylic acid, alkyne)

  • E3 ligase ligand (e.g., pomalidomide) with a suitable functional group

  • Bifunctional PEG linker (e.g., NH2-PEGn-COOH or Azide-PEGn-NHS ester)

  • Coupling reagents (e.g., HATU, HOBt, DIPEA)

  • For click chemistry (if applicable): Copper(I) catalyst (e.g., copper(II) sulfate (B86663) and sodium ascorbate)

  • Solvents (e.g., DMF, DMSO, DCM)

  • Purification supplies (e.g., preparative HPLC)

Procedure:

  • Functionalization of Ligands (if necessary): Ensure both the POI and E3 ligase ligands possess orthogonal functional groups for reaction with the bifunctional PEG linker.

  • First Coupling Reaction (Amide Bond Formation):

    • Dissolve the E3 ligase ligand (e.g., pomalidomide-NH2) and the bifunctional PEG linker (e.g., HOOC-PEGn-N3) in an appropriate solvent like DMF.[10]

    • Add coupling reagents such as HATU and DIPEA.[10]

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.[10]

    • Purify the resulting E3 ligase-linker intermediate by preparative HPLC.[10]

  • Second Coupling Reaction (Click Chemistry Example):

    • Dissolve the purified E3 ligase-linker intermediate (containing an azide) and the POI ligand (functionalized with an alkyne) in a suitable solvent mixture (e.g., t-BuOH/H2O).[10]

    • Add a copper(I) catalyst, such as copper(II) sulfate and sodium ascorbate.[10]

    • Stir the reaction at room temperature until completion.

    • Purify the final PROTAC product by preparative HPLC.[10]

Characterization of PEGylated PROTACs

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 'H and ¹³C NMR spectra should be acquired to confirm the structure of the final PROTAC, with peaks corresponding to the POI ligand, the PEG linker, and the E3 ligase ligand.[9]

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the synthesized PROTAC.

Protein Degradation Assay (Western Blot)

This protocol is used to determine the degradation of a target protein after treatment with a PROTAC and to calculate DC50 and Dmax values.[1][8]

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.[8]

    • Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours).[8] Include a vehicle control (e.g., DMSO).[8]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

    • Determine the protein concentration of each lysate using a BCA protein assay kit.[8]

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[8]

    • Block the membrane and incubate with a primary antibody specific to the target protein.[1]

    • After washing, incubate with an HRP-conjugated secondary antibody.[1]

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[1]

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).[8]

    • Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[1]

Cellular Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess the passive permeability of compounds.[11][12]

Procedure:

  • Prepare a donor plate with the PROTAC compounds dissolved in a suitable buffer.

  • Prepare an acceptor plate with a buffer solution.

  • Coat the filter of the donor plate with a lipid mixture (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Place the donor plate on top of the acceptor plate and incubate.

  • After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp).

Visualizing Key Processes in Targeted Protein Degradation

The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental signaling pathway of PROTAC-mediated protein degradation and a typical experimental workflow for PROTAC development.

PROTAC_Pathway PROTAC-Mediated Protein Degradation Pathway cluster_cell Cellular Environment PROTAC PROTAC E3_Ligase E3 Ubiquitin Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase->Ternary_Complex Recruited by PROTAC Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow Experimental Workflow for PROTAC Development cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_optimization Optimization & In Vivo Studies A Target Selection (POI) B Ligand Identification (POI & E3 Ligase) A->B C Linker Design (PEG) & PROTAC Synthesis B->C D Biochemical Assays (Binding Affinity) C->D E Cellular Assays (Degradation - Western Blot) D->E F Determine DC50 & Dmax E->F G Permeability & Solubility Assays (PAMPA, etc.) F->G H Lead Optimization (Linker Modification) G->H H->C Iterative Redesign I In Vivo Efficacy & Pharmacokinetics H->I J Preclinical Candidate I->J

Caption: A typical workflow for the design and evaluation of PROTACs.

Conclusion

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies.[1] Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties. This guide serves as a foundational resource for researchers dedicated to advancing the field of targeted protein degradation.

References

The Advent of PROTACs: A Technical Guide to Targeted Protein Degradation and the Critical Role of Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm Shift in Therapeutics

In the landscape of modern drug discovery, a revolutionary technology has emerged, shifting the paradigm from traditional occupancy-based pharmacology to a novel, event-driven approach. Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking class of therapeutics that, instead of merely inhibiting the function of disease-causing proteins, harness the cell's own machinery to selectively eliminate them.[1][2] This in-depth technical guide provides a comprehensive overview of PROTAC technology, with a particular focus on the pivotal role of the linker component, and offers detailed experimental protocols for researchers in the field.

At the heart of PROTAC technology lies the ubiquitin-proteasome system (UPS), the cell's natural protein degradation machinery.[3][4] The UPS is a tightly regulated process responsible for maintaining protein homeostasis by identifying and eliminating misfolded, damaged, or obsolete proteins.[5] This intricate system involves a cascade of enzymes—E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligase)—that work in concert to tag target proteins with a polyubiquitin (B1169507) chain.[6][7] This "molecular kiss of death" marks the protein for recognition and subsequent degradation by the 26S proteasome, a multi-protein complex that acts as the cellular recycling center.[3][8]

PROTACs are heterobifunctional molecules ingeniously designed to co-opt this natural process for therapeutic benefit.[][10] They consist of three key components: a "warhead" that binds to the target protein of interest (POI), a ligand that recruits a specific E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[3][11] By simultaneously engaging both the POI and an E3 ligase, the PROTAC forms a ternary complex, effectively bringing the protein degradation machinery into close proximity with the unwanted protein.[1][12] This induced proximity triggers the transfer of ubiquitin from the E2-E3 ligase complex to the POI, leading to its polyubiquitination and subsequent degradation by the proteasome.[8][13] A key advantage of this mechanism is its catalytic nature; once the POI is degraded, the PROTAC is released and can engage another target protein, enabling potent effects at sub-stoichiometric concentrations.[1][14]

The Core of PROTAC Technology: Mechanism of Action

The mechanism of PROTAC-mediated protein degradation is a sophisticated and powerful process that can be broken down into several key steps. This event-driven pharmacology distinguishes PROTACs from traditional small-molecule inhibitors and opens up new avenues for targeting proteins previously considered "undruggable."[1]

The fundamental principle of PROTAC action is the formation of a productive ternary complex between the target protein (POI), the PROTAC molecule, and an E3 ubiquitin ligase.[12] This complex serves as the platform for the subsequent ubiquitination and degradation of the POI. The efficiency of this process is influenced by a multitude of factors, including the binding affinities of the warhead and the E3 ligase ligand, the cooperativity of ternary complex formation, and, critically, the nature of the linker connecting the two binding moieties.

PROTAC_Mechanism POI POI POI_bound POI_bound POI->POI_bound 1. Binding PROTAC_bound PROTAC_bound POI_bound->PROTAC_bound PROTAC PROTAC E3_bound E3_bound PROTAC_bound->E3_bound E3_Ligase E3_Ligase E3_Ligase->E3_bound 2. Recruitment POI_ub POI_ub E3_bound->POI_ub 3. Ubiquitination Proteasome Proteasome POI_ub->Proteasome 4. Recognition & Degradation Ub Ub Ub->E3_bound Proteasome->PROTAC 6. PROTAC Recycling Degraded_Fragments Degraded_Fragments Proteasome->Degraded_Fragments 5. Release of Peptides

The Lynchpin of Efficacy: A Deep Dive into PROTAC Linkers

While the warhead and the E3 ligase ligand provide the necessary binding interactions, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's overall performance, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[10][14] The design of the linker involves a multi-parameter optimization process, with its length, composition, and attachment points all playing crucial roles in the formation of a stable and productive ternary complex.[][15]

Linker Types and Their Characteristics

PROTAC linkers can be broadly categorized based on their flexibility and chemical composition. The most common types include:

  • Alkyl Chains: These are the simplest and most common linkers, offering a high degree of flexibility.[14][15] Their length can be easily modulated, making them a good starting point for linker optimization.

  • Polyethylene Glycol (PEG) Linkers: PEG linkers are widely used to improve the solubility and pharmacokinetic properties of PROTACs.[11][14] The ethylene (B1197577) glycol units introduce polarity and can participate in hydrogen bonding, which can be advantageous for cellular permeability and reducing non-specific binding.[2]

  • "Clickable" Linkers: The use of click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, allows for the rapid and efficient synthesis of PROTAC libraries with diverse linker modifications.[] Triazole-containing linkers, a common outcome of click chemistry, are metabolically stable and can contribute to the overall rigidity of the linker.[15]

  • Rigid Linkers: In some cases, a more rigid linker, incorporating elements like phenyl rings or alkynes, can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, leading to enhanced potency.[15]

The Impact of Linker Length and Composition on PROTAC Performance

The length and chemical nature of the linker have a profound impact on the degradation efficiency of a PROTAC, as quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[][12]

  • Linker Length: An optimal linker length is crucial for productive ternary complex formation. A linker that is too short may lead to steric clashes between the POI and the E3 ligase, preventing their simultaneous binding.[4][] Conversely, a linker that is too long might not effectively bring the two proteins into the close proximity required for efficient ubiquitination, or it could lead to the formation of non-productive binary complexes.[] The optimal linker length is highly dependent on the specific POI-E3 ligase pair and must be empirically determined.[10]

  • Linker Composition: The chemical makeup of the linker influences a PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability.[16] For instance, incorporating hydrophilic moieties like PEG can enhance aqueous solubility, while more lipophilic linkers might improve membrane permeability.[2][10]

Quantitative Data on PROTAC Performance

The following tables summarize key quantitative data for representative PROTACs, highlighting the impact of linker modifications on their degradation efficiency and other critical parameters.

Table 1: Impact of Linker Length on BRD4 Degradation

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Reference
PROTAC 1PEG3125585[10]
PROTAC 2PEG4152095[10]
PROTAC 3 PEG5 18 15 >98 [10]
PROTAC 4PEG6213092[10]

Table 2: Comparative Performance of BET Degraders

PROTACTargetE3 LigaseDC50 (nM)Dmax (%)Cell LineReference
dBET1BRD2/3/4CRBN~25>90MV4;11[15]
MZ1BRD4VHL~10>9522Rv1[15]
ARV-771BRD2/3/4VHL<1>9522Rv1[17]
QCA570BETCRBN<0.01>90MOLM13[15]

Key Experimental Protocols

The development and characterization of PROTACs rely on a suite of robust in vitro and cellular assays. The following sections provide detailed methodologies for some of the most critical experiments.

Protein Degradation Assay (Western Blot)

This is a fundamental assay to quantify the reduction in the levels of the target protein following PROTAC treatment.[5][14]

Methodology:

  • Cell Culture and Treatment:

    • Seed the desired cell line in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow the cells to adhere overnight.[5]

    • Prepare serial dilutions of the PROTAC in cell culture medium. It is crucial to include a vehicle control (e.g., DMSO) and, if possible, a negative control (an inactive epimer of the PROTAC or a non-degrading inhibitor of the target).[5]

    • Treat the cells with the different concentrations of the PROTAC for a predetermined time course (e.g., 4, 8, 16, 24 hours).[5]

  • Cell Lysis and Protein Quantification:

    • After the treatment period, wash the cells with ice-cold phosphate-buffered saline (PBS).[14]

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[14]

    • Determine the protein concentration of each lysate using a standard protein quantification assay, such as the bicinchoninic acid (BCA) assay.[14]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.[14]

    • Load equal amounts of protein per lane on an SDS-polyacrylamide gel and perform electrophoresis.[14]

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[5]

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.[5]

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. A primary antibody against a loading control protein (e.g., GAPDH or β-actin) should also be used to ensure equal protein loading.[14]

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.[14]

    • Normalize the intensity of the target protein band to the corresponding loading control band.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[14]

Western_Blot_Workflow start Start cell_culture 1. Cell Culture & Treatment (Varying PROTAC concentrations and time points) start->cell_culture lysis 2. Cell Lysis & Protein Quantification (e.g., BCA Assay) cell_culture->lysis sds_page 3. SDS-PAGE (Separation by molecular weight) lysis->sds_page transfer 4. Western Blot Transfer (to PVDF or Nitrocellulose membrane) sds_page->transfer blocking 5. Blocking (Prevent non-specific antibody binding) transfer->blocking primary_ab 6. Primary Antibody Incubation (Target protein & Loading control) blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 8. Chemiluminescent Detection (ECL Substrate) secondary_ab->detection analysis 9. Data Analysis (Densitometry, DC50 & Dmax calculation) detection->analysis end End analysis->end

Ternary Complex Formation Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput assay to measure the formation of the ternary complex in vitro.[3][18]

Methodology:

  • Reagent Preparation:

    • Prepare purified, tagged versions of the target protein (e.g., GST-tagged) and the E3 ligase complex (e.g., His-tagged).[3]

    • Prepare stock solutions of the donor fluorophore-labeled antibody (e.g., terbium-labeled anti-GST) and the acceptor fluorophore-labeled antibody (e.g., AF488-labeled anti-His).[3]

    • Prepare a serial dilution of the PROTAC molecule.

  • Assay Setup:

    • In a suitable microplate (e.g., 384-well), add the purified target protein, E3 ligase complex, and the serially diluted PROTAC.[4]

    • Incubate the mixture at room temperature for a specified period (e.g., 60-180 minutes) to allow for ternary complex formation.[3]

    • Add the donor and acceptor-labeled antibodies to the wells.

  • FRET Measurement:

    • Measure the time-resolved fluorescence signal using a plate reader capable of TR-FRET measurements. The signal is typically read at two wavelengths (one for the donor and one for the acceptor).[3] An increase in the FRET signal indicates that the donor and acceptor fluorophores are in close proximity, signifying the formation of the ternary complex.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of ternary complex formation, where the signal decreases at high PROTAC concentrations due to the "hook effect" (formation of binary complexes).[19] From this curve, parameters such as the concentration of PROTAC required for half-maximal complex formation can be determined.

Cell Viability Assay (CCK-8 or CellTiter-Glo)

These assays are used to assess the cytotoxic or anti-proliferative effects of PROTACs on cancer cell lines.[13][20]

Methodology:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[13]

  • Compound Treatment:

    • Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 24, 48, or 72 hours).[13]

  • Assay Procedure:

    • For CCK-8: Add 10 µL of the CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader.[13][21] The amount of formazan (B1609692) dye generated is directly proportional to the number of living cells.[13]

    • For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells. Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the cell viability against the logarithm of the PROTAC concentration to determine the half-maximal inhibitory concentration (IC50).[14]

Conclusion: The Future of Targeted Protein Degradation

PROTAC technology is at the forefront of a new wave of therapeutics with the potential to address a wide range of diseases, including cancer, neurodegenerative disorders, and viral infections.[3] The ability to target and eliminate previously intractable proteins opens up a vast and exciting therapeutic landscape.[1] As our understanding of the intricate interplay between the target protein, the PROTAC, and the E3 ligase deepens, the rational design of highly potent and selective degraders will become increasingly sophisticated. The linker, once considered a simple tether, is now recognized as a key player in this complex molecular choreography.[10] Continued innovation in linker design, coupled with the development of novel E3 ligase ligands and advanced analytical techniques, will undoubtedly propel the field of targeted protein degradation into a new era of precision medicine.

References

An In-depth Technical Guide to m-PEG3-OMs for Beginners in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-3-methanesulfonate (m-PEG3-OMs), a valuable tool for beginners in the field of bioconjugation. We will delve into its core principles, chemical properties, and practical applications, with a focus on clear, actionable information. This document will equip you with the foundational knowledge to confidently incorporate this compound into your research and development workflows.

Introduction to this compound and Bioconjugation

Bioconjugation is the chemical process of linking two or more molecules, where at least one is a biomolecule such as a protein, peptide, or nucleic acid.[1] This technique is pivotal in modern drug development, diagnostics, and materials science. One of the most common modifications in bioconjugation is PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule.[2]

Why PEGylate?

PEGylation offers several advantages:

  • Increased Solubility: The hydrophilic nature of the PEG chain enhances the solubility of the conjugated molecule in aqueous solutions.[2]

  • Reduced Immunogenicity: The PEG chain can shield the biomolecule from the host's immune system, reducing its immunogenic and antigenic effects.

  • Enhanced Stability: PEGylation can protect biomolecules from enzymatic degradation, leading to a longer circulating half-life in the body.[2]

  • Improved Pharmacokinetics: By increasing the hydrodynamic size of the molecule, PEGylation can reduce renal clearance, prolonging its time in circulation.[2]

This compound: A Key Player in PEGylation

This compound is a short, discrete PEG (dPEG®) linker with a methoxy (B1213986) cap at one end and a methanesulfonyl (mesylate) group at the other. The mesylate group is an excellent leaving group, making the terminal carbon susceptible to nucleophilic attack by functional groups commonly found on biomolecules, such as amines and thiols. This reactivity makes this compound a versatile tool for covalently attaching a PEG spacer to a molecule of interest.

Physicochemical Properties of this compound

Understanding the physical and chemical properties of this compound is crucial for its effective use in bioconjugation.

PropertyValue
Chemical Formula C₇H₁₆O₆S
Molecular Weight 228.26 g/mol
Appearance Colorless to pale yellow oil
Solubility Soluble in water and most organic solvents
Reactive Group Methanesulfonyl (Mesylate, -OMs)
Leaving Group Mesylate anion (CH₃SO₃⁻)
Storage Conditions Store at -20°C for long-term stability

The Chemistry of Bioconjugation with this compound

The core of using this compound in bioconjugation lies in the nucleophilic substitution reaction where the mesylate group is displaced by a nucleophile on the target biomolecule.

Reaction with Primary Amines (e.g., Lysine (B10760008) Residues)

Primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, are common targets for PEGylation. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the carbon atom bearing the mesylate group. This results in the formation of a stable secondary amine linkage.

G cluster_0 Reaction Scheme: this compound with a Primary Amine mPEG3 m-PEG3-O-CH₂-CH₂-OMs Product m-PEG3-O-CH₂-CH₂-NH-R mPEG3->Product R-NH₂ Amine R-NH₂ LeavingGroup MsO⁻

Reaction of this compound with a primary amine.
Reaction with Thiols (e.g., Cysteine Residues)

Thiols, found in the side chain of cysteine residues, are also excellent nucleophiles for reacting with this compound. The reaction proceeds similarly to that with amines, forming a stable thioether bond. Thiol-mesylate reactions are often faster and can be performed at a lower pH compared to amine-mesylate reactions.

G cluster_0 Reaction Scheme: this compound with a Thiol mPEG3 m-PEG3-O-CH₂-CH₂-OMs Product m-PEG3-O-CH₂-CH₂-S-R mPEG3->Product R-SH Thiol R-SH LeavingGroup MsO⁻

Reaction of this compound with a thiol group.

Experimental Protocols

While specific reaction conditions should be optimized for each unique biomolecule, the following protocols provide a general framework for beginners.

General Considerations
  • Buffer Selection: Avoid buffers containing nucleophiles that can compete with the target biomolecule (e.g., Tris buffer contains a primary amine). Phosphate-buffered saline (PBS) or HEPES buffers are generally suitable.

  • pH: The optimal pH for the reaction depends on the target nucleophile. For amines, a pH of 7.5-8.5 is typically used to ensure a significant portion of the amines are deprotonated and thus nucleophilic. For thiols, a pH of 6.5-7.5 is often sufficient.

  • Stoichiometry: The molar ratio of this compound to the biomolecule will influence the degree of PEGylation. A molar excess of the PEG reagent is typically used to drive the reaction to completion.

  • Temperature and Time: Reactions are often carried out at room temperature for a few hours or at 4°C overnight. The optimal time should be determined empirically.

  • Quenching: After the desired reaction time, the reaction can be quenched by adding a small molecule with a highly reactive nucleophile (e.g., Tris or glycine) to consume any unreacted this compound.

Protocol: PEGylation of a Protein via Lysine Residues

This protocol provides a starting point for the PEGylation of a protein using this compound.

Materials:

  • Protein of interest

  • This compound

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

  • This compound Stock Solution: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 100 mM).

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution. A starting point of 10-20 fold molar excess is recommended.

    • Gently mix and incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.

  • Quenching: Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess this compound and quenching reagents by size-exclusion chromatography (using a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

G cluster_workflow PEGylation Workflow A Prepare Protein Solution in Conjugation Buffer C Mix Protein and this compound (Conjugation Reaction) A->C B Prepare this compound Stock Solution B->C D Quench Reaction with Tris Buffer C->D E Purify PEGylated Protein (SEC or Dialysis) D->E F Characterize Conjugate E->F

General workflow for protein PEGylation.

Characterization of PEGylated Products

After purification, it is essential to characterize the PEGylated conjugate to determine the degree of PEGylation and confirm the identity of the product.

TechniqueInformation Provided
SDS-PAGE A simple method to visualize the increase in molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unmodified protein.
Size-Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius. The PEGylated protein will elute earlier than the unmodified protein. Can be used to separate different PEGylated species (mono-, di-, multi-PEGylated).
Ion-Exchange Chromatography (IEX) Separates molecules based on their charge. PEGylation can alter the surface charge of a protein, allowing for the separation of different PEGylated isomers.
Mass Spectrometry (MS) Provides the most accurate determination of the molecular weight of the conjugate, allowing for the precise calculation of the number of PEG chains attached per protein molecule.

Application Spotlight: PROTACs

A significant application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker that connects the two.[3] this compound can be used as a building block for this linker.

The PROTAC Mechanism:

The PROTAC brings the target protein and the E3 ligase into close proximity, facilitating the transfer of ubiquitin from the E2 conjugating enzyme to the target protein. The poly-ubiquitinated target protein is then recognized and degraded by the proteasome.

G cluster_pathway Ubiquitin-Proteasome System and PROTAC Action POI Target Protein (Protein of Interest) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (with this compound linker) PROTAC->Ternary PolyUb Poly-ubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low PEGylation Efficiency - Incorrect pH- Inactive this compound- Competing nucleophiles in the buffer- Insufficient molar excess of PEG reagent- Optimize the pH for the specific nucleophile.- Use fresh, properly stored this compound.- Use a non-nucleophilic buffer (e.g., PBS, HEPES).- Increase the molar ratio of this compound to the biomolecule.
Protein Precipitation - Change in protein solubility upon PEGylation- High concentration of organic solvent- Perform the reaction at a lower protein concentration.- Screen different buffers and pH values.- Keep the concentration of the organic solvent (from the this compound stock solution) to a minimum (e.g., <10% v/v).
Heterogeneous Product - Multiple reactive sites on the biomolecule- This is often expected. Use chromatography (SEC, IEX) to isolate the desired PEGylated species.- For site-specific PEGylation, consider protein engineering to introduce a unique reactive handle (e.g., a single cysteine residue) or use a more site-selective conjugation chemistry if this compound is not suitable.

Conclusion

This compound is a versatile and effective reagent for beginners in bioconjugation. Its straightforward reactivity with common biological nucleophiles, coupled with the benefits of PEGylation, makes it a valuable tool for a wide range of applications, from basic research to the development of novel therapeutics like PROTACs. By understanding the fundamental principles outlined in this guide and carefully optimizing experimental conditions, researchers can successfully employ this compound to advance their scientific goals.

References

The Theoretic Underpinnings and Practical Application of m-PEG3-OMs in Proteolysis-Targeting Chimeras: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's intrinsic protein degradation machinery to eliminate disease-causing proteins. The architecture of these heterobifunctional molecules, comprising a target-binding ligand, an E3 ubiquitin ligase-recruiting ligand, and a connecting linker, is paramount to their efficacy. This technical guide delves into the theoretical principles and practical applications of a specific, widely utilized linker, m-PEG3-OMs. We will explore its role in the formation of a productive ternary complex, its impact on the physicochemical properties of the resulting PROTAC, and provide detailed experimental protocols for the synthesis and evaluation of this compound-containing PROTACs. This guide is intended to serve as a comprehensive resource for researchers in the field of targeted protein degradation.

Introduction: The Central Role of the Linker in PROTAC Design

PROTACs represent a paradigm shift in pharmacology, moving from occupancy-driven inhibition to event-driven, catalytic degradation of target proteins. Their mechanism of action relies on the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.

The linker element of a PROTAC is not a mere spacer; it is a critical determinant of the stability and geometry of the ternary complex. Its length, flexibility, and chemical composition influence key pharmacological properties, including:

  • Ternary Complex Formation and Stability: The linker must be of an optimal length and flexibility to allow for the favorable protein-protein interactions between the target and the E3 ligase.

  • Physicochemical Properties: The linker significantly impacts the solubility, cell permeability, and metabolic stability of the PROTAC molecule.

  • Pharmacokinetics and Biodistribution: The overall properties of the PROTAC, heavily influenced by the linker, dictate its absorption, distribution, metabolism, and excretion (ADME) profile.

This compound, a methoxy-terminated triethylene glycol chain functionalized with a leaving group (mesylate), is a commonly employed linker in PROTAC design. Its polyethylene (B3416737) glycol (PEG) nature imparts hydrophilicity, which can enhance the solubility of often large and greasy PROTAC molecules. The defined three-unit length of the PEG chain provides a specific spatial separation between the two ligands, which can be optimal for certain target-E3 ligase pairs.

Theoretical Principles of this compound in PROTAC Function

The incorporation of an this compound linker into a PROTAC influences its biological activity through several key principles:

  • Spatial Orientation: The approximately 12-atom length of the PEG3 chain provides a specific and relatively flexible distance between the target protein and the E3 ligase. This distance is crucial for achieving a productive orientation within the ternary complex that allows for efficient ubiquitination of accessible lysine (B10760008) residues on the target protein's surface.

  • Solubility and Permeability: The hydrophilic ether oxygens of the PEG chain can improve the aqueous solubility of the PROTAC. This is a significant advantage, as many target and E3 ligase ligands are hydrophobic. Improved solubility can, in turn, positively impact cell permeability and oral bioavailability. However, an increase in polar surface area can also negatively affect passive diffusion across the cell membrane, necessitating a careful balance.

  • Flexibility and Conformational Dynamics: The flexible nature of the PEG linker allows the PROTAC to adopt multiple conformations. This conformational plasticity can be advantageous in facilitating the initial binding events and the subsequent formation of a stable ternary complex.

The mesylate (OMs) group is a good leaving group, making this compound a reactive precursor for conjugation to nucleophilic functional groups on either the target-binding ligand or the E3 ligase ligand, typically an amine or a thiol, through nucleophilic substitution.

Quantitative Data on PROTACs Utilizing a PEG3 Linker

The following table summarizes quantitative data for a well-characterized PROTAC targeting the epigenetic reader protein BRD4, utilizing a PEG3 linker to recruit the von Hippel-Lindau (VHL) E3 ligase.

ParameterValueDescription
Target Protein BRD4Bromodomain-containing protein 4
E3 Ligase VHLvon Hippel-Lindau
Linker PEG3Triethylene glycol
DC50 (nM) 55Half-maximal degradation concentration. A lower value indicates higher potency.
Dmax (%) 85Maximum percentage of target protein degradation.
Permeability (Papp, 10⁻⁶ cm/s) 1.2Apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay (PAMPA). A higher value indicates better passive diffusion.
Oral Bioavailability (%) 25The fraction of the administered dose that reaches systemic circulation.

Signaling Pathways and Experimental Workflows

PROTAC-Mediated Protein Degradation Pathway

The fundamental mechanism of action for a PROTAC is the hijacking of the ubiquitin-proteasome system. The following diagram illustrates this general pathway.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ub Ubiquitin Ub->Ternary_Complex Ubiquitination Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Downstream Signaling of BRD4 Degradation

Degradation of BRD4, a key transcriptional coactivator, leads to the downregulation of its target genes, including the proto-oncogene MYC. This has significant implications for cell proliferation and survival, particularly in cancer cells.

BRD4_Signaling PROTAC BRD4-targeting PROTAC (with this compound linker) BRD4 BRD4 PROTAC->BRD4 induces degradation via Proteasome Proteasomal Degradation BRD4->Proteasome MYC_Gene MYC Gene BRD4->MYC_Gene activates transcription of MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA transcription MYC_Protein MYC Protein MYC_mRNA->MYC_Protein translation Cell_Proliferation Cell Proliferation & Survival MYC_Protein->Cell_Proliferation promotes

Caption: Downstream effects of BRD4 degradation on the MYC signaling pathway.

Experimental Workflow for PROTAC Synthesis and Evaluation

The following diagram outlines the general workflow from PROTAC synthesis to in vivo evaluation.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Target_Ligand Target Ligand (e.g., JQ1 derivative) Coupling1 Coupling Step 1 Target_Ligand->Coupling1 E3_Ligand E3 Ligase Ligand (e.g., VHL or CRBN derivative) Coupling2 Coupling Step 2 E3_Ligand->Coupling2 mPEG3OMs This compound mPEG3OMs->Coupling1 Coupling1->Coupling2 PROTAC Final PROTAC Coupling2->PROTAC Western_Blot Western Blot (Degradation) PROTAC->Western_Blot Permeability_Assay Permeability Assays (PAMPA, Caco-2) PROTAC->Permeability_Assay PK_Study In Vivo Pharmacokinetics (Mice) Permeability_Assay->PK_Study

Caption: Overall workflow for the synthesis and evaluation of a PROTAC.

Detailed Experimental Protocols

Synthesis of a BRD4-Targeting PROTAC using this compound

This protocol describes a plausible synthetic route for a PROTAC composed of the BRD4 ligand JQ1, an this compound linker, and the VHL E3 ligase ligand.

Step 1: Synthesis of JQ1-PEG3-amine Intermediate

  • Materials: (+)-JQ1-acid (a derivative of JQ1 with a carboxylic acid handle), m-PEG3-amine, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), DMF (N,N-Dimethylformamide).

  • Procedure:

    • Dissolve (+)-JQ1-acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add m-PEG3-amine (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 12-18 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel chromatography to obtain the JQ1-PEG3-amine intermediate.

Step 2: Synthesis of VHL-Linker Intermediate

  • Materials: VHL ligand with a carboxylic acid handle, this compound, potassium carbonate, DMF.

  • Procedure:

    • Dissolve the VHL ligand (1.0 eq) in anhydrous DMF.

    • Add potassium carbonate (2.0 eq) and this compound (1.2 eq).

    • Stir the reaction mixture at 60°C for 6-8 hours.

    • Monitor the reaction by LC-MS.

    • After cooling to room temperature, dilute with water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by silica gel chromatography to yield the VHL-PEG3-OMs intermediate.

Step 3: Final PROTAC Assembly

  • Materials: JQ1-PEG3-amine intermediate, VHL-PEG3-OMs intermediate, sodium iodide, DIPEA, DMF.

  • Procedure:

    • Dissolve the JQ1-PEG3-amine intermediate (1.0 eq) and the VHL-PEG3-OMs intermediate (1.1 eq) in anhydrous DMF.

    • Add sodium iodide (catalytic amount) and DIPEA (2.0 eq).

    • Stir the reaction at 80°C for 24-48 hours.

    • Monitor the formation of the final PROTAC by LC-MS.

    • Upon completion, cool the reaction mixture, dilute with water, and extract with dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final PROTAC by preparative HPLC.

Western Blot for Protein Degradation
  • Cell Culture and Treatment:

    • Seed cells (e.g., a human cancer cell line expressing BRD4) in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a desired time period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against the target protein (e.g., anti-BRD4) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Detect the signal using an ECL substrate and an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Preparation of Plates:

    • Coat the filter of a 96-well acceptor plate with a lipid solution (e.g., phosphatidylcholine in dodecane).

    • Add buffer to the wells of the acceptor plate.

  • Assay Incubation:

    • Add the PROTAC solution to the wells of a 96-well donor plate.

    • Place the donor plate on top of the acceptor plate.

    • Incubate for 4-18 hours with gentle shaking.

  • Quantification:

    • Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp).

Caco-2 Permeability Assay
  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports for approximately 21 days to form a differentiated monolayer.

  • Permeability Assay (Apical to Basolateral):

    • Wash the cell monolayers with transport buffer.

    • Add the PROTAC solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C.

    • Take samples from the basolateral chamber at various time points.

  • Permeability Assay (Basolateral to Apical):

    • Perform the assay in the reverse direction to assess active efflux.

  • Quantification and Calculation:

    • Determine the PROTAC concentration in the samples by LC-MS/MS.

    • Calculate the Papp for both directions and the efflux ratio.

In Vivo Pharmacokinetic Study in Mice
  • Animal Dosing:

    • Administer the PROTAC to mice via the desired route (e.g., oral gavage or intravenous injection) at a specific dose.

  • Blood Sampling:

    • Collect blood samples at various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation:

    • Process the blood samples to obtain plasma.

  • Bioanalysis:

    • Extract the PROTAC from the plasma samples.

    • Quantify the PROTAC concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Conclusion

The this compound linker is a valuable tool in the design and synthesis of effective PROTACs. Its defined length, flexibility, and hydrophilicity contribute to the favorable physicochemical and pharmacological properties of the resulting protein degraders. This technical guide has provided a comprehensive overview of the theoretical principles governing its use, quantitative data illustrating its impact, and detailed experimental protocols for the synthesis and evaluation of this compound-containing PROTACs. By understanding and applying these principles and methodologies, researchers can accelerate the development of novel and potent targeted protein degraders for a wide range of therapeutic applications.

An In-depth Technical Guide to the Storage and Handling of m-PEG3-OMs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage conditions for methoxy-poly(ethylene glycol)3-mesylate (m-PEG3-OMs), a commonly used linker in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. Adherence to proper storage and handling protocols is critical to ensure the stability and integrity of this reagent, thereby safeguarding the reproducibility and success of downstream applications.

Recommended Storage Conditions

The stability of this compound is influenced by temperature, solvent, and exposure to light. The following tables summarize the recommended storage conditions based on supplier data sheets to ensure the long-term integrity of the compound.

Storage of Pure this compound

For the neat compound, which is typically a liquid, the following storage conditions are recommended to minimize degradation.

ParameterConditionDuration
Temperature -20°CUp to 3 years
4°CUp to 2 years
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)
Light Protect from light
Container Tightly sealed container
Storage of this compound in Solution

When dissolved in a solvent, the stability of this compound can be altered. It is crucial to use anhydrous solvents and store solutions at low temperatures.

ParameterConditionDuration
Temperature -80°CUp to 6 months
-20°CUp to 1 month
Solvent Anhydrous solvents such as DMF or DMSO
Light Protect from light
Container Tightly sealed container

Experimental Protocols for Stability Assessment

To ensure the quality and determine the shelf-life of this compound, a comprehensive stability testing program should be implemented. This involves both long-term and accelerated stability studies, along with forced degradation studies to identify potential degradation products and pathways.

Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.

Objective: To identify potential degradation products of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., acetonitrile (B52724)/water).

  • Stress Conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Degradation: Heat a solid sample at 80°C for 48 hours.

    • Photostability: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method (see section 2.3) to identify and quantify any degradation products.

Long-Term and Accelerated Stability Studies

These studies are performed to establish the retest period or shelf life and recommended storage conditions.

Objective: To evaluate the stability of this compound under recommended and accelerated storage conditions over time.

Methodology:

  • Sample Preparation: Store aliquots of this compound (pure and in solution) in tightly sealed, light-protected containers.

  • Storage Conditions:

    • Long-Term: -20°C ± 5°C and 4°C ± 2°C.

    • Accelerated: 25°C ± 2°C / 60% ± 5% RH.

  • Testing Intervals:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 1, 3, and 6 months.

  • Analysis: At each time point, analyze the samples for appearance, purity (using a stability-indicating HPLC method), and identity.

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for accurately assessing the purity of this compound and separating it from any degradation products.

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or Charged Aerosol Detector (CAD) for better detection of PEG compounds.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that all degradation peaks are well-resolved from the main peak.

Chemical Stability and Degradation Pathways

This compound has two primary sites susceptible to degradation: the ether linkages of the PEG chain and the mesylate group.

  • Hydrolysis of the Mesylate Group: The methanesulfonyl (mesyl) group is a good leaving group and is susceptible to hydrolysis, particularly under basic conditions, to form the corresponding alcohol (m-PEG3-OH) and methanesulfonic acid.

  • Oxidative Degradation of the PEG Chain: The ether backbone of the PEG chain can undergo auto-oxidation, especially in the presence of oxygen, heat, and metal ions. This process can lead to chain cleavage and the formation of various byproducts, including aldehydes and carboxylic acids.

Mandatory Visualizations

Experimental Workflow for Stability Testing

G cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Long-Term & Accelerated Stability cluster_3 Analysis prep Prepare solutions of this compound (1 mg/mL in ACN/water) acid Acidic Hydrolysis (0.1M HCl, 60°C) prep->acid base Basic Hydrolysis (0.1M NaOH, 60°C) prep->base oxid Oxidative Degradation (3% H2O2, RT) prep->oxid therm Thermal Degradation (Solid, 80°C) prep->therm photo Photostability (UV light) prep->photo long_term Long-Term Storage (-20°C, 4°C) prep->long_term accelerated Accelerated Storage (25°C/60%RH) prep->accelerated hplc Stability-Indicating HPLC-UV/CAD acid->hplc base->hplc oxid->hplc therm->hplc photo->hplc long_term->hplc accelerated->hplc report Data Analysis & Reporting hplc->report

Caption: Workflow for the comprehensive stability testing of this compound.

PROTAC Synthesis using this compound

This compound is a valuable linker for the synthesis of PROTACs. The mesylate group serves as an excellent leaving group for nucleophilic substitution by an amine or hydroxyl group on a warhead or E3 ligase ligand.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Products mPEG3OMs This compound Reaction Nucleophilic Substitution (e.g., DIPEA, DMF, 60°C) mPEG3OMs->Reaction Warhead Warhead-NH2 (Amine-containing protein of interest ligand) Warhead->Reaction PROTAC_intermediate Warhead-linker Intermediate Reaction->PROTAC_intermediate Mesylate_ion Mesylate Anion Reaction->Mesylate_ion

Caption: Synthesis of a PROTAC intermediate via nucleophilic substitution.

By following these guidelines, researchers, scientists, and drug development professionals can ensure the quality and stability of this compound, leading to more reliable and reproducible results in their research and development endeavors.

In-depth Technical Guide: m-PEG3-OMs for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-PEG3-OMs, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical properties, supplier information, and its application in the synthesis of these novel therapeutic agents. This guide also outlines a general experimental workflow for the synthesis and evaluation of PROTACs utilizing a PEG-based linker like this compound, and illustrates the fundamental mechanism of action.

Core Compound Information: this compound

This compound, with the CAS number 74654-05-0 , is a monodisperse polyethylene (B3416737) glycol (PEG) derivative that serves as a flexible linker in the architecture of PROTACs. The "m" signifies a methoxy (B1213986) group capping one end of the PEG chain, while "OMs" indicates a mesylate (methanesulfonyl) group at the other end. The mesylate is a good leaving group, making this terminus reactive towards nucleophiles such as amines or hydroxyls, facilitating the covalent attachment to a ligand for a target protein or an E3 ubiquitin ligase.

The PEG component of the linker enhances the aqueous solubility and can improve the pharmacokinetic properties of the resulting PROTAC molecule. The length of the PEG chain is a critical parameter in PROTAC design, as it dictates the spatial orientation of the two recruited proteins, which is crucial for efficient ternary complex formation and subsequent ubiquitination.

Quantitative Data Summary
PropertyValueSource
CAS Number 74654-05-0MedChemExpress, TargetMol, Immunomart, Ambeed
Molecular Formula C8H18O6SMedChemExpress, TargetMol
Molecular Weight 242.29 g/mol MedChemExpress
Appearance Colorless to light yellow liquidMedChemExpress
Storage Conditions -20°C for long-term storageMedChemExpress, TargetMol
Supplier Information

A number of chemical suppliers provide this compound for research and development purposes. Below is a summary of some of the key suppliers:

SupplierProduct Name
MedChemExpressThis compound
TargetMolThis compound
ImmunomartThis compound
AmbeedThis compound

PROTAC-Mediated Protein Degradation: Mechanism of Action

PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. The formation of a ternary complex (POI-PROTAC-E3 ligase) brings the target protein into close proximity with the E3 ligase, leading to the ubiquitination of the target protein. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC PROTAC (e.g., with this compound linker) POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

PROTAC Mechanism of Action

Experimental Workflow for PROTAC Synthesis and Evaluation

The following outlines a general experimental workflow for the synthesis of a PROTAC using a PEG-based linker like this compound, followed by its biological evaluation. It is important to note that specific reaction conditions, purification methods, and analytical techniques will need to be optimized for each specific PROTAC molecule.

PROTAC_Workflow Start Start: Design PROTAC Synthesis Step 1: Synthesis of PROTAC Start->Synthesis Purification Step 2: Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification InVitro Step 3: In Vitro Evaluation Purification->InVitro Degradation Western Blot for Target Degradation (DC50, Dmax) InVitro->Degradation CellViability Cell Viability Assay (e.g., MTS, CellTiter-Glo) InVitro->CellViability InVivo Step 4: In Vivo Evaluation (Optional) InVitro->InVivo PK Pharmacokinetics (PK) Studies InVivo->PK Efficacy In Vivo Efficacy Studies (e.g., Xenograft models) InVivo->Efficacy End End: Lead Optimization Efficacy->End

General PROTAC Development Workflow
Detailed Methodologies

Step 1: Synthesis of a PROTAC using this compound

This is a representative protocol for the synthesis of a PROTAC where a ligand for the target protein (POI-NH2) contains a primary amine and the ligand for the E3 ligase (E3-OH) contains a hydroxyl group.

  • Reaction:

    • Dissolve the amine-containing POI ligand (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) in an anhydrous aprotic solvent like dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

    • Add a solution of this compound (1.1 eq) in DMF dropwise to the reaction mixture at room temperature.

    • Stir the reaction for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of the intermediate (POI-PEG3-OMs).

    • Once the first step is complete, add the hydroxyl-containing E3 ligase ligand (1.2 eq) and a stronger base such as cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) (3.0 eq) to the reaction mixture.

    • Heat the reaction to 50-80°C and stir for another 12-24 hours, again monitoring by TLC or LC-MS until the final PROTAC product is formed.

Step 2: Purification and Characterization

  • Purification: The crude PROTAC is typically purified using preparative high-performance liquid chromatography (HPLC) with a C18 column and a water/acetonitrile gradient containing a modifier like trifluoroacetic acid (TFA) or formic acid.

  • Characterization: The identity and purity of the final PROTAC are confirmed by:

    • LC-MS: To determine the molecular weight and purity.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

Step 3: In Vitro Biological Evaluation

  • Western Blotting for Target Protein Degradation:

    • Cell Culture and Treatment: Plate cells of a relevant cell line and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC for a specified period (e.g., 24 hours).

    • Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.

    • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Immunoblotting: Block the membrane and then probe with a primary antibody specific for the target protein. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.

    • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Data Analysis: Quantify the band intensities to determine the level of the target protein relative to the loading control. Calculate the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).

  • Cell Viability Assays: To assess the cytotoxicity of the PROTAC, cell viability assays such as the MTS assay or CellTiter-Glo® Luminescent Cell Viability Assay can be performed in parallel with the degradation studies.

This in-depth guide provides a foundational understanding of this compound and its application in the rapidly evolving field of targeted protein degradation. The provided protocols and workflows serve as a starting point for the rational design and development of novel PROTAC-based therapeutics.

Methodological & Application

Application Notes and Protocols for m-PEG3-OMs Bioconjugation to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins. The covalent attachment of PEG chains can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can extend circulating half-life, reduce immunogenicity, and improve stability.[1][2][3][4][5][6]

This document provides detailed application notes and a generalized protocol for the bioconjugation of proteins using methoxy-PEG3-methanesulfonate (m-PEG3-OMs). The methanesulfonyl (mesylate) group is a good leaving group, making this compound an effective alkylating agent for nucleophilic residues on a protein's surface, primarily the ε-amino group of lysine (B10760008) residues and the sulfhydryl group of cysteine residues.[7][8] Due to the prevalence of lysine residues on the surface of most proteins, this protocol will focus on the conjugation to primary amines.

Principle of the Reaction

The bioconjugation of this compound to a protein is based on the nucleophilic substitution reaction where a nucleophilic group on the protein (e.g., the primary amine of a lysine residue) attacks the carbon atom to which the mesylate group is attached. This results in the formation of a stable secondary amine linkage and the displacement of the methanesulfonate (B1217627) anion. The reaction is typically performed under mild basic conditions to ensure the deprotonation of the amine groups, thereby increasing their nucleophilicity.

Applications

PEGylation of therapeutic proteins has a broad range of applications in drug development:

  • Extended Half-Life: Increasing the hydrodynamic radius of a protein reduces its renal clearance, leading to a longer circulation time in the body.[2][4][5]

  • Reduced Immunogenicity: The PEG chain can mask epitopes on the protein surface, reducing the likelihood of an immune response.[3][4][5][6]

  • Improved Stability: PEGylation can protect proteins from proteolytic degradation and increase their thermal and long-term stability.[1][9]

  • Enhanced Solubility: The hydrophilic nature of the PEG polymer can improve the solubility of hydrophobic proteins.[5]

  • Drug Delivery Systems: PEGylated proteins are a key component of advanced drug delivery systems, including antibody-drug conjugates (ADCs) and nanoparticles for targeted therapies.[4][10]

Data Presentation

The efficiency of protein PEGylation can be influenced by several factors, including the molar ratio of PEG to protein, pH, temperature, and reaction time.[11] The following tables summarize typical quantitative data from various protein PEGylation experiments to provide a reference for optimization.

Table 1: Effect of Molar Ratio and pH on PEGylation Efficiency

ProteinPEG ReagentMolar Ratio (PEG:Protein)pHMono-PEGylated Product Yield (%)Reference
Interferon-α2bBranched PEG (40kDa)2:16.5~30[12]
Interferon-α2bBranched PEG (40kDa)2:17.0~45[12]
Interferon-α2bBranched PEG (40kDa)2:18.0~55[12]
LysozymeLinear PEG (5kDa)5:17.4>90Adapted from[13]
Bovine Serum AlbuminLinear PEG (5kDa)10:18.5HighAdapted from[9]

Table 2: Typical Protein Recovery After Purification

Purification MethodTypical Protein Recovery (%)Key AdvantagesReference
Size Exclusion Chromatography (SEC)80-95Efficient removal of unreacted PEG and aggregates.[][15]
Ion Exchange Chromatography (IEX)70-90Separation of species with different degrees of PEGylation.[13][]
Hydrophobic Interaction Chromatography (HIC)60-85Can separate positional isomers.[]
Membrane-Based Methods (e.g., UF/DF)>90Rapid and scalable for buffer exchange and removal of small molecules.[1][15]

Experimental Protocols

This section provides a detailed methodology for the bioconjugation of this compound to a protein, followed by purification and characterization of the conjugate.

Materials and Equipment
  • This compound: Store desiccated at -20°C.

  • Protein of Interest (POI): Purified and buffer-exchanged into an amine-free buffer (e.g., phosphate (B84403) or borate (B1201080) buffer).

  • Reaction Buffer: 100 mM Sodium Phosphate or Sodium Borate buffer, pH 7.5-8.5.

  • Quenching Solution: 1 M Tris-HCl or 1 M Glycine, pH 8.0.

  • Purification System: Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX) system.

  • Analytical Equipment: SDS-PAGE system, UV-Vis Spectrophotometer, Mass Spectrometer (e.g., MALDI-TOF or ESI-MS).

  • General Lab Equipment: Pipettes, microcentrifuge tubes, rotator/mixer, reaction vials.

Step-by-Step Methodology

1. Preparation of Reagents

  • Protein Solution: Prepare the protein of interest at a concentration of 1-10 mg/mL in the chosen reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris).

  • This compound Solution: Immediately before use, dissolve the this compound in the reaction buffer to the desired stock concentration. It is recommended to prepare this solution fresh to avoid hydrolysis of the mesylate group.

2. Bioconjugation Reaction

  • Reaction Setup: In a reaction vial, add the protein solution.

  • Initiate Reaction: Add the freshly prepared this compound solution to the protein solution to achieve the desired molar ratio (e.g., starting with a 10:1 molar excess of PEG to protein). Mix gently.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle agitation. The optimal reaction time should be determined empirically.

  • Monitoring (Optional): The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by SDS-PAGE.

3. Quenching the Reaction

  • Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted this compound.

  • Incubate for 30-60 minutes at room temperature.

4. Purification of the PEGylated Protein

  • Size Exclusion Chromatography (SEC): This is the most common method to separate the PEGylated protein from unreacted PEG and quenching reagents.[][15] Equilibrate the SEC column with a suitable buffer (e.g., PBS). Load the quenched reaction mixture onto the column and collect fractions. Monitor the elution profile at 280 nm to identify the protein-containing fractions.

  • Ion Exchange Chromatography (IEX): IEX can be used to separate proteins with different degrees of PEGylation, as the attachment of PEG to lysine residues alters the protein's net charge.[13][]

5. Characterization of the PEGylated Protein

  • SDS-PAGE: Analyze the purified fractions by SDS-PAGE. PEGylated proteins will exhibit a significant increase in apparent molecular weight, appearing as a higher molecular weight band or a smear compared to the unmodified protein.[16]

  • UV-Vis Spectrophotometry: Determine the protein concentration of the purified conjugate by measuring the absorbance at 280 nm.

  • Mass Spectrometry (MS): Use MALDI-TOF or ESI-MS to determine the molecular weight of the conjugate and confirm the degree of PEGylation.[17][18][19][20]

  • Activity Assay: Perform a relevant biological activity assay to assess the functional integrity of the PEGylated protein.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Characterization prep_protein Prepare Protein Solution (1-10 mg/mL in amine-free buffer) conjugation Mix Protein and this compound (Molar Ratio 10:1) prep_protein->conjugation prep_peg Prepare this compound Solution (Freshly dissolved) prep_peg->conjugation incubation Incubate (2-4h at RT or O/N at 4°C) conjugation->incubation quench Quench Reaction (50-100 mM Tris or Glycine) incubation->quench purify Purify Conjugate (SEC or IEX) quench->purify sds_page SDS-PAGE purify->sds_page ms Mass Spectrometry purify->ms activity Activity Assay purify->activity

Caption: Workflow for this compound protein bioconjugation.

Effect of PEGylation on Protein-Receptor Interaction

signaling_pathway cluster_unmodified Unmodified Protein cluster_pegylated PEGylated Protein protein Therapeutic Protein receptor Cell Surface Receptor protein->receptor Binding signal Cellular Response receptor->signal Signal Transduction peg_protein PEGylated Protein peg PEG Chain receptor2 Cell Surface Receptor peg_protein->receptor2 Steric Hindrance (Reduced Binding) signal2 Modulated Cellular Response receptor2->signal2 Altered Signal

Caption: PEGylation can modulate protein-receptor interactions.

References

Application Notes and Protocols for m-PEG3-OMs Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) conjugation, or PEGylation, is a well-established and widely used bioconjugation technique to enhance the therapeutic properties of proteins, peptides, and small molecule drugs. The attachment of PEG chains can improve solubility, increase in vivo stability by reducing enzymatic degradation and renal clearance, and decrease immunogenicity. This document provides a detailed guide for the conjugation of methoxy-PEG3-methanesulfonyl (m-PEG3-OMs), a short, discrete PEG linker, to primary amines and thiols.

The this compound reagent contains a methoxy-terminated triethylene glycol spacer and a terminal mesylate group. The mesylate is an excellent leaving group, facilitating nucleophilic substitution reactions with primary amines (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminus of a protein) and thiols (e.g., the side chain of cysteine residues). This results in the formation of stable secondary amine or thioether linkages, respectively.

Chemical Reaction Pathway

The conjugation of this compound to a biomolecule proceeds via a nucleophilic substitution reaction.

mPEG3OMs This compound (CH₃O-(CH₂CH₂O)₃-SO₂CH₃) Conjugate m-PEG3-Biomolecule (CH₃O-(CH₂CH₂O)₃-X-Biomolecule) mPEG3OMs->Conjugate + Biomolecule-XH Biomolecule Biomolecule-XH (X = NH or S) Mesylate CH₃SO₃H (Methanesulfonic Acid)

Figure 1: General reaction scheme for this compound conjugation.

Experimental Protocols

This section provides detailed protocols for the conjugation of this compound to proteins or peptides containing primary amines or thiols. It is important to note that these are general guidelines, and optimization of reaction conditions is highly recommended for each specific application.

Materials and Equipment
  • This compound

  • Protein or peptide of interest (POI)

  • Conjugation Buffers:

    • For Amines: Phosphate-Buffered Saline (PBS), pH 7.2-8.0, or 50 mM borate (B1201080) buffer, pH 8.0-9.0.

    • For Thiols: Phosphate buffer (50 mM) containing 2-5 mM EDTA, pH 6.5-7.5.

  • Reducing Agent (for thiols, if necessary): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagents: 1 M Tris-HCl, pH 8.0, or 1 M glycine (B1666218) for amine reactions; 1 M 2-mercaptoethanol (B42355) or L-cysteine for thiol reactions.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vessels (e.g., microcentrifuge tubes)

  • Stir plate and stir bars or rotator

  • Purification system: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) system.

  • Analytical instruments for characterization: SDS-PAGE, HPLC, Mass Spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 1: Conjugation to Primary Amines

This protocol is suitable for proteins with accessible lysine residues or a reactive N-terminus.

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis P1 Dissolve Protein in Conjugation Buffer (pH 7.2-8.0) R1 Add this compound to Protein Solution (Molar Excess) P1->R1 P2 Prepare this compound Stock Solution in Anhydrous DMSO/DMF P2->R1 R2 Incubate with Gentle Mixing (2-4 hours at RT or overnight at 4°C) R1->R2 PU1 Quench Reaction (e.g., Tris-HCl) R2->PU1 PU2 Purify Conjugate (SEC or IEX) PU1->PU2 PU3 Characterize Conjugate (SDS-PAGE, MS, HPLC) PU2->PU3

Figure 2: Workflow for this compound conjugation to primary amines.

Step-by-Step Procedure:

  • Protein Preparation: Dissolve the protein of interest in the amine conjugation buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), exchange it with the conjugation buffer using a desalting column or dialysis.

  • This compound Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF to a concentration of 10-50 mM.

  • Conjugation Reaction: Add the desired molar excess of the this compound stock solution to the protein solution. A starting molar ratio of 10:1 to 50:1 (PEG:protein) is recommended. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Quenching: Stop the reaction by adding a quenching reagent (e.g., Tris-HCl to a final concentration of 50 mM) and incubate for 30 minutes at room temperature.

  • Purification: Remove excess this compound and other reaction components by size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

  • Characterization: Analyze the purified conjugate using SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), and HPLC to determine the degree of PEGylation and purity.

Protocol 2: Conjugation to Thiols

This protocol is designed for proteins or peptides containing free cysteine residues.

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis T1 Dissolve Protein in Degassed Thiol Conjugation Buffer (pH 6.5-7.5) T2 (Optional) Reduce Disulfides with TCEP T1->T2 TR1 Add this compound to Protein Solution (Molar Excess) T2->TR1 T3 Prepare this compound Stock Solution in Anhydrous DMSO/DMF T3->TR1 TR2 Incubate with Gentle Mixing (2-4 hours at RT under Inert Atmosphere) TR1->TR2 TPU1 Quench Reaction (e.g., 2-Mercaptoethanol) TR2->TPU1 TPU2 Purify Conjugate (SEC or IEX) TPU1->TPU2 TPU3 Characterize Conjugate (SDS-PAGE, MS, HPLC) TPU2->TPU3

Figure 3: Workflow for this compound conjugation to thiols.

Step-by-Step Procedure:

  • Protein Preparation: Dissolve the protein or peptide in degassed thiol conjugation buffer to a final concentration of 1-10 mg/mL. It is crucial to use a buffer free of other thiol-containing compounds.

  • Reduction of Disulfides (if necessary): If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 50-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. It is generally not necessary to remove the TCEP before proceeding.

  • This compound Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF to a concentration of 10-50 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.

  • Quenching: Add a quenching reagent such as 2-mercaptoethanol or L-cysteine to a final concentration of 10-50 mM to react with any excess this compound. Incubate for 30 minutes.

  • Purification: Purify the conjugate using SEC or IEX to remove unreacted reagents and byproducts.

  • Characterization: Characterize the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC.

Data Presentation: General Reaction Parameters

The optimal conditions for this compound conjugation are dependent on the specific biomolecule. The following table provides a summary of general starting parameters that should be optimized for each application.

ParameterConjugation to AminesConjugation to ThiolsRationale
pH 7.2 - 9.06.5 - 7.5Balances nucleophilicity of the target group with the stability of the reagent.
Temperature 4°C to Room TemperatureRoom TemperatureLower temperatures can reduce side reactions and protein degradation.
Molar Ratio (PEG:Protein) 10:1 to 50:110:1 to 20:1A molar excess of the PEG reagent drives the reaction towards completion.
Reaction Time 2 - 16 hours1 - 4 hoursDependent on the reactivity of the target molecule and reaction conditions.
Protein Concentration 1 - 10 mg/mL1 - 10 mg/mLHigher concentrations can increase reaction rates but may also lead to aggregation.

Characterization of this compound Conjugates

Thorough characterization of the PEGylated product is essential to ensure quality and consistency.

  • SDS-PAGE: A simple and effective method to visualize the increase in molecular weight upon PEGylation. The PEGylated protein will migrate slower than the unmodified protein.

  • Size-Exclusion Chromatography (SEC-HPLC): Used for both purification and analysis. SEC separates molecules based on their hydrodynamic radius, allowing for the separation of mono-, di-, and poly-PEGylated species from the un-PEGylated protein and excess PEG reagent.[1][2]

  • Ion-Exchange Chromatography (IEX-HPLC): Separates proteins based on charge. PEGylation can shield surface charges, altering the elution profile of the protein. This technique is particularly useful for separating positional isomers.[1]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a precise measurement of the molecular weight of the conjugate, confirming the number of PEG molecules attached to the protein.[1][3][4]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency Suboptimal pH.Optimize the pH of the reaction buffer. For amines, a more basic pH (up to 9.0) can increase reactivity. For thiols, ensure the pH is not too high to avoid disulfide bond formation.
Inactive this compound reagent.Use fresh reagent. This compound is sensitive to moisture.
Insufficient molar excess of PEG.Increase the molar ratio of this compound to the protein.
For thiols, incomplete reduction of disulfides.Increase the concentration of TCEP or the incubation time.
Protein Aggregation/Precipitation High protein concentration.Reduce the protein concentration.
Inappropriate buffer conditions.Screen different buffers and additives (e.g., arginine) to improve solubility.
Denaturation during the reaction.Perform the reaction at a lower temperature (e.g., 4°C).
Multiple PEGylation Products High molar excess of PEG.Reduce the molar ratio of this compound to the protein.
Long reaction time.Monitor the reaction over time and quench it at the desired degree of PEGylation.

Conclusion

The this compound reagent provides a straightforward and efficient method for the PEGylation of proteins and peptides through stable amine or thioether linkages. The protocols and guidelines presented in this application note serve as a starting point for developing a robust and optimized conjugation strategy. Careful control of reaction parameters and thorough characterization of the final product are critical for achieving the desired therapeutic properties.

References

Application Notes and Protocols for the Reaction of m-PEG3-OMs with Amine-Containing Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the reaction of methoxy-tri(ethylene glycol) mesylate (m-PEG3-OMs) with amine-containing molecules. This process, a cornerstone of bioconjugation, is pivotal in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a short, hydrophilic polyethylene (B3416737) glycol (PEG) linker activated with a mesylate group. The mesylate moiety is an excellent leaving group, rendering the terminal carbon atom susceptible to nucleophilic attack by primary and secondary amines. This reaction results in the formation of a stable secondary or tertiary amine linkage, respectively, covalently attaching the m-PEG3 moiety to the target molecule. This process, often referred to as PEGylation, can enhance the solubility, stability, and pharmacokinetic profile of the conjugated molecule.

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the this compound, displacing the mesylate group. The efficiency of the reaction is influenced by factors such as the nucleophilicity of the amine, the solvent, temperature, and pH.

Key Applications

  • PROTAC Synthesis: this compound serves as a versatile linker to connect a target protein-binding ligand and an E3 ligase-recruiting ligand, forming a PROTAC molecule that induces targeted protein degradation.

  • Antibody-Drug Conjugate (ADC) Development: This linker can be used to attach cytotoxic drugs to antibodies, creating ADCs that selectively deliver potent payloads to cancer cells.

  • Peptide and Protein Modification: PEGylation of therapeutic peptides and proteins can improve their solubility, extend their circulating half-life, and reduce their immunogenicity.

  • Small Molecule Drug Development: Modification of small molecule drugs with m-PEG3 can enhance their pharmacokinetic properties.

  • Surface Modification: Immobilization of amine-containing biomolecules onto surfaces functionalized with mesylate groups for applications in diagnostics and biomaterials.

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the general reaction mechanism and a typical experimental workflow for the conjugation of this compound to an amine-containing molecule.

reaction_mechanism cluster_reactants Reactants cluster_products Products mPEG3OMs This compound (CH₃O(CH₂CH₂O)₃SO₂CH₃) TransitionState Transition State mPEG3OMs->TransitionState Nucleophilic Attack Amine Amine-containing Molecule (R-NH₂) Amine->TransitionState Product PEGylated Product (CH₃O(CH₂CH₂O)₃NH-R) TransitionState->Product LeavingGroup Mesylate Anion (CH₃SO₃⁻) TransitionState->LeavingGroup ProtonTransfer Proton Transfer Product->ProtonTransfer + Base FinalProduct Final Product (CH₃O(CH₂CH₂O)₃NR'R'') ProtonTransfer->FinalProduct - BH⁺

Caption: Reaction mechanism of this compound with a primary amine via an SN2 reaction.

experimental_workflow start Start dissolve_reagents Dissolve this compound and Amine-containing Molecule in appropriate solvent start->dissolve_reagents reaction React under controlled temperature and time dissolve_reagents->reaction monitoring Monitor reaction progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete quenching Quench reaction (optional) monitoring->quenching Complete purification Purify the conjugate (e.g., HPLC, column chromatography) quenching->purification characterization Characterize the final product (NMR, MS) purification->characterization end End characterization->end

Application of m-PEG3-OMs in Cancer Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG3-OMs (1-(2-(2-(2-methoxyethoxy)ethoxy)ethyl) methanesulfonate) is a discrete polyethylene (B3416737) glycol (PEG) linker widely employed in the synthesis of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). Its hydrophilic nature and defined length of three ethylene (B1197577) glycol units enhance the solubility and pharmacokinetic properties of the resulting conjugates, facilitating their development as potential cancer therapies. This document provides detailed application notes and experimental protocols based on the use of a three-unit PEG linker in the development of a PROTAC for cancer research.

The primary application highlighted herein is the synthesis of a PROTAC designed to induce the degradation of the EML4-ALK fusion protein, a key oncogenic driver in a subset of non-small cell lung cancer (NSCLC). The PROTAC, referred to as Pro-PEG3-BA, utilizes a three-unit PEG linker to connect a Brigatinib analog (BA), which binds to the anaplastic lymphoma kinase (ALK), and a ligand for an E3 ubiquitin ligase.

Application Notes

The incorporation of a short PEG linker, such as that derived from this compound, in PROTAC design serves several critical functions:

  • Solubility and Permeability: The hydrophilic PEG chain can improve the aqueous solubility of the often lipophilic PROTAC molecule, which is crucial for administration and bioavailability. It can also influence the molecule's ability to permeate cell membranes to reach its intracellular target.

  • Ternary Complex Formation: The length and flexibility of the linker are critical for enabling the formation of a stable ternary complex between the target protein (e.g., EML4-ALK), the PROTAC, and the E3 ubiquitin ligase. This complex is essential for the subsequent ubiquitination and degradation of the target protein.

  • Pharmacokinetics: PEGylation is a well-established strategy to modify the pharmacokinetic properties of therapeutic molecules. Even short PEG chains can influence distribution, metabolism, and excretion (DME) profiles.

In the case of the EML4-ALK degrader, Pro-PEG3-BA, the three-unit PEG linker was found to be effective in inducing the degradation of the target protein. However, a comparative study with a linker-free analog (Pro-BA) revealed that the PEGylated version exhibited different efficacy and pharmacokinetic properties. This highlights the importance of linker optimization in PROTAC design.

Quantitative Data Summary

The following tables summarize the quantitative data for the PROTAC Pro-PEG3-BA, which incorporates a three-unit PEG linker, in comparison to a non-PEGylated counterpart (Pro-BA) and the parent inhibitor, Brigatinib.

Table 1: In Vitro Degradation and Cell Viability [1]

CompoundTarget ProteinCell LineDC₅₀ (nM)¹Dₘₐₓ (%)²IC₅₀ (nM)³
Pro-PEG3-BAEML4-ALKH3122~100>90~100
Pro-BAEML4-ALKH3122<100>90<100

¹DC₅₀: Concentration required to degrade 50% of the target protein. ²Dₘₐₓ: Maximum percentage of protein degradation. ³IC₅₀: Concentration required to inhibit 50% of cell growth.

Table 2: Pharmacokinetic Properties in Mice [1]

CompoundDosing RouteDose (mg/kg)Cₘₐₓ (ng/mL)Tₘₐₓ (h)AUC₀₋ₜ (ng·h/mL)T₁/₂ (h)
Pro-PEG3-BAI.P.108600.518502.1
Pro-BAI.P.1012500.529802.3

Data is representative of a study comparing linker-containing and linker-free PROTACs.

Experimental Protocols

Detailed methodologies for key experiments involving PROTACs synthesized with a PEG3 linker are provided below.

Protocol 1: Synthesis of a PROTAC with a Three-Unit PEG Linker (General Procedure)

This protocol describes a general method for coupling a target protein binder and an E3 ligase ligand using a linker derived from a reagent like this compound. The synthesis of Pro-PEG3-BA involved coupling a Brigatinib analog (BA) with a proline (Pro) residue as the E3 ligase-recruiting element via a three-unit PEG linker.

Materials:

  • Brigatinib analog (BA) with a suitable functional group for linker attachment (e.g., an amine or carboxylic acid).

  • This compound or a similarly activated three-unit PEG linker.

  • Proline-based E3 ligase ligand with a complementary functional group.

  • Anhydrous N,N-Dimethylformamide (DMF)

  • DIPEA (N,N-Diisopropylethylamine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Reagents and solvents for purification (e.g., silica (B1680970) gel for column chromatography, HPLC solvents).

Procedure:

  • Activation of Carboxylic Acid: If one of the coupling partners has a carboxylic acid, dissolve it (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir at room temperature for 15 minutes.

  • Coupling Reaction: To the activated carboxylic acid solution, add the amine-containing coupling partner (1.1 eq). If using this compound to couple with an amine, the reaction is typically a nucleophilic substitution. Dissolve the amine-containing component and this compound in an appropriate solvent like DMF with a non-nucleophilic base such as DIPEA.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by LC-MS. The reaction time can vary from a few hours to overnight.

  • Work-up and Purification: Once the reaction is complete, quench the reaction if necessary, and remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by preparative HPLC to yield the desired PROTAC.

  • Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of the target protein (e.g., EML4-ALK) in cancer cells treated with the PROTAC.

Materials:

  • H3122 (or other relevant cancer cell line)

  • PROTAC (Pro-PEG3-BA)

  • DMSO (for stock solution)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ALK, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed H3122 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of Pro-PEG3-BA (or controls) for the desired time (e.g., 24, 48 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-ALK) overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the percentage of protein degradation relative to the vehicle-treated control.

Protocol 3: Cell Viability Assay

This protocol measures the effect of the PROTAC on the viability of cancer cells.

Materials:

  • H3122 cells

  • PROTAC (Pro-PEG3-BA)

  • 96-well plates

  • Cell culture medium

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent or similar.

  • Luminometer

Procedure:

  • Cell Seeding: Seed H3122 cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Pro-PEG3-BA for a specified period (e.g., 72 hours).

  • Assay: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure the luminescence using a plate reader.

  • Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ternary Complex Formation cluster_2 Ubiquitin-Proteasome System POI Target Protein (e.g., EML4-ALK) PROTAC PROTAC (Pro-PEG3-BA) POI->PROTAC Binds to Warhead (BA) Proteasome 26S Proteasome POI->Proteasome Recognition Ternary POI-PROTAC-E3 Complex E3 E3 Ubiquitin Ligase E3->PROTAC Binds to E3 Ligand (Pro) Ub Ubiquitin Ternary->Ub Ubiquitination PROTAC_release PROTAC Recycled Ternary->PROTAC_release Release Ub->POI Polyubiquitin Chain Degraded Degraded Protein Fragments Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-induced protein degradation.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis PROTAC Synthesis (using this compound) Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization CellCulture Cancer Cell Culture (e.g., H3122) Characterization->CellCulture Test Compound DegradationAssay Protein Degradation Assay (Western Blot) CellCulture->DegradationAssay ViabilityAssay Cell Viability Assay (e.g., CellTiter-Glo) CellCulture->ViabilityAssay PK_Study Pharmacokinetic Study (Mice) ViabilityAssay->PK_Study Lead Compound Efficacy_Study Xenograft Model Efficacy Study PK_Study->Efficacy_Study Inform Dosing

Caption: Workflow for the synthesis and evaluation of a PROTAC.

Signaling Pathway of EML4-ALK and its Inhibition

ALK_Pathway cluster_downstream Downstream Signaling cluster_effects Cellular Effects EML4_ALK EML4-ALK Fusion Protein STAT3 STAT3 EML4_ALK->STAT3 Phosphorylation AKT AKT EML4_ALK->AKT Phosphorylation ERK ERK1/2 EML4_ALK->ERK Phosphorylation Proliferation Cell Proliferation STAT3->Proliferation Survival Cell Survival AKT->Survival ERK->Proliferation Growth Tumor Growth Proliferation->Growth Survival->Growth PROTAC Pro-PEG3-BA (PROTAC) PROTAC->EML4_ALK Induces Degradation

Caption: EML4-ALK signaling and its disruption by a PROTAC.

References

Application Notes and Protocols for m-PEG3-OMs as a Linker in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The linker, which connects the monoclonal antibody (mAb) to the cytotoxic payload, is a critical component influencing the ADC's stability, solubility, pharmacokinetics, and efficacy.[1][2] m-PEG3-OMs, a methoxy-terminated polyethylene (B3416737) glycol linker with a terminal mesylate (OMs) group, offers a versatile platform for ADC development. The short, hydrophilic PEG3 spacer enhances the solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads.[3][] The terminal mesylate serves as an excellent leaving group, facilitating covalent conjugation to nucleophilic residues on either the antibody or a modified payload.[5]

These application notes provide a comprehensive guide to the use of this compound in the synthesis and characterization of ADCs, including detailed experimental protocols and representative data.

Data Presentation

The following tables summarize representative quantitative data for an ADC constructed using a short, hydrophilic PEG linker technology, analogous to what could be expected with an this compound linker.

Table 1: Physicochemical Characterization of a HER2-Targeted ADC

ParameterResultMethod of Analysis
Average Drug-to-Antibody Ratio (DAR)~3.8Hydrophobic Interaction Chromatography (HIC-HPLC), LC-MS[6]
Monomer Purity>95%Size Exclusion Chromatography (SEC-HPLC)[6]
Aggregation<5%Size Exclusion Chromatography (SEC-HPLC)
In Vitro Plasma Stability (% Intact ADC after 7 days)>90%Incubation in human plasma followed by LC-MS analysis[7]

Table 2: In Vitro Cytotoxicity of a HER2-Targeted ADC

Cell LineHER2 ExpressionIC50 (nM)
SK-BR-3High8.5
BT-474High12.2
MDA-MB-231Low>1000

Table 3: Pharmacokinetic Parameters of a PEGylated ADC in a Murine Model

ParameterValue
Half-life (t1/2)~150 hours
Clearance (CL)~0.3 mL/h/kg
Volume of Distribution (Vd)~60 mL/kg

Experimental Protocols

Protocol 1: Conjugation of this compound to a Thiol-Containing Payload

This protocol describes the conjugation of the this compound linker to a cytotoxic drug that has been modified to contain a free thiol group.

Materials:

  • Thiol-modified cytotoxic payload (e.g., a derivative of MMAE or DM1)

  • This compound

  • Anhydrous, amine-free N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Reaction vessel

  • Stirring apparatus

  • High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

  • Dissolve the thiol-modified cytotoxic payload in anhydrous DMF.

  • Add 2-3 molar equivalents of DIPEA to the solution to act as a non-nucleophilic base, which will deprotonate the thiol group, increasing its nucleophilicity.

  • In a separate vessel, dissolve a 1.5-fold molar excess of this compound in anhydrous DMF.

  • Slowly add the this compound solution to the payload solution under constant stirring.

  • Allow the reaction to proceed at room temperature for 4-12 hours. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the thiol.

  • Monitor the reaction progress by LC-MS to confirm the formation of the desired linker-payload conjugate.

  • Upon completion, purify the m-PEG3-payload conjugate by reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final product as a solid.

Protocol 2: Antibody Modification and Conjugation

This protocol details the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiols for conjugation with the m-PEG3-payload.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • The purified m-PEG3-payload from Protocol 1

  • Phosphate-buffered saline (PBS), pH 7.4, containing 1 mM EDTA

  • N-acetylcysteine

  • Desalting column (e.g., Sephadex G-25)

  • Reaction vessel

  • Stirring/rocking apparatus

Procedure:

  • Antibody Reduction:

    • To the antibody solution, add a 5-10 fold molar excess of TCEP. The exact amount should be optimized to achieve the desired average DAR.

    • Incubate the reaction at 37°C for 1-2 hours with gentle mixing.

    • Immediately purify the reduced antibody using a desalting column equilibrated with PBS (pH 7.4) containing 1 mM EDTA to remove excess TCEP.

  • Conjugation:

    • Dissolve the m-PEG3-payload in a co-solvent such as DMSO.

    • Slowly add a 1.5-fold molar excess of the m-PEG3-payload solution (per generated thiol) to the reduced antibody solution with gentle stirring.

    • Allow the reaction to proceed at room temperature for 1-4 hours.

    • Quench the reaction by adding an excess of N-acetylcysteine to react with any unreacted payload.

  • Purification:

    • Purify the resulting ADC using a desalting column or size-exclusion chromatography to remove unconjugated linker-payload and other small molecules.

Protocol 3: ADC Characterization - DAR Determination by HIC-HPLC

This protocol describes the determination of the average Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC).[6]

Materials:

  • Purified ADC

  • HIC column

  • HPLC system with a UV detector

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the purified ADC onto the column.

  • Elute the different ADC species (DAR 0, 2, 4, etc.) using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).

  • Monitor the elution profile at 280 nm.

  • Calculate the average DAR by integrating the peak areas of the different species, weighted by their respective DAR values.

Protocol 4: In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against cancer cell lines.[7]

Materials:

  • Target-antigen-expressing cancer cell line (e.g., SK-BR-3 for a HER2-targeted ADC)

  • Control cell line (low or no antigen expression)

  • Cell culture medium and supplements

  • Purified ADC

  • Unconjugated antibody (as a control)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC and the unconjugated antibody in cell culture medium.

  • Treat the cells with the different concentrations of the ADC and control antibody. Include untreated cells as a viability control.

  • Incubate the plates for 72-96 hours.

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., absorbance or luminescence) using a plate reader.

  • Calculate the cell viability as a percentage of the untreated control and plot the results against the ADC concentration to determine the IC50 value.

Visualizations

ADC_Synthesis_Workflow cluster_payload Payload Preparation cluster_antibody Antibody Modification & Conjugation cluster_characterization ADC Characterization Payload Thiol-Modified Payload Conjugated_Payload m-PEG3-Payload Conjugate Payload->Conjugated_Payload Protocol 1 Linker This compound Linker->Conjugated_Payload ADC Antibody-Drug Conjugate (ADC) Conjugated_Payload->ADC Antibody Monoclonal Antibody Reduced_Ab Reduced Antibody Antibody->Reduced_Ab Reduction (TCEP) Reduced_Ab->ADC Protocol 2 DAR DAR Determination (HIC-HPLC) ADC->DAR Protocol 3 Purity Purity & Aggregation (SEC-HPLC) ADC->Purity Cytotoxicity In Vitro Cytotoxicity (Cell-based Assay) ADC->Cytotoxicity Protocol 4

Caption: Workflow for the synthesis and characterization of an ADC using an this compound linker.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Linker Cleavage/ Degradation Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Induces

Caption: General mechanism of action for an antibody-drug conjugate.[8][9][10]

References

Application Notes and Protocols for Nucleophilic Substitution with m-PEG3-OMs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the experimental setup of nucleophilic substitution reactions using methoxy-poly(ethylene glycol)-3-mesylate (m-PEG3-OMs). The protocols cover reactions with both amine and thiol nucleophiles, which are fundamental conjugation strategies in drug development, proteomics, and materials science. This guide includes step-by-step experimental procedures, data presentation in a structured format, and visualizations of the experimental workflow and reaction pathways to ensure clarity and reproducibility.

Introduction

Poly(ethylene glycol) (PEG)ylation is a widely utilized strategy to enhance the therapeutic properties of molecules, including proteins, peptides, and small drugs. The covalent attachment of PEG chains can improve solubility, increase hydrodynamic volume, prolong circulation half-life, and reduce immunogenicity. This compound is a short, discrete PEGylating agent containing a methoxy-terminated triethylene glycol chain activated with a mesylate group. The mesylate is an excellent leaving group, making this compound an ideal reagent for nucleophilic substitution reactions to introduce a hydrophilic PEG spacer.

This application note details the reaction of this compound with two common classes of nucleophiles: primary amines and thiols. The reaction with an amine yields a secondary amine linkage, while the reaction with a thiol results in a stable thioether bond. These conjugation methods are crucial for the synthesis of various bioconjugates, antibody-drug conjugates (ADCs), and PROteolysis TArgeting Chimeras (PROTACs).

Reaction Mechanisms

The fundamental reaction is a bimolecular nucleophilic substitution (SN2) where the nucleophile attacks the carbon atom adjacent to the mesylate leaving group.

2.1. Reaction with an Amine Nucleophile:

A primary amine acts as the nucleophile, attacking the this compound to form a secondary amine. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the generated methanesulfonic acid.

2.2. Reaction with a Thiol Nucleophile:

A thiol is converted to its more nucleophilic thiolate form using a mild base. The thiolate then attacks the this compound to form a thioether.

Experimental Protocols

3.1. Protocol 1: Synthesis of m-PEG3-Amine Derivative via Nucleophilic Substitution

This protocol describes the reaction of this compound with a model primary amine, benzylamine (B48309).

Materials:

  • This compound (MW: 240.29 g/mol )

  • Benzylamine (MW: 107.15 g/mol )

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (B128534) (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Separatory funnel

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)

Procedure:

  • In a clean, dry round bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Add benzylamine (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a DCM/Methanol gradient to afford the pure m-PEG3-benzylamine.

3.2. Protocol 2: Synthesis of m-PEG3-Thioether Derivative via Nucleophilic Substitution

This protocol details the reaction of this compound with a model thiol, benzyl (B1604629) mercaptan.

Materials:

  • This compound (MW: 240.29 g/mol )

  • Benzyl mercaptan (MW: 124.21 g/mol )

  • Anhydrous Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Deionized water

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Separatory funnel

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate gradient)

Procedure:

  • In a round bottom flask, dissolve benzyl mercaptan (1.2 eq) in anhydrous DMF.

  • Add potassium carbonate (2.0 eq) to the solution and stir for 15 minutes at room temperature to form the thiolate.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and add deionized water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a Hexane/Ethyl Acetate gradient to yield the pure m-PEG3-benzylthioether.

Data Presentation

The following table summarizes representative quantitative data for the nucleophilic substitution reactions of this compound.

ParameterNucleophilic Substitution with BenzylamineNucleophilic Substitution with Benzyl Mercaptan
Nucleophile BenzylamineBenzyl Mercaptan
Base TriethylaminePotassium Carbonate
Solvent Dichloromethane (DCM)Dimethylformamide (DMF)
Temperature Room Temperature60 °C
Reaction Time 16 hours5 hours
Yield >90%>85%
Purity (Post-Purification) >98% (by HPLC)>98% (by HPLC)
Analytical Method ¹H NMR, LC-MS¹H NMR, LC-MS

Visualizations

5.1. Signaling Pathway Diagram

G cluster_amine Amine Nucleophile Pathway cluster_thiol Thiol Nucleophile Pathway mPEG3OMs_A This compound Intermediate_A SN2 Transition State mPEG3OMs_A->Intermediate_A Amine Primary Amine (R-NH2) Amine->Intermediate_A Base_A Base (e.g., TEA) Byproduct_A [Base-H]+ OMs- Base_A->Byproduct_A Product_A m-PEG3-NHR (Secondary Amine) Intermediate_A->Product_A mPEG3OMs_T This compound Intermediate_T SN2 Transition State mPEG3OMs_T->Intermediate_T Thiol Thiol (R-SH) Thiolate Thiolate (R-S-) Thiol->Thiolate Deprotonation Base_T Base (e.g., K2CO3) Base_T->Thiolate Thiolate->Intermediate_T Product_T m-PEG3-SR (Thioether) Intermediate_T->Product_T Byproduct_T Base byproduct

Caption: Reaction pathways for nucleophilic substitution of this compound.

5.2. Experimental Workflow Diagram

G Start Start Dissolve_Reactants Dissolve this compound and Nucleophile/Base in Anhydrous Solvent Start->Dissolve_Reactants Reaction Stir at Appropriate Temperature and Time Dissolve_Reactants->Reaction Monitoring Monitor Reaction Progress (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Quench Quench Reaction Monitoring->Quench Complete Extraction Aqueous Workup and Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Analysis Characterize Pure Product (NMR, MS, HPLC) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for nucleophilic substitution.

Conclusion

The protocols and data presented in this application note provide a comprehensive guide for performing nucleophilic substitution reactions with this compound. These methods are robust and can be adapted for a wide range of amine and thiol-containing molecules. The successful synthesis and purification of these PEGylated compounds are critical steps in the development of novel therapeutics and research tools. Proper analytical characterization is essential to confirm the identity and purity of the final products.

Application Notes and Protocols for m-PEG3-OMs in Cell-Based Protein Degradation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing m-PEG3-OMs, a methoxy-triethylene glycol-mesylate linker, in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for cell-based protein degradation assays. This document outlines the mechanism of action, detailed experimental protocols, and representative data for evaluating the efficacy of PROTACs incorporating this versatile linker.

Introduction to this compound in Targeted Protein Degradation

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable."[1][2] Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules at the forefront of this approach.[3][4][5][6] These molecules consist of two distinct ligands connected by a linker; one ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[5][7][8] This proximity induces the ubiquitination of the POI, marking it for degradation by the cell's natural disposal machinery, the proteasome.[3][4][9]

The linker component of a PROTAC is crucial for its efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties.[6] this compound is a flexible, hydrophilic polyethylene (B3416737) glycol (PEG)-based linker used in the synthesis of PROTACs.[7][8][10] Its PEG structure can enhance solubility and cell permeability, while its length and flexibility can be optimized to promote productive ternary complex formation.

Mechanism of Action

A PROTAC synthesized using an this compound linker operates through the canonical PROTAC mechanism of action. By simultaneously binding the POI and an E3 ligase, it facilitates the formation of a ternary complex.[3][4] This induced proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[9][11] This process is catalytic, allowing a single PROTAC molecule to induce the degradation of multiple POI molecules.[3][12]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (with this compound linker) Ternary_Complex POI : PROTAC : E3 Ligase Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruits Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Mechanism of action of a PROTAC utilizing an this compound linker.

Experimental Protocols

A variety of cell-based assays can be employed to characterize the activity of a PROTAC synthesized with an this compound linker. Key assays focus on demonstrating target engagement, ternary complex formation, ubiquitination, and ultimately, protein degradation.[5][13]

Western Blotting for Protein Degradation

Western blotting is a fundamental technique to directly measure the reduction in the levels of the target protein.[14]

Protocol:

  • Cell Seeding & Treatment:

    • Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of the this compound-based PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and separate by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific to the POI and a loading control (e.g., GAPDH, β-actin).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities and normalize the POI signal to the loading control to determine the percentage of protein degradation relative to the vehicle control.

NanoBRET™ Assay for Ternary Complex Formation and Ubiquitination

The NanoBRET™ (Nano-bioluminescence resonance energy transfer) assay allows for the real-time monitoring of protein-protein interactions in live cells, making it ideal for studying ternary complex formation and subsequent ubiquitination.[4]

Protocol for Ternary Complex Formation:

  • Cell Line Generation:

    • Generate a stable cell line endogenously expressing the POI tagged with HiBiT. These cells should also stably express the LgBiT subunit of the NanoBiT® luciferase.

    • Transiently transfect these cells with a plasmid encoding a HaloTag® fusion of the E3 ligase.

  • Assay Preparation:

    • Label the HaloTag®-E3 ligase fusion protein with a fluorescent HaloTag® ligand (energy acceptor).

    • Seed the cells in a 96-well plate.

  • Compound Addition and Measurement:

    • Add the this compound-based PROTAC at various concentrations.

    • Measure the bioluminescence and fluorescence signals over time using a plate reader equipped for BRET measurements.

  • Data Analysis:

    • Calculate the BRET ratio. An increase in the BRET ratio upon PROTAC addition indicates the formation of the ternary complex.

Quantitative Proteomics for Global Specificity

Quantitative mass spectrometry-based proteomics provides an unbiased, global view of protein abundance changes following PROTAC treatment, enabling assessment of both on-target degradation and potential off-target effects.[15]

Protocol (TMT-based):

  • Cell Culture and PROTAC Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with the this compound-based PROTAC and a vehicle control for a specified time.

    • Harvest and wash cells with ice-cold PBS.

  • Protein Extraction and Digestion:

    • Lyse cells and extract total protein.

    • Reduce, alkylate, and digest proteins into peptides using trypsin.

  • TMT Labeling and Fractionation:

    • Label the peptide samples from different treatment conditions with tandem mass tags (TMT).

    • Combine the labeled samples and fractionate using high-pH reversed-phase chromatography.

  • LC-MS/MS Analysis:

    • Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify proteins based on the reporter ion intensities from the TMT tags.

    • Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the control.

TMT_Proteomics_Workflow Start Cell Culture and PROTAC Treatment Lysis Protein Extraction and Digestion Start->Lysis TMT TMT Labeling and Sample Pooling Lysis->TMT Fractionation Peptide Fractionation TMT->Fractionation LCMS LC-MS/MS Analysis Fractionation->LCMS Analysis Data Analysis and Protein Quantification LCMS->Analysis Result Identification of Degraded and Off-Target Proteins Analysis->Result

Workflow for TMT-based quantitative proteomics.

Data Presentation

Quantitative data from these assays are crucial for evaluating the performance of an this compound-based PROTAC. Key parameters include the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved).[15]

Representative Degradation Parameters

The following table presents hypothetical but representative degradation parameters for a PROTAC utilizing an this compound linker targeting a hypothetical protein of interest (POI-X). These values are illustrative of typical results obtained from Western Blot or similar quantitative assays.

ParameterValueAssay MethodCell LineTreatment Time
DC50 50 nMWestern BlotHEK29324 hours
Dmax >90%Western BlotHEK29324 hours
DC50 75 nMHiBiT AssayHeLa16 hours
Dmax >85%HiBiT AssayHeLa16 hours
Representative Quantitative Proteomics Data

This table summarizes representative quantitative proteomics data, illustrating the on-target specificity of an exemplary this compound-based PROTAC targeting POI-X.

ProteinGeneFold Change (PROTAC/Vehicle)p-valueAnnotation
POI-X POIX-4.5 <0.001 On-Target
Protein AGENA-1.20.25Off-Target
Protein BGENB1.10.31Off-Target
Protein CGENC-1.30.18Off-Target

Note: The data presented in these tables are for illustrative purposes and will vary depending on the specific POI, E3 ligase, and cell line used.

Conclusion

The this compound linker is a valuable component for the synthesis of effective PROTACs. The protocols and data presentation formats outlined in these application notes provide a robust framework for researchers to systematically evaluate the performance of their this compound-based degraders in cell-based assays. Thorough characterization, from initial degradation assessment by Western blot to global specificity analysis via quantitative proteomics, is essential for the successful development of novel protein degraders.

References

analytical techniques to monitor m-PEG3-OMs reactions

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on Analytical Techniques for Monitoring m-PEG3-OMs Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methoxytriethylene glycol methanesulfonate (B1217627) (this compound) is a discrete polyethylene (B3416737) glycol (dPEG®) reagent used for introducing a short, hydrophilic PEG spacer. The methanesulfonate (mesylate, OMs) group is an excellent leaving group, making this compound a valuable tool for the PEGylation of nucleophiles such as amines, thiols, and hydroxyls. This process is integral in drug development, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where modifying hydrophilicity and pharmacokinetic properties is crucial.[1]

Monitoring the reaction progress is essential for optimizing reaction conditions (e.g., time, temperature, stoichiometry), ensuring complete conversion, and characterizing the final product. Incomplete reactions can lead to complex purification challenges and final products with heterogeneous compositions. This application note details robust analytical techniques for real-time monitoring and characterization of this compound conjugation reactions. The primary methods discussed are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Reaction Principle

The core reaction involves the nucleophilic substitution of the mesylate group on the this compound reagent by a substrate containing a nucleophilic functional group (e.g., an amine on a target molecule).

R_Nu Target Molecule (R-NuH) mPEG3OMs PEGylation Reagent (this compound) Product PEGylated Molecule (R-Nu-PEG3-m) R_Nu->Product + this compound Byproduct Methanesulfonic Acid (HOMs)

Caption: General reaction scheme for PEGylation using this compound.

Analytical Methodologies

A multi-faceted approach combining chromatographic and spectroscopic methods provides a comprehensive understanding of the reaction kinetics and product identity.

Overall Analytical Workflow cluster_analysis Primary Analysis cluster_secondary_analysis Structural Confirmation reaction Setup PEGylation Reaction sampling Aliquot Sampling (Time Points: T0, T1...Tn) reaction->sampling quench Quench Reaction sampling->quench rphplc RP-HPLC (Kinetics & Purity) quench->rphplc Quantitative Analysis lcms LC-MS (Mass Verification) quench->lcms purification Purification of Final Product rphplc->purification Based on purity nmr NMR (Final Product) purification->nmr

Caption: Workflow for monitoring an this compound reaction.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary technique for monitoring reaction kinetics. It separates molecules based on their hydrophobicity. The starting material, this compound, the target molecule, and the final PEGylated product will typically have different retention times, allowing for their quantification over the course of the reaction.

  • Principle: The non-polar stationary phase (e.g., C18) retains molecules based on their hydrophobicity. A gradient of increasing organic solvent (e.g., acetonitrile) is used to elute the components.

  • Application: By integrating the peak area of the reactant and product at various time points, a kinetic profile of the reaction can be constructed. This helps determine the reaction endpoint and calculate conversion rates.[2]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capability of mass spectrometry, providing unequivocal identification of reaction components.[3][4]

  • Principle: As components elute from the HPLC column, they are ionized (e.g., by Electrospray Ionization - ESI) and their mass-to-charge ratio (m/z) is determined.

  • Application: LC-MS is used to confirm the identity of the starting materials and the exact mass of the desired product. It is also invaluable for identifying byproducts or side reactions, which might not be obvious from HPLC data alone. High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural elucidation and can be used to monitor the reaction by observing changes in the chemical environment of specific protons.[5][6][7]

  • Principle: The chemical shift of protons is highly sensitive to their local electronic environment. The conversion of the mesylate group to a new covalent bond with the nucleophile results in a predictable change in the chemical shifts of the adjacent methylene (B1212753) (-CH2-) protons of the PEG chain.

  • Application: The signal corresponding to the -CH2-OMs protons in the starting material (typically around 4.3-4.4 ppm) will decrease in intensity, while a new signal corresponding to the -CH2-Nu- protons in the product will appear and increase. This allows for the determination of reaction completion and confirmation of the final product's structure.[6]

Experimental Protocols

Protocol 1: Reaction Monitoring by RP-HPLC

This protocol describes a general method for monitoring the conjugation of this compound to an amine-containing small molecule.

  • Reaction Setup:

    • Dissolve the amine-containing substrate in an appropriate aprotic solvent (e.g., DMF or DMSO) to a concentration of 10 mM.

    • Add 1.2 equivalents of this compound.

    • Add 2.5 equivalents of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA).

    • Stir the reaction at room temperature.

  • Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 10 µL aliquot of the reaction mixture.

    • Immediately quench the aliquot by diluting it into 190 µL of a 50:50 acetonitrile/water solution containing 0.1% trifluoroacetic acid (TFA). This prevents further reaction.

  • HPLC Analysis:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm (or a wavelength appropriate for the substrate if it has a chromophore).

    • Gradient:

      • 0-2 min: 5% B

      • 2-22 min: 5% to 95% B

      • 22-25 min: 95% B

      • 25.1-30 min: 5% B (re-equilibration)

  • Data Analysis:

    • Identify the peaks for the starting material and the product based on their retention times (and confirmation by LC-MS).

    • Integrate the peak areas at each time point.

    • Calculate the percent conversion: % Conversion = [Area_Product / (Area_Product + Area_Reactant)] * 100.

Protocol 2: Product Confirmation by LC-MS
  • Sample Preparation: Use the same quenched samples prepared for HPLC analysis. Further dilution may be necessary depending on the sensitivity of the mass spectrometer.

  • LC-MS Analysis:

    • Use the same HPLC method as described above, with the eluent directed into the mass spectrometer source.

    • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

    • Ionization Mode: Positive ion mode is typically used to detect protonated molecules [M+H]+ or other adducts like [M+Na]+.

    • Data Acquisition: Acquire data over a mass range that includes the expected masses of all reactants and products.

  • Data Analysis:

    • Extract the ion chromatograms for the theoretical m/z values of the starting materials and the expected product.

    • Confirm the presence of the product's mass in the peak identified in the HPLC chromatogram.

Protocol 3: Structural Verification by ¹H NMR
  • Sample Preparation:

    • Once the reaction is deemed complete by HPLC, work up the reaction mixture to remove salts and excess reagents (e.g., via extraction or preparative HPLC).

    • Dissolve the purified product (approx. 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Key Signals to Verify:

      • Disappearance of the -CH₂-OMs proton signal from this compound (approx. δ 4.36 ppm).

      • Appearance of a new signal for the -CH₂-N- protons in the product (shift will be dependent on the substrate, but typically δ 2.5-3.5 ppm).

      • Presence of the characteristic PEG backbone signals (multiplet, approx. δ 3.5-3.7 ppm) and the methoxy (B1213986) (-OCH₃) singlet (approx. δ 3.38 ppm).

Data Presentation

Quantitative data from reaction monitoring should be tabulated for clear interpretation and comparison.

Table 1: Reaction Progress Monitored by RP-HPLC

Time (min)Substrate Peak AreaThis compound Peak AreaProduct Peak Area% Conversion
01,254,000987,00000%
15878,000691,000376,00030%
30502,000395,000752,00060%
60125,00099,0001,129,00090%
12012,5009,8001,241,000>99%
240< LOD< LOD1,251,000>99%
LOD: Limit of Detection

Table 2: Mass Verification by LC-MS (ESI+)

CompoundFormulaTheoretical Monoisotopic Mass (Da)Observed m/z [M+H]⁺
Amine Substrate (Example)C₁₀H₁₅N149.1204150.1277
This compoundC₈H₁₈O₆S242.0824243.0897
PEGylated ProductC₁₇H₂₉NO₄311.2097312.2170

Conclusion

A combination of RP-HPLC, LC-MS, and NMR spectroscopy provides a robust analytical toolkit for monitoring this compound reactions. RP-HPLC is ideal for quantitative kinetic monitoring, allowing for the optimization of reaction conditions and determination of completion. LC-MS provides essential mass confirmation of reactants and products, ensuring reaction specificity. Finally, NMR spectroscopy offers detailed structural verification of the purified PEGylated molecule. Employing these techniques in concert ensures the reliable and efficient development of well-characterized PEGylated molecules for research and therapeutic applications.

References

Application Note: Characterization of m-PEG3-OMs Conjugates by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules, including peptides, proteins, and small molecules.[1] Discrete PEG (dPEG®) linkers, which are single molecular weight compounds, offer significant advantages over traditional, polydisperse polymeric PEGs by ensuring product homogeneity.[2] The m-PEG3-OMs (methoxy-triethylene glycol-mesylate) is a discrete PEG linker often used in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs).[3] The mesylate (OMs) group serves as an excellent leaving group, facilitating conjugation to nucleophilic sites on a target molecule.

Accurate characterization of the resulting conjugate is critical for quality control, ensuring that the desired product has been synthesized and is free from impurities.[4] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for this purpose, providing precise molecular weight information and structural details of the conjugate.[5] This application note provides a detailed protocol for the characterization of molecules conjugated with an m-PEG3 linker using high-resolution mass spectrometry (HRMS).

Experimental Workflow

The overall workflow for the characterization of this compound conjugates involves sample preparation, LC-MS analysis for intact mass determination, and tandem MS (MS/MS) for structural confirmation via fragmentation analysis.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis Conjugation Conjugation Reaction (Target + this compound) Purification Purification (e.g., RP-HPLC) Conjugation->Purification Remove excess reagents Formulation Sample Formulation (in MS-compatible buffer) Purification->Formulation LCMS LC-MS Analysis (Intact Mass) Formulation->LCMS DataProc Data Processing (Deconvolution) LCMS->DataProc LCMSMS LC-MS/MS Analysis (Fragmentation) LCMS->LCMSMS StructConfirm Structural Confirmation DataProc->StructConfirm LCMSMS->StructConfirm

Caption: Overall workflow for this compound conjugate characterization.

Experimental Protocols

Sample Preparation: Conjugation and Purification

This protocol provides a general guideline for conjugating this compound to a target molecule containing a nucleophilic group (e.g., an amine on a peptide) and subsequent purification.

  • Reagents and Materials:

    • Target molecule (e.g., peptide, small molecule)

    • This compound linker

    • Aprotic solvent (e.g., Dimethylformamide, DMF)

    • Base (e.g., Diisopropylethylamine, DIPEA)

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system

    • Ammonium (B1175870) bicarbonate or ammonium acetate (B1210297) buffer

    • Acetonitrile (ACN)

    • Trifluoroacetic acid (TFA)

  • Protocol:

    • Dissolve the target molecule in DMF.

    • Add 1.5 equivalents of DIPEA to the solution.

    • Add 1.2 equivalents of this compound linker to the reaction mixture.

    • Stir the reaction at room temperature for 4-16 hours, monitoring progress by LC-MS.

    • Upon completion, quench the reaction and dilute the mixture with an appropriate buffer for purification.

    • Purify the m-PEG3 conjugate using preparative RP-HPLC to remove unreacted starting materials and excess reagents.[2]

    • Lyophilize the collected fractions containing the pure conjugate.

    • For LC-MS analysis, reconstitute the purified conjugate in a volatile, MS-compatible buffer (e.g., 0.1% formic acid in water/acetonitrile).

LC-MS Method for Intact Mass Analysis

This protocol is designed for the analysis of the purified conjugate to confirm its identity and purity.

  • Instrumentation:

    • LC System: Agilent 1290 Infinity LC System or equivalent.[5]

    • MS System: High-resolution mass spectrometer such as an Agilent 6545XT AdvanceBio LC/Q-TOF or Thermo Scientific Orbitrap.[5]

  • LC Parameters:

ParameterSetting
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Gradient 5% to 95% B over 10 minutes
  • MS Parameters:

ParameterSetting
Ion Source Electrospray Ionization (ESI), Positive Mode
Mass Range 150 – 2000 m/z
Capillary Voltage 3500 V
Gas Temperature 325 °C
Drying Gas Flow 8 L/min
Nebulizer Pressure 35 psig
Fragmentor Voltage 175 V

Note: For larger conjugates like proteins, post-column addition of a charge-stripping agent like triethylamine (B128534) (TEA) can simplify the spectrum by reducing the number of charge states.[6][7][8]

Data Presentation and Analysis

Intact Mass Deconvolution

The raw ESI-MS data will show a series of multiply charged ions. This data must be deconvoluted to determine the zero-charge (neutral) molecular weight of the conjugate.[2] The expected mass is the sum of the target molecule's mass and the mass of the added m-PEG3 moiety (163.19 Da), minus the mass of the atom replaced during conjugation (e.g., H from an amine or thiol).

Table 1: Hypothetical Intact Mass Analysis of a Peptide Conjugate

SpeciesTheoretical Mass (Da)Observed Mass (Da)Mass Error (ppm)
Unconjugated Peptide1500.751500.74-6.7
m-PEG3-Peptide Conjugate 1662.93 1662.92 -6.0

(Note: Theoretical mass of conjugate = 1500.75 Da (peptide) + 163.19 Da (m-PEG3) - 1.01 Da (H))

Tandem MS (MS/MS) for Structural Confirmation

Tandem mass spectrometry is used to fragment the conjugate and confirm the identity and attachment site of the linker. The fragmentation of PEG linkers is well-characterized and typically involves the neutral loss of ethylene (B1197577) glycol units (C₂H₄O, ~44.03 Da).[9][10]

Caption: Expected fragmentation pattern for an m-PEG3 conjugate.

By selecting the precursor ion of the conjugate for collision-induced dissociation (CID), a fragmentation spectrum is generated. The presence of fragment ions corresponding to the sequential loss of ethylene glycol units provides strong evidence for the presence of the PEG linker.

Table 2: Expected Fragment Ions from m-PEG3-Peptide Conjugate

Precursor Ion (m/z)FragmentationObserved Fragment Ion (m/z)Neutral Loss (Da)Interpretation
832.46 (z=2)CID810.4544.02Loss of one C₂H₄O unit
832.46 (z=2)CID788.4488.04Loss of two C₂H₄O units
832.46 (z=2)CID766.43132.06Loss of three C₂H₄O units
832.46 (z=2)CIDVariousVariousPeptide backbone fragments (b- and y-ions)

(Note: m/z values are hypothetical for a doubly charged precursor ion)

Conclusion

The combination of liquid chromatography with high-resolution mass spectrometry and tandem mass spectrometry provides a robust and comprehensive workflow for the characterization of this compound conjugates. This methodology allows for the unambiguous confirmation of the conjugate's molecular weight, assessment of its purity, and structural verification through fragmentation analysis. These detailed characterization steps are essential for advancing modified therapeutic candidates through the drug development pipeline, ensuring product quality, consistency, and safety.[2][5]

References

Application Notes and Protocols for the Verification of m-PEG3-OMs using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the verification of the chemical structure and purity of methoxy-tri(ethylene glycol) mesylate (m-PEG3-OMs) using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols and data presented herein are intended to assist researchers in confirming the successful synthesis of this important PEGylating agent and PROTAC linker.

Introduction

This compound is a short, discrete polyethylene (B3416737) glycol (PEG) derivative functionalized with a terminal mesylate group. The methoxy (B1213986) cap at the other end prevents unwanted dimerization or polymerization. This reagent is commonly used in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs) to introduce a hydrophilic spacer. Accurate structural confirmation and purity assessment are critical for ensuring the desired reactivity and downstream application success. NMR spectroscopy is a powerful analytical technique for the unambiguous structural elucidation and purity determination of small molecules like this compound. This note details the expected ¹H and ¹³C NMR spectral data and provides a standard operating procedure for sample analysis.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and assignments for the protons and carbons in this compound. These values are based on the analysis of structurally similar compounds and established NMR principles.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
a~4.38t2H
b~3.78t2H
c~3.67 - 3.64m4H
d~3.54t2H
e~3.38s3H
f~3.08s3H

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

AssignmentChemical Shift (δ, ppm)
1~71.9
2~70.7
3~70.5
4~69.1
5~68.9
6~59.0
7~37.7

Structure of this compound with Atom Numbering for NMR Assignment:

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Materials:

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl₃) of high purity (≥99.8 atom % D)

  • NMR tube (5 mm, clean and dry)

  • Pasteur pipette

  • Small vial

  • Vortex mixer (optional)

Protocol:

  • Weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

  • Gently swirl or vortex the vial to ensure the sample is completely dissolved. A clear, homogeneous solution should be obtained.

  • Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Ensure the height of the solution in the NMR tube is sufficient for the instrument's detector (typically around 4-5 cm).

  • Cap the NMR tube securely and label it clearly.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. Instrument-specific settings may need to be optimized.

Instrument: 400 MHz (or higher) NMR spectrometer

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: -2 to 12 ppm

  • Number of Scans: 16-32 (adjust for desired signal-to-noise ratio)

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time (aq): 3-4 seconds

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: -10 to 220 ppm

  • Number of Scans: 1024 or more (¹³C is less sensitive)

  • Relaxation Delay (d1): 2 seconds

Data Processing and Analysis
  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak for ¹H is at 7.26 ppm, and the ¹³C peak is at 77.16 ppm.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

  • Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the this compound structure based on the predicted data in Tables 1 and 2.

Data Interpretation and Purity Assessment

  • Structural Confirmation: The presence of all the predicted signals with the correct chemical shifts, multiplicities, and integrations in the ¹H and ¹³C NMR spectra confirms the identity of the this compound product.

  • Purity Assessment: The ¹H NMR spectrum is particularly useful for assessing purity. The absence of significant unassigned peaks indicates a high level of purity. Common impurities to look for include:

    • Residual starting material (m-PEG3-OH): The characteristic triplet of the methylene (B1212753) group adjacent to the hydroxyl group (CH₂-OH) in the starting material appears at approximately 3.73 ppm. Its absence or presence at a very low level confirms the completion of the reaction.

    • Residual solvents: Peaks corresponding to common organic solvents used in the synthesis and purification (e.g., dichloromethane, diethyl ether, ethyl acetate) should be checked against standard chemical shift tables.

Visualization of Workflows

The following diagrams illustrate the experimental and logical workflows for the verification of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis weigh Weigh this compound dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Setup Spectrometer transfer->setup acquire_h1 Acquire 1H Spectrum setup->acquire_h1 acquire_c13 Acquire 13C Spectrum setup->acquire_c13 process Process Spectra acquire_h1->process acquire_c13->process assign Assign Signals process->assign purity Assess Purity assign->purity

Caption: Experimental workflow for this compound verification by NMR.

logical_workflow cluster_data NMR Data cluster_criteria Verification Criteria cluster_conclusion Conclusion h1_data 1H NMR Data (Shifts, Multiplicity, Integration) match_h1 1H Data Matches Expected Values? h1_data->match_h1 no_impurities Absence of Significant Impurity Signals? h1_data->no_impurities c13_data 13C NMR Data (Shifts) match_c13 13C Data Matches Expected Values? c13_data->match_c13 verified Product Verified match_h1->verified not_verified Further Purification/ Analysis Required match_h1->not_verified No match_c13->verified match_c13->not_verified No no_impurities->verified no_impurities->not_verified No

Caption: Logical workflow for NMR data analysis of this compound.

Application Notes and Protocols for Developing Novel PROTACs with an m-PEG3-OMs Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology with PEG Linkers

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs).[1][2][3] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2][5] This catalytic mechanism allows for the removal of target proteins, offering a significant advantage over traditional inhibitors, especially for targeting proteins previously considered "undruggable".[3][6]

The linker plays a critical role in PROTAC efficacy, influencing the formation and stability of the ternary complex, as well as the physicochemical properties of the molecule, such as solubility and cell permeability.[7][8] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and provide flexibility.[4][9][10] The m-PEG3-OMs linker is a PEG-based linker that can be utilized in the synthesis of PROTACs.[11] This document provides detailed application notes and protocols for the development of novel PROTACs incorporating an this compound linker.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs facilitate the targeted degradation of proteins by bringing a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity catalyzes the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its subsequent degradation by the proteasome. The PROTAC molecule is then released and can participate in further degradation cycles.[1][5][12]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds to warhead PROTAC PROTAC (this compound linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds to E3 ligase ligand Ternary_Complex->PROTAC Recycling Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

Caption: PROTAC Mechanism of Action.

Experimental Workflow for Novel PROTAC Development

The development of a novel PROTAC involves a multi-step process that includes design, synthesis, and comprehensive evaluation of its biological activity.

Experimental_Workflow Design PROTAC Design (Target, E3 Ligase, Linker Selection) Synthesis Chemical Synthesis (this compound linker conjugation) Design->Synthesis Purification Purification and Characterization (HPLC, MS, NMR) Synthesis->Purification In_Vitro_Biochemical In Vitro Biochemical Assays (Binding Affinity, Ternary Complex Formation) Purification->In_Vitro_Biochemical In_Vitro_Cellular In Vitro Cellular Assays (Permeability, Protein Degradation, Cytotoxicity) In_Vitro_Biochemical->In_Vitro_Cellular In_Vivo In Vivo Evaluation (Pharmacokinetics, Pharmacodynamics, Efficacy) In_Vitro_Cellular->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization Iterative Improvement Lead_Optimization->Design

Caption: Experimental workflow for PROTAC development.

Data Presentation: Quantitative Summary

Effective data presentation is crucial for comparing the performance of different PROTAC constructs. The following tables provide a template for summarizing key quantitative data.

Table 1: In Vitro Biochemical Characterization

PROTAC IDTarget Protein Ligand (Warhead)E3 Ligase LigandLinkerBinary Binding Affinity to POI (Kd, nM)Binary Binding Affinity to E3 Ligase (Kd, nM)Ternary Complex Formation (Cooperativity, α)
PROTAC-001Ligand APomalidomideThis compound502005.2
PROTAC-002Ligand BVHL LigandThis compound1201502.8
ControlLigand A--45N/AN/A

Table 2: In Vitro Cellular Activity

PROTAC IDCell LineDC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)Cytotoxicity (CC50, µM)
PROTAC-001Cell Line X25955.0>10
PROTAC-002Cell Line Y80852.5>10
ControlCell Line X>1000<10N/A>50

Table 3: In Vivo Pharmacokinetic and Pharmacodynamic Properties

PROTAC IDAnimal ModelDosing Route & ScheduleCmax (ng/mL)AUC (ng·h/mL)Target Degradation in Tumor (%)
PROTAC-001Mouse Xenograft10 mg/kg, QD, PO500250085
PROTAC-002Rat5 mg/kg, Q3D, IV1200360070

Experimental Protocols

Protocol 1: General Synthesis of a PROTAC with an this compound Linker

This protocol outlines a general two-step synthetic route for coupling a POI ligand and an E3 ligase ligand using the this compound linker. This example assumes the POI ligand contains a nucleophilic group (e.g., a phenol (B47542) or amine) and the E3 ligase ligand has been pre-functionalized with a compatible reactive group.

Materials:

  • POI ligand with a nucleophilic handle (e.g., -OH, -NH2)

  • E3 ligase ligand with a suitable functional group for coupling

  • This compound (1-(2-(2-(2-methoxyethoxy)ethoxy)ethyl) methanesulfonate)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Cesium carbonate (Cs2CO3) or other suitable base

  • Coupling reagents (e.g., HATU, DIPEA) for amide bond formation (if applicable)

  • Solvents for purification (e.g., Dichloromethane, Methanol)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

Step 1: Conjugation of this compound to the POI Ligand

  • Dissolve the POI ligand (1.0 eq) in anhydrous DMF.

  • Add a suitable base, such as cesium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.2 eq) in anhydrous DMF dropwise.

  • Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting POI-linker intermediate by flash column chromatography or preparative HPLC.

  • Characterize the purified intermediate by MS and NMR to confirm its identity and purity.

Step 2: Coupling of the POI-Linker Intermediate to the E3 Ligase Ligand

This step will vary depending on the functional groups on the E3 ligase ligand and the modified POI-linker. The following is an example for amide bond formation.

  • Dissolve the purified POI-linker intermediate with a terminal carboxylic acid (1.0 eq) and the E3 ligase ligand with a free amine (1.1 eq) in anhydrous DMF.

  • Add a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

  • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, dilute with water and extract the final PROTAC product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the final PROTAC molecule by preparative HPLC.

  • Confirm the structure and purity of the final PROTAC using HPLC, high-resolution mass spectrometry (HRMS), and NMR.

Protocol 2: In Vitro Protein Degradation Assay (Western Blot)

This protocol is used to determine the concentration-dependent degradation of the target protein induced by the PROTAC.

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • Novel PROTAC compound (dissolved in DMSO)

  • Proteasome inhibitor (e.g., MG132) as a control

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blot transfer system

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control with a proteasome inhibitor to confirm degradation is proteasome-dependent.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysates. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

  • Quantify the band intensities using densitometry software. Calculate the percentage of protein degradation relative to the vehicle control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).

Protocol 3: Ternary Complex Formation Assay (Fluorescence Polarization)

This assay measures the ability of the PROTAC to induce the formation of a ternary complex between the target protein and the E3 ligase.[13]

Materials:

  • Purified recombinant target protein (POI)

  • Purified recombinant E3 ligase complex (e.g., VCB complex)

  • Fluorescently labeled ligand for the target protein or E3 ligase

  • Novel PROTAC compound

  • Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT)

  • 384-well black plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a solution of the fluorescently labeled ligand and one of the proteins (e.g., POI) at a concentration that gives a stable fluorescence polarization signal.

  • In a 384-well plate, add the pre-formed complex of the fluorescent ligand and its binding protein.

  • Add serial dilutions of the PROTAC compound to the wells.

  • Add a constant concentration of the second protein (the one not pre-incubated with the fluorescent ligand).

  • Incubate the plate at room temperature for a specified time to allow the ternary complex to form.

  • Measure the fluorescence polarization on a plate reader.

  • An increase in fluorescence polarization indicates the formation of a larger molecular complex (the ternary complex).

  • Plot the change in fluorescence polarization against the PROTAC concentration to determine the concentration required for half-maximal ternary complex formation.

Protocol 4: In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a novel PROTAC in a mouse xenograft model.[]

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)

  • Cancer cell line for tumor implantation

  • Novel PROTAC compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Analytical balance for weighing mice

  • Tools for tissue collection and processing

Procedure:

  • Subcutaneously inject the cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the PROTAC compound or vehicle control to the respective groups according to the determined dosing schedule (e.g., daily oral gavage).

  • Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • At the end of the study, euthanize the mice and collect the tumors and other relevant tissues.

  • A portion of the tumor tissue can be flash-frozen for pharmacodynamic analysis (e.g., Western blot to confirm target protein degradation), and another portion can be fixed in formalin for histopathological analysis.

  • Analyze the data to determine the effect of the PROTAC on tumor growth inhibition and target protein levels. Evaluate any signs of toxicity by monitoring body weight and observing the general health of the animals.

References

Application Notes and Protocols for m-PEG3-OMs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of m-PEG3-OMs (1-(Methanesulfonyloxy)-8-methoxy-3,6-dioxaoctane) as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). A detailed hypothetical case study for the synthesis and characterization of a PROTAC, "Pro-Deg-1," is presented, including experimental protocols, quantitative data, and workflow diagrams.

Introduction to this compound in PROTAC Design

PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. A critical component of a PROTAC is the linker that connects the POI-binding ligand to the E3 ligase-binding ligand. The nature of this linker, including its length, flexibility, and composition, significantly influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.

This compound is a short, hydrophilic, and flexible linker containing three ethylene (B1197577) glycol units. The methoxy (B1213986) (m) cap at one end prevents uncontrolled chain extension, while the mesylate (OMs) group at the other end serves as a good leaving group for nucleophilic substitution reactions. This makes this compound a versatile building block for the synthesis of PROTACs, allowing for the covalent attachment to a nucleophilic functional group on either the POI or E3 ligase ligand.

Key advantages of using a PEG-based linker like this compound include:

  • Improved Solubility: The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the final PROTAC molecule, which is often a challenge for these relatively large and complex structures.

  • Enhanced Cell Permeability: The flexibility and polarity of the PEG linker can contribute to improved cell membrane permeability.

  • Modulation of Physicochemical Properties: The PEG linker can influence the overall physicochemical properties of the PROTAC, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Optimal Ternary Complex Formation: The length and flexibility of the linker are crucial for enabling the formation of a stable and productive ternary complex between the POI and the E3 ligase.

Hypothetical Case Study: Synthesis and Evaluation of "Pro-Deg-1"

This case study describes the use of this compound in the synthesis of a hypothetical PROTAC, "Pro-Deg-1," designed to target a fictitious oncogenic kinase, "Kinase-X," for degradation via the Cereblon (CRBN) E3 ligase.

Target and Signaling Pathway
  • Protein of Interest (POI): Kinase-X, a serine/threonine kinase overexpressed in a specific cancer type and a key driver of a pro-survival signaling pathway.

  • E3 Ligase: Cereblon (CRBN), a well-characterized E3 ubiquitin ligase for which potent ligands (e.g., derivatives of thalidomide) are available.

The signaling pathway in which Kinase-X is involved is depicted below. Pro-Deg-1 is designed to induce the degradation of Kinase-X, thereby inhibiting downstream signaling and promoting apoptosis in cancer cells.

G cluster_0 Upstream Signaling cluster_1 Kinase-X Cascade cluster_2 Cellular Response Growth_Factor Growth_Factor GF_Receptor GF_Receptor Growth_Factor->GF_Receptor binds Kinase-X Kinase-X GF_Receptor->Kinase-X activates Downstream_Kinase Downstream_Kinase Kinase-X->Downstream_Kinase phosphorylates Degradation Degradation Transcription_Factor Transcription_Factor Downstream_Kinase->Transcription_Factor activates Proliferation Proliferation Transcription_Factor->Proliferation Survival Survival Transcription_Factor->Survival Pro-Deg-1 Pro-Deg-1 Pro-Deg-1->Kinase-X induces degradation of

Figure 1: Hypothetical signaling pathway targeted by Pro-Deg-1.
Synthesis of Pro-Deg-1

The synthesis of Pro-Deg-1 involves a convergent approach where the Kinase-X binder and the CRBN ligand are coupled via the this compound linker. In this hypothetical example, the CRBN ligand contains a primary amine that will be alkylated by this compound. The resulting PEGylated CRBN ligand will then be further functionalized to react with the Kinase-X binder.

G cluster_0 Reactants cluster_1 Reaction Steps cluster_2 Intermediates & Product CRBN_Ligand CRBN Ligand (with -NH2) Step1 Step 1: Alkylation CRBN_Ligand->Step1 mPEG3OMs This compound mPEG3OMs->Step1 KinaseX_Binder Kinase-X Binder (with -COOH) Step2 Step 2: Amide Coupling KinaseX_Binder->Step2 Intermediate PEGylated CRBN Ligand Step1->Intermediate ProDeg1 Pro-Deg-1 Step2->ProDeg1 Intermediate->Step2

Figure 2: Synthetic workflow for Pro-Deg-1.
Experimental Protocols

Protocol 1: Synthesis of PEGylated CRBN Ligand (Intermediate)

  • Materials:

    • CRBN Ligand with a primary amine (1.0 eq)

    • This compound (1.2 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Magnetic stirrer and stir bar

    • Round bottom flask

    • Nitrogen or Argon atmosphere setup

  • Procedure:

    • Dissolve the CRBN ligand (1.0 eq) in anhydrous DMF in a round bottom flask under an inert atmosphere.

    • Add DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

    • In a separate vial, dissolve this compound (1.2 eq) in a minimal amount of anhydrous DMF.

    • Add the this compound solution dropwise to the stirring CRBN ligand solution.

    • Allow the reaction to stir at 50 °C for 16 hours.

    • Monitor the reaction progress by LC-MS to confirm the formation of the desired product and consumption of the starting material.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (B1210297) and wash with brine (3x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of methanol (B129727) in dichloromethane (B109758) to afford the pure PEGylated CRBN ligand.

Protocol 2: Synthesis of Pro-Deg-1 (Final Product)

  • Materials:

    • PEGylated CRBN Ligand (from Protocol 1) (1.0 eq)

    • Kinase-X Binder with a carboxylic acid (1.1 eq)

    • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

    • Magnetic stirrer and stir bar

    • Round bottom flask

    • Nitrogen or Argon atmosphere setup

  • Procedure:

    • Dissolve the PEGylated CRBN ligand (1.0 eq) and the Kinase-X binder (1.1 eq) in anhydrous DMF in a round bottom flask under an inert atmosphere.

    • Add DIPEA (4.0 eq) to the solution and stir for 10 minutes at room temperature.

    • Add PyBOP (1.5 eq) to the reaction mixture in one portion.

    • Stir the reaction at room temperature for 4 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by preparative reverse-phase HPLC to yield the final product, Pro-Deg-1.

Quantitative Data

The following tables summarize the hypothetical quantitative data for the synthesis and characterization of Pro-Deg-1.

Table 1: Synthesis of Pro-Deg-1 - Reaction Parameters and Yields

StepReactantsMolar RatioSolventTemperature (°C)Time (h)Yield (%)Purity (LC-MS, %)
1CRBN Ligand, this compound1 : 1.2DMF501665>95
2Intermediate, Kinase-X Binder1 : 1.1DMF25448>98

Table 2: Characterization of Pro-Deg-1

AssayMethodResult
Binding Affinity
to Kinase-X (Kd)Isothermal Titration Calorimetry (ITC)150 nM
to CRBN (Kd)Surface Plasmon Resonance (SPR)2.5 µM
In Vitro Degradation
DC50 (in Cancer Cell Line A)Western Blot50 nM
Dmax (in Cancer Cell Line A)Western Blot>90%
Cellular Activity
IC50 (Cell Viability)CellTiter-Glo Assay85 nM
Pharmacokinetics (in mice)
Half-life (t1/2)LC-MS/MS6.2 h
Oral Bioavailability (F%)LC-MS/MS25%
Characterization Workflow

The successful synthesis of Pro-Deg-1 is confirmed through a series of analytical techniques.

G Crude_Product Crude Pro-Deg-1 Purification Preparative HPLC Crude_Product->Purification Purity_Analysis Analytical HPLC LC-MS Purification->Purity_Analysis Structure_Verification ¹H NMR HRMS Purity_Analysis->Structure_Verification Final_Compound Pure Pro-Deg-1 Structure_Verification->Final_Compound In_Vitro_Assays Binding Assays (ITC, SPR) Degradation Assays (Western Blot) Cell Viability Assays In_Vivo_Studies Pharmacokinetics Efficacy Studies In_Vitro_Assays->In_Vivo_Studies Final_Compound->In_Vitro_Assays

Figure 3: Analytical workflow for the characterization of Pro-Deg-1.

General Application Notes for this compound

  • Reaction Conditions: The mesylate group of this compound readily reacts with primary and secondary amines, thiols, and to a lesser extent, hydroxyl groups. The reaction is typically carried out in a polar aprotic solvent such as DMF or DMSO in the presence of a non-nucleophilic base like DIPEA. Heating may be required to drive the reaction to completion.

  • Stability: this compound should be stored under anhydrous conditions to prevent hydrolysis of the mesylate group. It is recommended to store it at low temperatures (-20°C) under an inert atmosphere.

  • Monitoring the Reaction: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are suitable techniques for monitoring the progress of the conjugation reaction. The disappearance of the starting material and the appearance of the higher molecular weight product can be readily observed.

  • Purification: Due to the polar nature of the PEG linker, the resulting conjugates are often more polar than the starting materials. Purification can be achieved using normal-phase or reverse-phase column chromatography. Preparative HPLC is a common method for obtaining highly pure final products.

  • Alternative Chemistries: While this compound is suitable for reaction with nucleophiles, other derivatives of m-PEG3 with different functional groups (e.g., -NHS ester, -alkyne, -azide) are available for alternative conjugation strategies such as amide bond formation via activated esters or click chemistry. The choice of the functional group will depend on the available reactive handles on the binding ligands.

This document provides a framework for the application of this compound in drug discovery, particularly in the synthesis of PROTACs. The provided protocols and workflows are illustrative and may require optimization for specific target molecules and ligands.

Troubleshooting & Optimization

Technical Support Center: Optimizing m-PEG3-OMs Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to optimize m-PEG3-OMs conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a PEGylation reagent where "m" stands for a methoxy (B1213986) cap, "PEG3" indicates a three-unit polyethylene (B3416737) glycol spacer, and "OMs" represents a mesylate (methanesulfonyl) group. The mesylate is an excellent leaving group, making this reagent highly effective for alkylating nucleophiles. Its primary application is in bioconjugation, where it is used to covalently attach a hydrophilic PEG spacer to molecules like proteins, peptides, or small molecules, thereby improving their solubility, stability, and pharmacokinetic properties.

Q2: What functional groups does this compound react with?

This compound reacts with nucleophilic functional groups. The order of reactivity for common nucleophiles is generally: thiols > primary amines > secondary amines. Therefore, it is most commonly used to modify cysteine (thiol) or lysine (B10760008) (primary amine) residues on proteins and peptides.

Q3: What is the key advantage of using a mesylate (OMs) leaving group?

Mesylates are excellent leaving groups because they are the conjugate base of a strong acid (methanesulfonic acid), making them very stable once they detach. This high reactivity allows the conjugation reaction to proceed efficiently under mild conditions, which is crucial when working with sensitive biological molecules.

Q4: How does pH affect the conjugation reaction?

The pH of the reaction buffer is a critical parameter.

  • For Thiol Conjugation (e.g., Cysteine): A pH range of 6.5-7.5 is optimal. In this range, the thiol group (-SH) is sufficiently deprotonated to its more nucleophilic thiolate form (-S⁻) to react efficiently, while minimizing side reactions like the hydrolysis of maleimides (if used as a comparator) or reactions with amines.

  • For Amine Conjugation (e.g., Lysine): A slightly alkaline pH of 8.0-9.0 is typically recommended. This ensures that a significant portion of the primary amines (-NH3⁺) are deprotonated to their nucleophilic form (-NH2), which is necessary for the alkylation reaction to occur. However, very high pH levels (above 9.0) can increase the rate of hydrolysis of the reagent.

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Low or No Conjugation Yield
Possible Cause Recommended Solution
Inactive or Insufficient Nucleophiles For thiols, ensure cysteine residues are not oxidized or forming disulfide bonds. Pre-treat the molecule with a reducing agent like TCEP, followed by its complete removal before adding the PEG reagent. For amines, ensure the pH is high enough (8.0-9.0) to deprotonate the amino groups.
Suboptimal Reaction pH Verify the pH of your reaction buffer immediately before use. Use a pH of 6.5-7.5 for thiol-specific conjugation and 8.0-9.0 for amine conjugation.
Degraded this compound Reagent Mesylates can be sensitive to moisture. Store the reagent under desiccated conditions at the recommended temperature (typically -20°C). Allow the vial to equilibrate to room temperature before opening to prevent condensation.
Suboptimal Molar Ratio An insufficient molar excess of the this compound reagent may lead to incomplete conjugation. Start with a 10- to 20-fold molar excess of the PEG reagent over the target molecule and optimize from there.
Presence of Competing Nucleophiles in Buffer Buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT) will compete with the target molecule. Use non-nucleophilic buffers such as Phosphate-Buffered Saline (PBS), HEPES, or Borate buffer.
Problem 2: Formation of Side Products or Lack of Specificity
Possible Cause Recommended Solution
Reaction with Non-Targeted Nucleophiles If your molecule contains both amines and thiols, the reaction will favor the more nucleophilic thiol group. To target amines specifically, consider protecting the thiol groups first. To enhance amine reactivity over other groups like hydroxyls, maintain a pH between 8.0 and 9.0.
Over-PEGylation (Multiple PEGs per Molecule) This occurs when the molar ratio of the PEG reagent is too high or the reaction time is too long. Reduce the molar excess of this compound and perform a time-course experiment to find the optimal reaction duration.
Hydrolysis of this compound In aqueous buffers, the mesylate group can undergo hydrolysis, especially at higher pH values, rendering the reagent inactive. Prepare the reagent solution immediately before use and avoid unnecessarily long reaction times.
Problem 3: Aggregation or Precipitation of the Conjugate
Possible Cause Recommended Solution
Instability of the Conjugated Molecule The addition of PEG chains can sometimes alter the stability and solubility of the target molecule. Perform conjugation and purification steps at a lower temperature (e.g., 4°C).
Suboptimal Buffer Conditions The pH or ionic strength of the buffer may not be optimal for the solubility of the final conjugate. Screen different buffer conditions to find one that maintains the solubility of your product. Including additives like arginine can sometimes help prevent aggregation.
High Protein Concentration Working with highly concentrated solutions of the target molecule can increase the likelihood of aggregation upon modification. Try performing the reaction at a lower protein concentration.

Quantitative Data Summary

Table 1: Effect of pH on Reaction Rate and Reagent Stability

pH ValueTarget NucleophileRelative Reaction RateHalf-life of NHS-ester (as a proxy for electrophile stability)Reference(s)
7.4AmineGradual>120 minutes
8.0AmineModerate

common side reactions with m-PEG3-OMs and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG3-OMs (methoxy-PEG3-methanesulfonyl). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing the use of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a hydrophilic, short-chain polyethylene (B3416737) glycol (PEG) linker containing a methoxy-terminated PEG3 (triethylene glycol) spacer and a terminal methanesulfonyl (mesylate) group. The mesylate is an excellent leaving group, making this compound a valuable reagent for the PEGylation of molecules through nucleophilic substitution reactions.[1][2] Its primary applications are in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein ligand to an E3 ligase ligand.[3][4]

Q2: What are the most common nucleophiles used with this compound?

A2: The most common nucleophiles for reaction with this compound are primary and secondary amines, as well as thiols.[2] The reaction involves the nucleophilic attack of the amine or thiol on the carbon atom attached to the mesylate group, leading to the displacement of the mesylate and the formation of a stable C-N or C-S bond, respectively.

Q3: What are the key advantages of using a PEG linker like this compound?

A3: PEG linkers, including this compound, offer several advantages in bioconjugation and drug development:

  • Increased Hydrophilicity: The PEG chain enhances the aqueous solubility of the conjugated molecule.[1][2]

  • Reduced Steric Hindrance: The flexible PEG spacer can reduce steric hindrance between conjugated molecules.[5]

  • Improved Pharmacokinetics: PEGylation can increase the in vivo half-life of therapeutic molecules by reducing renal clearance and protecting against enzymatic degradation.

  • Biocompatibility: PEGs are generally considered biocompatible and have low immunogenicity.

Troubleshooting Guides

Problem 1: Low Yield of the Desired PEGylated Product

Low yields are a common issue in conjugation reactions. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution Supporting Data/Citations
Suboptimal pH of the reaction buffer. For reactions with primary amines, ensure the pH is between 8.0 and 9.0 to deprotonate the amine and increase its nucleophilicity. For thiol-maleimide reactions (a common subsequent step), a pH of 6.5-7.5 is optimal to ensure the thiol is sufficiently nucleophilic while minimizing maleimide (B117702) hydrolysis.[6]A slightly basic pH deprotonates the amine, making it a stronger nucleophile.[6] Thiol-maleimide reactions are significantly faster at neutral pH compared to reactions with amines.[5]
Hydrolysis of the this compound. The mesylate group can undergo hydrolysis, especially at elevated temperatures and non-optimal pH. Prepare stock solutions of this compound in an anhydrous solvent like DMF or DMSO and add it to the reaction mixture immediately before starting the reaction. Avoid prolonged storage of aqueous solutions.Mesylate hydrolysis is a competing reaction. The rate of hydrolysis increases with temperature and deviation from neutral pH.[7][8][9]
Over-alkylation of the amine nucleophile (di- or poly-PEGylation). Use a minimal excess of this compound (e.g., 1.1-1.5 equivalents). Monitor the reaction closely using LC-MS to stop it once the desired mono-PEGylated product is maximized. Purification can be challenging; see the purification troubleshooting section below.The product of the initial alkylation (a secondary amine) is often more nucleophilic than the starting primary amine, leading to further reaction.[10][11]
Steric hindrance at the reaction site. If the nucleophilic site on the target molecule is sterically hindered, consider increasing the reaction time or temperature slightly. However, monitor the reaction for an increase in side products. A longer PEG linker might also be considered to overcome steric hindrance.Steric hindrance can significantly slow down the rate of SN2 reactions.[4][12][13]
Presence of competing nucleophiles in the buffer. Avoid using buffers containing primary amines (e.g., Tris) or other nucleophiles that can react with this compound. Use non-nucleophilic buffers like PBS, HEPES, or borate (B1201080) buffer.[1][14]Competing nucleophiles will reduce the yield of the desired product by consuming the this compound.[1]
Problem 2: Presence of Side Products in the Reaction Mixture

The formation of side products can complicate purification and reduce the overall yield.

Side Product Identification Method How to Avoid Supporting Data/Citations
Di-PEGylated or Poly-PEGylated Product LC-MS will show a mass corresponding to the addition of multiple m-PEG3 units. RP-HPLC may show a later eluting peak with a broader shape.Use a stoichiometric amount or a slight excess of this compound (1.1-1.5 eq.). Monitor the reaction progress by LC-MS and stop the reaction when the desired product is at its maximum concentration.Over-alkylation is a common side reaction with amines.[10][11] The separation of mono- and di-PEGylated products can be achieved by ion-exchange chromatography or RP-HPLC.[12][15]
Hydrolyzed this compound (m-PEG3-OH) LC-MS will show a peak corresponding to the molecular weight of m-PEG3-OH.Use anhydrous solvents for stock solutions. Minimize the amount of water in the reaction mixture if possible. Perform the reaction at a controlled temperature, as higher temperatures can accelerate hydrolysis.The rate of hydrolysis is dependent on temperature and pH.[7][8][9]
Intramolecular Cyclization Product LC-MS will show a product with the same mass as the starting material but with a different retention time. NMR spectroscopy can confirm the cyclic structure.This is more likely if the nucleophile is part of a molecule that can form a stable 5- or 6-membered ring with the PEG linker. Use of a less flexible linker or different reaction conditions may be necessary.Intramolecular reactions can compete with intermolecular reactions, especially when forming stable rings.[16][17][18]
Problem 3: Difficulty in Purifying the Final Conjugate

Purification of PEGylated molecules can be challenging due to their increased polarity and heterogeneity.

Issue Recommended Solution Supporting Data/Citations
Poor separation of mono- and di-PEGylated products by RP-HPLC. Optimize the HPLC gradient. A shallower gradient can improve resolution. Consider using a different stationary phase (e.g., C4 instead of C18). Ion-exchange chromatography can also be effective for separating species with different numbers of PEG chains.Separation of PEGylated species can be challenging due to the heterogeneity of the PEG.[1] Ion-exchange chromatography separates molecules based on charge, which can be altered by the number of PEG chains attached.[12][15]
Low recovery of the product from the chromatography column. The increased polarity of the PEGylated product can cause it to adhere to silica-based columns. For highly polar products, consider using a polymer-based reversed-phase column or switching to size-exclusion chromatography (SEC) or hydrophilic interaction liquid chromatography (HILIC).PEGylated molecules can exhibit different chromatographic behavior compared to their non-PEGylated counterparts. SEC separates based on size and can be a good option for removing unreacted small molecules.[10]
Co-elution of the product with unreacted starting materials. If the starting material and product have similar retention times, further optimization of the chromatographic method is needed. This may include changing the mobile phase, the stationary phase, or the temperature. For preparative scale, it may be necessary to perform multiple rounds of chromatography.Analytical method development is crucial for successful purification.[1]

Experimental Protocols

Protocol 1: General Procedure for Reaction of this compound with a Primary Amine

This protocol provides a general guideline for the conjugation of this compound to a molecule containing a primary amine.

Materials:

  • This compound

  • Amine-containing molecule

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5

  • Quenching solution (optional): e.g., 1 M Tris-HCl, pH 8.0

  • Analytical tools: LC-MS, HPLC

Procedure:

  • Preparation of Reactants:

    • Dissolve the amine-containing molecule in the Reaction Buffer to a desired concentration (e.g., 1-10 mg/mL).

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 100 mg/mL).

  • Conjugation Reaction:

    • Add 1.1 to 1.5 molar equivalents of the this compound stock solution to the solution of the amine-containing molecule with gentle stirring.

    • Allow the reaction to proceed at room temperature for 2-12 hours. The optimal reaction time should be determined by monitoring the reaction progress.

  • Reaction Monitoring:

    • At various time points (e.g., 1, 2, 4, 8, 12 hours), take a small aliquot of the reaction mixture and analyze it by LC-MS to monitor the consumption of starting materials and the formation of the desired product and any side products.

  • Quenching the Reaction (Optional):

    • Once the desired level of conversion is reached, the reaction can be stopped by adding an excess of a quenching solution to react with any remaining this compound.

  • Purification:

    • Purify the reaction mixture using an appropriate chromatographic technique such as RP-HPLC or SEC to isolate the desired mono-PEGylated product.

Protocol 2: General Procedure for Reaction of this compound with a Thiol

This protocol provides a general guideline for the conjugation of this compound to a molecule containing a thiol group.

Materials:

  • This compound

  • Thiol-containing molecule

  • Anhydrous DMF or DMSO

  • Reaction Buffer: 0.1 M phosphate (B84403) buffer, pH 7.0-7.5, containing 1 mM EDTA (to chelate metal ions that can catalyze thiol oxidation)

  • Degassing equipment (e.g., nitrogen or argon gas)

  • Analytical tools: LC-MS, HPLC

Procedure:

  • Preparation of Reactants:

    • Degas the Reaction Buffer by bubbling with nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen.

    • Dissolve the thiol-containing molecule in the degassed Reaction Buffer.

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • Add 1.1 to 1.5 molar equivalents of the this compound stock solution to the solution of the thiol-containing molecule under an inert atmosphere (e.g., in a nitrogen-filled glovebox or by maintaining a positive pressure of nitrogen or argon over the reaction).

    • Allow the reaction to proceed at room temperature for 2-4 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by LC-MS as described in Protocol 1.

  • Purification:

    • Purify the reaction mixture using RP-HPLC or SEC to isolate the desired product.

Mandatory Visualizations

Reaction_Pathway cluster_main Main Reaction cluster_side Side Reactions mPEG3OMs This compound Product m-PEG3-NH-R or m-PEG3-S-R (Desired Conjugate) mPEG3OMs->Product Nucleophilic Substitution Side_Product1 m-PEG3-OH (Hydrolysis Product) mPEG3OMs->Side_Product1 Hydrolysis (H2O) Nucleophile R-NH2 or R-SH (Nucleophile) Nucleophile->Product Side_Product2 m-PEG3-N(R)-PEG3-m (Over-alkylation Product) Product->Side_Product2 Further Reaction with this compound

Caption: General reaction pathway for this compound with a nucleophile, including common side reactions.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction Analyze Reaction Mixture by LC-MS Start->Check_Reaction Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Multiple_Products Multiple Products? Incomplete_Reaction->Multiple_Products No Optimize_Conditions Optimize Reaction Conditions: - Adjust pH - Check Stoichiometry - Increase Reaction Time/Temp Incomplete_Reaction->Optimize_Conditions Yes Optimize_Purification Optimize Purification: - Change HPLC Gradient/Column - Consider SEC or IEX Multiple_Products->Optimize_Purification Yes Check_Purity Check Starting Material Purity Multiple_Products->Check_Purity No Optimize_Conditions->Check_Reaction End_Success Successful Conjugation Optimize_Purification->End_Success Check_Purity->Optimize_Conditions

Caption: A logical workflow for troubleshooting common issues in this compound conjugation reactions.

References

troubleshooting low yield in m-PEG3-OMs synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of m-PEG3-OMs.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis of this compound (methoxy-triethylene glycol mesylate) involves the reaction of m-PEG3-OH (methoxy-triethylene glycol) with methanesulfonyl chloride (MsCl) in the presence of a base, typically a tertiary amine like triethylamine (B128534) (TEA), in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM). The base neutralizes the hydrochloric acid (HCl) generated during the reaction.

Q2: What are the expected 1H NMR chemical shifts for this compound?

The characteristic proton NMR signals for this compound in CDCl₃ are:

  • ~4.35 ppm (triplet, 2H): Methylene (B1212753) protons adjacent to the mesylate group (-CH ₂-OMs).

  • ~3.73 ppm (triplet, 2H): Methylene protons adjacent to the other side of the oxygen next to the mesylate group (-OCH ₂-CH₂-OMs).

  • ~3.64 ppm (multiplet): Internal methylene protons of the PEG chain.

  • ~3.54 ppm (triplet, 2H): Methylene protons adjacent to the methoxy (B1213986) group (-OCH ₂-CH₃).

  • ~3.38 ppm (singlet, 3H): Methoxy group protons (-OCH ₃).

  • ~3.05 ppm (singlet, 3H): Mesylate group protons (CH₃-SO₂-).[1]

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. A suitable mobile phase, for example, a mixture of ethyl acetate (B1210297) and hexanes or dichloromethane and methanol (B129727), should be used to achieve good separation between the starting material (m-PEG3-OH) and the product (this compound). The product, being less polar than the starting alcohol, will have a higher Rf value. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.

Troubleshooting Guide: Low Yield

This guide addresses common issues that can lead to low yields in the synthesis of this compound.

Problem 1: Incomplete Reaction (Starting material remains)

Q: My TLC analysis shows a significant amount of unreacted m-PEG3-OH even after a prolonged reaction time. What could be the cause?

A: Incomplete reactions are a common cause of low yields. Several factors could be at play:

  • Insufficient Reagents: Ensure that you are using a molar excess of methanesulfonyl chloride and triethylamine. A common stoichiometry is 1 equivalent of the alcohol, 1.2-1.5 equivalents of MsCl, and 1.5-2.0 equivalents of TEA.

  • Reaction Temperature: The reaction is often started at 0°C and then allowed to warm to room temperature. If the reaction is too cold, it may proceed very slowly. Conversely, if the temperature is too high, it can promote side reactions.

  • Moisture Contamination: The presence of water in the reaction mixture will consume the methanesulfonyl chloride and can hydrolyze the product. Ensure all glassware is oven-dried and the solvent is anhydrous.

  • Purity of Starting Material: Impurities in the m-PEG3-OH can interfere with the reaction.

Problem 2: Formation of Side Products

Q: My TLC shows multiple spots, and my final product is impure. What are the likely side products and how can I avoid them?

A: The formation of side products can significantly reduce the yield of the desired this compound.

  • Alkyl Chloride Formation: A common side product is the corresponding alkyl chloride (m-PEG3-Cl), formed by the reaction of the intermediate with the chloride ions generated from MsCl.[2] Using methanesulfonic anhydride (B1165640) instead of methanesulfonyl chloride can prevent the formation of this side product.[3]

  • Elimination Products: If the reaction temperature is too high or a strong, non-hindered base is used, elimination reactions can occur, leading to the formation of unsaturated PEG derivatives.

  • Hydrolysis of Product: The mesylate product can be susceptible to hydrolysis, especially during aqueous workup if the conditions are not neutral or if the exposure to water is prolonged. It is generally recommended to perform the aqueous wash with cold, neutral water or brine and to minimize the contact time.[4]

Problem 3: Difficulties in Product Isolation and Purification

Q: I'm having trouble purifying my this compound. My TLC plate is streaking, and I'm struggling to remove the triethylamine hydrochloride salt.

A: Purification of polar, water-soluble compounds like PEG derivatives can be challenging.

  • TLC Streaking: Streaking on a TLC plate for polar compounds like PEGs can be due to overloading the sample, or strong interactions with the silica (B1680970) gel.[5][6]

    • Solution: Try spotting a more dilute sample. Adding a small amount of a polar solvent like methanol to your spotting solvent can sometimes help. If streaking persists, consider using a different TLC plate (e.g., reverse-phase) or adding a small amount of an acid or base to the mobile phase to suppress ionization.[5]

  • Removal of Triethylamine Hydrochloride: The triethylamine hydrochloride salt formed during the reaction can sometimes be difficult to remove completely.

    • Aqueous Wash: Washing the organic layer with water or brine is the most common method to remove the salt. Ensure thorough mixing and allow for proper phase separation.[7]

    • Filtration: If the reaction is performed in a solvent where the salt has low solubility (like diethyl ether or THF), it will precipitate and can be removed by filtration.[7][8]

    • Solvent Trituration: After removing the reaction solvent, you can add a solvent in which your product is soluble but the salt is not (e.g., diethyl ether). The salt will precipitate and can be filtered off.[7]

Experimental Protocols

Standard Protocol for this compound Synthesis

This protocol is adapted from a general procedure for the mesylation of PEG alcohols.[1]

Materials:

  • m-PEG3-OH (1.0 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA, 1.3-1.5 eq.)

  • Methanesulfonyl Chloride (MsCl, 1.2-1.5 eq.)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve m-PEG3-OH in anhydrous DCM in an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine dropwise to the stirred solution.

  • Slowly add methanesulfonyl chloride to the reaction mixture.

  • Allow the reaction to stir at 0°C for about 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours or until TLC indicates the consumption of the starting material.

  • Dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with cold deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

ParameterConditionExpected Yield
Reactant Ratio 1 eq. m-PEG3-OH, 1.33 eq. TEA, 2.1 eq. MsCl~99% (for mPEG350-OMs)[1]
Temperature 0°C to Room TemperatureHigh
Solvent Anhydrous DichloromethaneHigh

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield of this compound check_tlc Analyze Reaction by TLC start->check_tlc incomplete_reaction Incomplete Reaction (Starting Material Remains) check_tlc->incomplete_reaction SM Present side_products Multiple Spots (Side Products) check_tlc->side_products Multiple Spots purification_issue Streaking or Purification Difficulty check_tlc->purification_issue Streaking check_reagents Check Reagent Stoichiometry and Purity incomplete_reaction->check_reagents check_conditions Verify Anhydrous Conditions and Temperature incomplete_reaction->check_conditions identify_side_products Characterize Side Products (NMR, MS) side_products->identify_side_products troubleshoot_tlc Address TLC Streaking (Dilute Sample, Modify Mobile Phase) purification_issue->troubleshoot_tlc optimize_workup Optimize Workup (Aqueous Wash vs. Filtration) purification_issue->optimize_workup optimize_reaction Optimize Reaction Time and Temperature check_reagents->optimize_reaction check_conditions->optimize_reaction use_alternative_reagent Consider Methanesulfonic Anhydride identify_side_products->use_alternative_reagent control_temperature Lower Reaction Temperature identify_side_products->control_temperature

Caption: A flowchart for troubleshooting low yield in this compound synthesis.

Reaction Pathway and Potential Side Reactions

Reaction_Pathway cluster_main Main Reaction cluster_side Side Reactions m-PEG3-OH m-PEG3-OH This compound This compound m-PEG3-OH->this compound + MsCl, TEA - TEA.HCl Alkyl_Chloride m-PEG3-Cl This compound->Alkyl_Chloride + Cl- Elimination_Product Unsaturated PEG This compound->Elimination_Product High Temp / Strong Base Hydrolysis_Product m-PEG3-OH (reformed) This compound->Hydrolysis_Product + H2O (Workup)

Caption: Reaction scheme for this compound synthesis and potential side products.

References

Technical Support Center: m-PEG3-OMs Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG3-OMs reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of pH on reaction efficiency and to offer solutions for common issues encountered during your PEGylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reaction mechanism?

A1: this compound is a PEGylation reagent where "m-PEG3" refers to a monomethoxy-terminated triethylene glycol chain, and "OMs" stands for a methanesulfonyl group, commonly known as a mesylate. The mesylate group is an excellent leaving group. The reaction proceeds via a nucleophilic substitution (S_N2) mechanism. A nucleophile, such as the deprotonated primary amine (-NH₂) on a protein or peptide, attacks the carbon atom attached to the mesylate, displacing it and forming a stable covalent bond with the PEG chain.

Q2: What is the critical role of pH in this compound reactions with amines?

A2: The pH of the reaction buffer is a critical parameter that directly influences the reaction's efficiency. The primary amine on the target molecule must be in its deprotonated, nucleophilic form to react with the this compound.[1] At a pH below the pKa of the amine (typically around 8.5-9.5 for lysine (B10760008) ε-amino groups), the amine will be predominantly in its protonated, non-nucleophilic ammonium (B1175870) form (R-NH₃⁺), which will significantly slow down or prevent the reaction.[1] Conversely, at very high pH levels, the competing hydrolysis reaction of the this compound reagent can become significant, reducing the amount of reagent available for conjugation.[2]

Q3: What is the optimal pH range for conjugating this compound to a primary amine?

A3: For most proteins and peptides, the optimal pH range for conjugation with this compound is typically between pH 7.5 and 8.5 . This range offers a good compromise by ensuring a sufficient concentration of deprotonated, nucleophilic primary amines while minimizing the rate of hydrolysis of the mesylate group.[3] The reaction rate is highly dependent on the pH value.[2]

Q4: How does pH affect the stability of the this compound reagent?

A4: The this compound reagent can undergo hydrolysis, where water acts as a nucleophile and displaces the mesylate group, converting the reagent to m-PEG3-OH. This side reaction is pH-dependent and is generally accelerated under highly alkaline conditions. While sulfonate esters like mesylates are generally more stable to hydrolysis than other activating groups like N-hydroxysuccinimide (NHS) esters, it remains a competing reaction that can reduce conjugation efficiency, especially during long reaction times or at elevated pH.[2]

Q5: Which buffers should I use for the conjugation reaction?

A5: It is crucial to use a non-nucleophilic buffer to avoid the buffer components competing with your target molecule.

  • Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, and borate (B1201080) buffers are excellent choices for maintaining a stable pH in the optimal range without interfering with the reaction.[4]

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided as they will react with the this compound reagent, significantly lowering the yield of the desired conjugate.[4]

Data Summary

The following table summarizes the general impact of pH on the key factors governing the this compound reaction with primary amines.

pH RangeAmine NucleophilicityThis compound Stability (vs. Hydrolysis)Overall Reaction EfficiencyRecommendation
< 7.0Low (Amine is protonated, R-NH₃⁺)HighVery LowNot Recommended
7.0 - 7.5ModerateHighModerateSub-optimal; may require longer reaction times.
7.5 - 8.5 **High (Sufficient deprotonated R-NH₂) **Good Optimal Recommended Range
> 8.5HighDecreasingCan be high, but yield may be reduced by hydrolysisUse with caution; may require shorter reaction times and higher molar excess of PEG reagent.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Low or No Conjugation Yield 1. Suboptimal pH: The reaction buffer pH is too low (<7.5), leaving the target amines protonated and non-nucleophilic.[1] 2. Reagent Hydrolysis: The pH is too high, or the reaction was left for too long, causing the this compound to hydrolyze.[2] 3. Competing Nucleophiles: The buffer (e.g., Tris, glycine) or other sample components contain primary amines.[4] 4. Improper Reagent Handling: The this compound reagent was not stored properly or is from an old stock, leading to degradation.1. Verify and Adjust pH: Carefully prepare and verify the pH of your reaction buffer to be within the 7.5-8.5 range. 2. Optimize Reaction Time: Perform a time-course experiment to find the optimal reaction duration. Use freshly prepared this compound solution. 3. Buffer Exchange: Perform a buffer exchange on your sample into a recommended non-nucleophilic buffer (e.g., PBS, HEPES) prior to the reaction. 4. Use Fresh Reagents: Use high-purity this compound and prepare solutions immediately before use.
Reaction Starts but Stalls Before Completion 1. pH Drift: The buffering capacity is insufficient to maintain the optimal pH as the reaction proceeds. 2. Insufficient Reagent: The molar ratio of this compound to the target molecule is too low.1. Increase Buffer Concentration: Ensure your buffer has adequate capacity (e.g., 50-100 mM) to maintain a stable pH. 2. Optimize Molar Ratio: Increase the molar excess of the this compound reagent (e.g., from 5-fold to 10-fold or higher) to drive the reaction to completion.
Precipitate or Aggregates Form During Reaction 1. Poor Solubility: The resulting PEGylated conjugate has different solubility characteristics and may be precipitating from the solution.[5] 2. Cross-linking Impurities: The this compound reagent may contain bifunctional impurities (e.g., HO-PEG-OMs), leading to cross-linking and aggregation.[5]1. Adjust Reaction Conditions: Lower the concentration of reactants. Consider adding stabilizing excipients if compatible with your downstream application.[5] 2. Ensure Reagent Purity: Use high-purity reagents from a reputable supplier to minimize the risk of cross-linking.[3]

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_products Products mPEG m-PEG3-O-SO₂CH₃ p1 mPEG->p1 Amine R-NH₂ Amine->p1 Conjugate m-PEG3-NH-R LeavingGroup ⁻O-SO₂CH₃ p2 p1->p2 Nucleophilic Substitution p2->Conjugate p2->LeavingGroup

Caption: Reaction mechanism of this compound with a primary amine.

G_pH_Logic cluster_low Low pH (<7.0) cluster_optimal Optimal pH (7.5 - 8.5) cluster_high High pH (>9.0) L1 Amine is Protonated (R-NH₃⁺) L2 Not Nucleophilic L1->L2 L_Result Reaction Inefficient L2->L_Result O1 Amine is Deprotonated (R-NH₂) O2 Nucleophilic O1->O2 O_Result Efficient Conjugation O2->O_Result O3 Reagent is Stable O3->O_Result H1 Amine is Deprotonated (R-NH₂) H_Result Reduced Yield H1->H_Result H2 Reagent Hydrolysis Increases H2->H_Result

Caption: Logical flow of pH's impact on reaction components.

G_Workflow Start Start: Prepare Reagents Step1 1. Prepare target molecule in non-nucleophilic buffer (e.g., PBS, pH 8.0) Start->Step1 Step2 2. Prepare fresh this compound solution in anhydrous solvent (e.g., DMSO, DMF) Step1->Step2 Step3 3. Add this compound solution to target molecule solution (maintain <10% organic solvent) Step2->Step3 Step4 4. Incubate reaction (e.g., 1-2 hours at RT) Step3->Step4 Step5 5. (Optional) Quench reaction with a primary amine (e.g., Tris or Glycine) Step4->Step5 Step6 6. Purify the conjugate (e.g., SEC-HPLC, Dialysis) Step5->Step6 Step7 7. Analyze and characterize the final product (e.g., SDS-PAGE, MS, HPLC) Step6->Step7 End End: Purified Conjugate Step7->End

Caption: General experimental workflow for this compound conjugation.

Experimental Protocols

Protocol: General Procedure for Conjugation of this compound to a Protein

This protocol provides a general starting point. Optimal conditions, such as molar ratios and reaction times, should be determined empirically for each specific protein.

Materials:

  • This compound

  • Target protein containing primary amine groups (e.g., lysine residues)

  • Reaction Buffer: 100 mM Phosphate buffer with 150 mM NaCl, pH 8.0

  • Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or buffer-exchange the target protein into the Reaction Buffer at a desired concentration (e.g., 1-10 mg/mL).

    • Ensure any buffers containing primary amines (like Tris) have been thoroughly removed.[4]

  • Prepare the this compound Solution:

    • Immediately before initiating the reaction, weigh out the required amount of this compound to achieve the desired molar excess (e.g., 5- to 20-fold molar excess over the protein).

    • Dissolve the this compound in a minimal volume of anhydrous DMF or DMSO.

  • Initiate the Conjugation Reaction:

    • While gently stirring the protein solution, add the dissolved this compound solution dropwise.

    • Ensure the final concentration of the organic solvent (DMF or DMSO) is kept low (ideally <10% v/v) to maintain protein stability.

  • Incubate the Reaction:

    • Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight. Gentle mixing is recommended.

    • The optimal time should be determined by analyzing aliquots at different time points (e.g., 30 min, 1 hr, 2 hr, 4 hr).

  • Quench the Reaction (Optional):

    • To stop the reaction and consume any unreacted this compound, add the Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for an additional 30-60 minutes.

  • Purify the Conjugate:

    • Remove unreacted PEG reagent and byproducts to obtain the purified PEG-protein conjugate.

    • Common methods include Size-Exclusion Chromatography (SEC-HPLC), which separates based on size, or extensive dialysis/ultrafiltration against a suitable storage buffer.[3]

  • Characterize the Conjugate:

    • Confirm the successful conjugation and purity of the final product using appropriate analytical techniques such as SDS-PAGE (which will show a shift in molecular weight), Mass Spectrometry (MS), and HPLC.[3]

References

Technical Support Center: Enhancing the Stability of m-PEG3-OMs Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on improving the stability of m-PEG3-OMs (methoxy-polyethylene glycol-mesylate) conjugates. Whether you are in the early stages of discovery or optimizing a lead candidate, this resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common stability challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a heterobifunctional linker commonly used in the synthesis of bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). It consists of a short polyethylene (B3416737) glycol (PEG) chain (with three ethylene (B1197577) glycol units) capped with a methoxy (B1213986) group at one end and a reactive mesylate (-OMs) group at the other. The mesylate is an excellent leaving group, facilitating covalent attachment to nucleophilic residues on biomolecules (e.g., amines, thiols).

The primary stability concern arises from the susceptibility of the conjugate to degradation, which can occur at two main sites:

  • Hydrolysis of the newly formed bond: The linkage formed between the PEG linker and the biomolecule can be susceptible to hydrolysis, especially if it's an ester bond.

  • Degradation of the PEG chain itself: While generally stable, the ether bonds in the PEG backbone can undergo oxidative degradation.

Premature cleavage of the conjugate can lead to loss of efficacy, off-target effects, and altered pharmacokinetic profiles.

Q2: What are the primary degradation pathways for this compound conjugates?

A2: The two main degradation pathways are hydrolysis and oxidation.

  • Hydrolysis: The sulfonate ester of the mesylate group is a key site for potential hydrolysis, especially under non-optimal pH conditions. While the resulting bond with the target molecule is generally more stable, ester linkages formed with carboxyl groups can also be prone to hydrolysis.

  • Oxidation: The polyether backbone of the PEG chain is susceptible to oxidative degradation, which can be initiated by reactive oxygen species (ROS), transition metals, or exposure to light and elevated temperatures. This can lead to chain cleavage and the formation of various degradation products, including aldehydes and formates.

Q3: How do pH and temperature affect the stability of these conjugates?

A3: Both pH and temperature play a critical role in the stability of this compound conjugates.

  • pH:

    • Acidic conditions (pH < 6): Can promote the hydrolysis of certain linkages, though sulfonate esters are relatively stable.

    • Neutral conditions (pH 6-8): Generally optimal for the stability of many bioconjugates.

    • Alkaline conditions (pH > 8): Can significantly accelerate the hydrolysis of ester bonds and may also increase the rate of mesylate hydrolysis.[1][2]

  • Temperature:

    • Elevated temperatures accelerate all degradation pathways, including hydrolysis and oxidation.[3] It is crucial to store this compound conjugates at recommended low temperatures (e.g., -20°C or -80°C) to minimize degradation.

Q4: What are the signs of conjugate instability in my experiments?

A4: Signs of instability can manifest in various ways:

  • Loss of biological activity: A decrease in the expected therapeutic or functional effect of the conjugate.

  • Changes in analytical profiles:

    • Appearance of new peaks or disappearance of the main conjugate peak in HPLC analysis.

    • Detection of fragments or modified species in mass spectrometry (MS) analysis.

    • Changes in the hydrodynamic radius or aggregation state observed by techniques like dynamic light scattering (DLS).

  • Inconsistent experimental results: High variability between replicate experiments or batches.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common stability issues with this compound conjugates.

Observed Problem Potential Cause Recommended Action
Low conjugation efficiency or no product formation. Hydrolysis of this compound reagent before conjugation. The mesylate group is susceptible to hydrolysis in aqueous buffers.1. Prepare fresh solutions of the this compound reagent immediately before use. 2. Perform the conjugation reaction at a slightly acidic to neutral pH (6.0-7.5) to minimize hydrolysis of the mesylate. 3. Use anhydrous solvents for the initial dissolution of the this compound reagent if possible.
Inactivated biomolecule. The target nucleophile on the protein/molecule is not available or reactive.1. Confirm the integrity and activity of your biomolecule before conjugation. 2. Ensure the pH of the reaction buffer is appropriate to deprotonate the target nucleophile (e.g., pH > 8 for primary amines). This requires a balance with the stability of the mesylate.
Loss of conjugate activity over time during storage. Hydrolysis of the conjugate linkage. The bond formed between the PEG linker and the biomolecule is unstable.1. Analyze the conjugate by MS to identify cleavage sites. 2. If an ester linkage is identified as the weak point, consider alternative conjugation strategies to form more stable amide or ether bonds. 3. Optimize the storage buffer pH to a range where the linkage is most stable (typically pH 6.0-7.5). 4. Store the conjugate at the lowest practical temperature (-80°C if possible).
Oxidative degradation of the PEG chain. 1. Add antioxidants (e.g., methionine, ascorbic acid) or chelating agents (e.g., EDTA) to the storage buffer to scavenge free radicals and metal ions. 2. Protect the conjugate from light by using amber vials or storing it in the dark. 3. Purge storage solutions with an inert gas (e.g., argon or nitrogen) to remove oxygen.
Appearance of multiple degradation peaks in HPLC analysis. Multiple degradation pathways occurring. A combination of hydrolysis and oxidation may be happening.1. Perform a forced degradation study (see Experimental Protocols section) to systematically identify the degradation products under different stress conditions (acid, base, heat, oxidation, light). 2. Use HPLC-MS to characterize the degradation products and elucidate the degradation pathways. 3. Based on the identified pathways, implement a combination of the corrective actions listed above.
Inconsistent results between batches. Variability in reagent quality or reaction conditions. 1. Qualify each new batch of this compound reagent for purity and reactivity. 2. Tightly control reaction parameters such as pH, temperature, and reaction time. 3. Ensure consistent purification methods to remove unreacted reagents and byproducts.

Quantitative Data Summary

While specific kinetic data for the degradation of this compound conjugates is not extensively published, the following tables provide estimated stability data based on analogous structures and general principles of PEG-conjugate stability. These values should be used as a guide for experimental design.

Table 1: Estimated Half-life (t½) of Mesylate Group Hydrolysis in Aqueous Buffers

pHTemperature (°C)Estimated Half-life (t½)
7.425> 2 hours[1]
9.025< 10 minutes[1]

Note: These are estimations for the unreacted this compound reagent. The stability of the formed conjugate bond will be different.

Table 2: General Stability of Different Linkage Types

Linkage TypeRelative StabilityCommon Cleavage Conditions
AmideHighExtreme pH and high temperature
EtherVery HighStrong acidic conditions, oxidative stress
ThioetherHighStable under most physiological conditions
EsterModerateSusceptible to hydrolysis, especially at alkaline pH
UrethaneHighGenerally stable

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is designed to identify potential degradation pathways and products of your this compound conjugate.

Materials:

  • Purified this compound conjugate (1-5 mg/mL)

  • Buffers: 0.1 M HCl, 0.1 M NaOH, Phosphate Buffered Saline (PBS) pH 7.4

  • Oxidizing agent: 3% Hydrogen Peroxide (H₂O₂)

  • Control sample stored at -80°C

  • HPLC system with UV and/or MS detector

  • pH meter

Methodology:

  • Sample Preparation: Prepare aliquots of your conjugate in the following conditions:

    • Acid Hydrolysis: 0.1 M HCl

    • Base Hydrolysis: 0.1 M NaOH

    • Oxidative Degradation: 3% H₂O₂ in PBS

    • Thermal Degradation: In PBS at 40°C, 50°C, and 60°C

    • Photostability: In PBS, exposed to light (ICH Q1B guidelines)

    • Control: In PBS at 4°C

  • Incubation: Incubate the samples for various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: At each time point, neutralize the acidic and basic samples and quench the oxidative reaction (e.g., with catalase). Analyze all samples by a stability-indicating HPLC method (see Protocol 2) and/or LC-MS.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. Use MS data to determine the mass of the degradation products and infer the cleavage sites.

Protocol 2: Stability-Indicating HPLC Method

This method is used to separate the intact conjugate from its degradation products.

Instrumentation:

  • HPLC system with a UV detector (and ideally a mass spectrometer)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

Mobile Phases:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Gradient Elution (Example):

Time (min)% Mobile Phase B
05
2595
3095
315
355

Note: The gradient may need to be optimized for your specific conjugate.

Methodology:

  • Sample Preparation: Dilute the samples from the forced degradation study or stability testing to an appropriate concentration (e.g., 0.1-1 mg/mL) in Mobile Phase A.

  • Injection: Inject a fixed volume (e.g., 10 µL) onto the HPLC system.

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm for protein conjugates).

  • Quantification: Calculate the percentage of the intact conjugate remaining and the percentage of each degradation product based on peak areas.

Visualizations

Diagram 1: Potential Degradation Pathways of an this compound Conjugate

cluster_main This compound Conjugate cluster_degradation Degradation Pathways cluster_products Degradation Products m-PEG3-OMs_Conjugate R-Biomolecule-Linker-PEG3-OCH3 Hydrolysis Hydrolysis (pH, Temp) m-PEG3-OMs_Conjugate->Hydrolysis Oxidation Oxidation (ROS, Light, Temp) m-PEG3-OMs_Conjugate->Oxidation Cleaved_Biomolecule R-Biomolecule + Linker-PEG3-OCH3 Hydrolysis->Cleaved_Biomolecule PEG_Fragments PEG Fragments (e.g., aldehydes, formates) Oxidation->PEG_Fragments

Caption: Potential degradation pathways for this compound conjugates.

Diagram 2: Experimental Workflow for Stability Assessment

Start Start: Purified this compound Conjugate Forced_Degradation Forced Degradation Study (pH, Temp, Light, Oxid.) Start->Forced_Degradation Stability_Testing Real-Time & Accelerated Stability Testing Start->Stability_Testing Analysis Stability-Indicating Analysis (HPLC, MS) Forced_Degradation->Analysis Stability_Testing->Analysis Data_Evaluation Data Evaluation: - Identify Degradants - Determine Degradation Rate Analysis->Data_Evaluation Optimization Optimization: - Formulation - Storage Conditions Data_Evaluation->Optimization End End: Stable Conjugate Optimization->End

Caption: Workflow for assessing and improving conjugate stability.

Diagram 3: Troubleshooting Logic for Unstable Conjugates

Instability_Observed Conjugate Instability Observed Characterize_Degradation Characterize Degradation (HPLC-MS) Instability_Observed->Characterize_Degradation Is_Cleavage_at_Linker Cleavage at Linker-Biomolecule Bond? Characterize_Degradation->Is_Cleavage_at_Linker Is_PEG_Chain_Degraded PEG Chain Degradation? Is_Cleavage_at_Linker->Is_PEG_Chain_Degraded No Optimize_Buffer Optimize Buffer pH & Storage Temp Is_Cleavage_at_Linker->Optimize_Buffer Yes Add_Antioxidants Add Antioxidants/ Chelators & Protect from Light Is_PEG_Chain_Degraded->Add_Antioxidants Yes Stable_Product Stable Product Is_PEG_Chain_Degraded->Stable_Product No Re-evaluate_Chemistry Re-evaluate Conjugation Chemistry Optimize_Buffer->Re-evaluate_Chemistry If still unstable Add_Antioxidants->Stable_Product Re-evaluate_Chemistry->Stable_Product

Caption: Troubleshooting decision tree for stability issues.

References

Technical Support Center: Purification of m-PEG3-OMs Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of m-PEG3-OMs (methoxy-triethylene glycol-mesylate) products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the purification of this versatile PROTAC linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a PEG-based PROTAC (Proteolysis Targeting Chimera) linker. It contains a methoxy-capped triethylene glycol spacer and a terminal mesylate (OMs) group. The mesylate is an excellent leaving group, making it highly reactive towards nucleophiles like amines, thiols, and alcohols for the synthesis of PROTACs and other bioconjugates.[1]

Q2: What are the primary challenges in purifying this compound and its conjugates?

A2: The main challenges stem from the inherent properties of PEG linkers and the reactivity of the mesylate group:

  • High Polarity: The PEG chain imparts high water solubility and polarity, which can lead to issues like streaking on TLC plates and poor separation in normal-phase chromatography.

  • Product Heterogeneity: The synthesis of this compound can result in a mixture of the desired product, unreacted starting material (m-PEG3-OH), and byproducts from the mesylation reaction.

  • Lack of a Strong UV Chromophore: The basic PEG structure does not absorb strongly in the UV-Vis spectrum, making detection by standard HPLC methods challenging unless a UV-active group is conjugated to it.

  • Instability of the Mesylate Group: The mesylate group is a potent electrophile and is susceptible to hydrolysis, especially under acidic or basic conditions. It can also react with nucleophilic solvents or impurities, leading to product degradation during purification.[1][2]

Q3: What are the common impurities found in a crude this compound product mixture?

A3: Common impurities include:

  • Unreacted m-PEG3-OH: The starting alcohol for the mesylation reaction.

  • Mesylating Agent Byproducts: Such as methanesulfonic acid or salts from the reaction quench.

  • Degradation Products: Primarily m-PEG3-OH resulting from the hydrolysis of the mesylate group.

  • Solvent Adducts: If nucleophilic solvents (e.g., methanol (B129727), water) are used under conditions that promote reaction with the mesylate.

Q4: How can I monitor the progress of a reaction involving this compound?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method. Due to the high polarity, you will likely need a polar mobile phase, such as a mixture of dichloromethane (B109758) (DCM) and methanol (MeOH) or chloroform (B151607) and methanol.[3][4] Since this compound is not UV-active, visualization can be achieved using stains like potassium permanganate (B83412) (KMnO4) or an iodine chamber.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound products.

Issue 1: Low Yield After Column Chromatography
Possible Cause Troubleshooting Steps
Product is too polar and is retained on the silica (B1680970) gel. Gradually increase the polarity of the mobile phase. A common solvent system is a gradient of methanol in dichloromethane (e.g., 1-10% MeOH in DCM).[3][4]
Degradation of the mesylate group on the acidic silica gel. Neutralize the silica gel by pre-treating it with a base like triethylamine (B128534) before packing the column. Use a mobile phase containing a small amount of a non-nucleophilic base to prevent acidic conditions.
Product loss during solvent removal. This compound is a relatively low molecular weight, non-volatile oil. However, be cautious with high temperatures during rotary evaporation. It is best to remove the solvent under reduced pressure at a moderate temperature (e.g., <40°C).
Issue 2: Poor Separation of Product from Impurities
Possible Cause Troubleshooting Steps
Similar polarity of the product and impurities (e.g., unreacted m-PEG3-OH). Optimize the mobile phase for column chromatography. A shallow gradient can improve resolution.[3] For HPLC, a C18 column with a water/acetonitrile or water/methanol gradient is often effective. Adjusting the gradient slope is key to separating closely eluting peaks.
Streaking on the TLC plate or column. This is common for polar PEG compounds. Adding a small amount of a more polar solvent like methanol to your sample before loading it onto the column can help. Using a chloroform/methanol solvent system can sometimes reduce streaking compared to ethyl acetate-based systems.[3]
Issue 3: Product Degradation During Purification or Storage
Possible Cause Troubleshooting Steps
Hydrolysis of the mesylate group. Avoid acidic or basic conditions during workup and purification. Use neutral buffers and solvents. If an aqueous extraction is necessary, perform it quickly with cold, pH-neutral water. The mesylate group is less stable than other sulfonate esters like tosylates.[1][2]
Reaction with nucleophilic solvents. Avoid using nucleophilic solvents like methanol or ethanol (B145695) as the primary purification solvent if possible, especially for prolonged periods. Dichloromethane or chloroform are generally safer choices for the non-polar component of the mobile phase.[3]
Improper storage. Store the purified this compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C) to minimize degradation.[5]

Data Presentation

The following table provides representative data on the purity of a synthesized this compound batch before and after applying different purification techniques.

Purification Method Purity Before (%) Purity After (%) Key Advantages & Disadvantages
Silica Gel Column Chromatography ~80%>95%Advantages: Good for removing non-polar impurities and unreacted starting material. Scalable. Disadvantages: Potential for product degradation on acidic silica. Can be time-consuming.
Preparative RP-HPLC ~80%>98%Advantages: High resolution, excellent for separating closely related impurities. Disadvantages: Limited sample capacity. Requires specialized equipment.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is suitable for purifying this compound from less polar impurities and unreacted starting materials.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., dichloromethane).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Equilibrate the column with the starting mobile phase (e.g., 100% dichloromethane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Begin elution with 100% dichloromethane and gradually increase the polarity by adding methanol. A typical gradient might be from 0% to 10% methanol.[3][4]

  • Fraction Collection: Collect fractions and monitor them by TLC (using a KMnO4 stain for visualization) to identify those containing the purified product.

  • Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure at a temperature below 40°C.

Protocol 2: Purity Assessment by Analytical RP-HPLC

This protocol provides a general method for assessing the purity of the this compound product.

  • Column and Mobile Phase Selection: A C18 column is typically used.

    • Mobile Phase A: Water (with an optional 0.1% formic acid or ammonium (B1175870) acetate (B1210297) for improved peak shape, but be mindful of potential hydrolysis).

    • Mobile Phase B: Acetonitrile or Methanol.

  • Sample Preparation: Dissolve a small amount of the purified product in the initial mobile phase composition.

  • Injection and Elution: Inject the sample and run a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% over 20-30 minutes).

  • Detection: Since this compound lacks a strong chromophore, detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). If the product is conjugated to a molecule with a chromophore, a UV detector can be used.

Mandatory Visualizations

G cluster_0 Purification Workflow Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography DCM/MeOH Gradient TLC Analysis TLC Analysis Column Chromatography->TLC Analysis KMnO4 Stain Combine Pure Fractions Combine Pure Fractions TLC Analysis->Combine Pure Fractions Solvent Evaporation Solvent Evaporation Combine Pure Fractions->Solvent Evaporation Pure this compound Pure this compound Solvent Evaporation->Pure this compound

Caption: General workflow for the purification of this compound.

G node_process node_process start Crude Product q1 High Purity Required? start->q1 q1->node_process Silica Column q2 Scale > 1g? q1->q2 Yes q2->node_process Silica Column q2->node_process Preparative HPLC

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: m-PEG3-OMs Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG3-OMs. Our goal is to help you identify and mitigate the formation of byproducts in your reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it synthesized?

A1: this compound (methoxy-triethylene glycol-mesylate) is a PEG-based linker commonly used in the synthesis of PROTACs and other drug conjugates.[1] It is synthesized from its corresponding alcohol, m-PEG3-OH, through a mesylation reaction. This reaction converts the terminal hydroxyl group (-OH) into a methanesulfonyl group (-OMs), which is an excellent leaving group for subsequent nucleophilic substitution reactions.[2][3] The most common method involves reacting m-PEG3-OH with methanesulfonyl chloride (MsCl) in the presence of a base, such as triethylamine (B128534) or pyridine.[3][4]

Q2: What are the most common byproducts I might encounter in my this compound reaction?

A2: The most common byproducts in the synthesis and subsequent reactions of this compound include:

  • m-PEG3-Cl (Chlorinated byproduct): Formation of the corresponding alkyl chloride can occur as a side product when using methanesulfonyl chloride for mesylation.[4]

  • m-PEG3-OH (Unreacted starting material/Hydrolysis product): Incomplete reaction or hydrolysis of the mesylate group can lead to the presence of the starting alcohol.[3][5] Mesylates are known to be hydrolytically labile.[3]

  • Elimination Product (Alkene): Base-induced elimination (E2) can occur, leading to the formation of an alkene. This is more prevalent with secondary and tertiary alcohols but can still be a side reaction with primary alcohols under certain conditions.[6][7]

  • Di-PEGylated Species: If your starting m-PEG3-OH contains impurities like diethylene glycol (DG), you may form di-mesylated species.[8]

Q3: I see an unexpected peak in my analysis. How can I identify it?

A3: Identifying unknown peaks requires a combination of analytical techniques. We recommend the following:

  • Mass Spectrometry (MS): LC-MS or GC-MS can provide the molecular weight of the impurity, which is a critical first step in identification.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help elucidate the structure of the byproduct. For example, the disappearance of the characteristic mesylate proton signals and the appearance of signals corresponding to an alkene would suggest an elimination product.

  • Chromatography: Comparing the retention time of the unknown peak with commercially available standards (e.g., m-PEG3-OH, m-PEG3-Cl) using techniques like HPLC or GC can confirm its identity.[8][10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of this compound Incomplete reaction.- Increase the reaction time or temperature. - Use a slight excess of methanesulfonyl chloride and base.
Hydrolysis of the product.- Ensure anhydrous reaction conditions. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use a non-aqueous workup if possible.
Presence of m-PEG3-Cl Use of methanesulfonyl chloride.- Consider using methanesulfonic anhydride (B1165640) instead of methanesulfonyl chloride to eliminate the source of chloride ions.[4]
Presence of elimination byproduct The base used is too strong or the reaction temperature is too high.- Use a milder, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA). - Run the reaction at a lower temperature (e.g., 0 °C or below).[11]
High levels of unreacted m-PEG3-OH Insufficient mesylating agent or base.- Ensure the stoichiometry of your reagents is correct. A slight excess (1.1-1.5 equivalents) of the mesylating agent and base is often recommended.[11][12]
Poor quality of starting material.- Use high-purity m-PEG3-OH to minimize potential side reactions from impurities.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific needs.

  • Preparation: Dry all glassware thoroughly in an oven and cool under an inert atmosphere. Ensure all solvents and reagents are anhydrous.

  • Reaction Setup: Dissolve m-PEG3-OH (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, DCM) in a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere.

  • Base Addition: Add triethylamine (1.1-1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Mesylation: Slowly add methanesulfonyl chloride (1.1-1.2 equivalents) dropwise to the cooled solution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Analytical Methods for Byproduct Identification

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts. Derivatization may be necessary for non-volatile compounds.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique for separating and identifying a wide range of byproducts in the reaction mixture.

  • High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): Suitable for detecting impurities that lack a UV chromophore, which is common for PEG compounds.[10]

  • Two-Dimensional Liquid Chromatography (2D-LC): Can be employed for complex mixtures to separate the product from residual reagents and byproducts.[13]

Visualizing Byproduct Formation

The following diagram illustrates the primary reaction pathway for the synthesis of this compound and the formation of common byproducts.

mPEG3_OMs_Byproducts mPEG3_OH m-PEG3-OH mPEG3_OMs This compound (Desired Product) mPEG3_OH->mPEG3_OMs  + MsCl, Base mPEG3_Cl m-PEG3-Cl (Chloride Byproduct) mPEG3_OMs->mPEG3_Cl  Side reaction with Cl⁻ Alkene Elimination Product mPEG3_OMs->Alkene  Strong Base / Heat Hydrolysis m-PEG3-OH (Hydrolysis Product) mPEG3_OMs->Hydrolysis  + H₂O

Caption: Reaction scheme for this compound synthesis and byproduct formation.

References

how to prevent hydrolysis of the mesylate group in m-PEG3-OMs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of the mesylate group in m-PEG3-OMs. By following these troubleshooting guides and protocols, users can ensure the integrity of their reagent and the success of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the mesylate group's stability critical? this compound is a methoxy-terminated tri-ethylene glycol molecule functionalized with a methanesulfonyl (mesylate) group. This mesylate group is an excellent leaving group, making the molecule a highly efficient reagent for PEGylation—the process of attaching PEG chains to other molecules like proteins or drugs.[1][2] The stability of the mesylate is critical because if it hydrolyzes, it is replaced by a hydroxyl group (-OH), rendering the molecule inactive for its intended nucleophilic substitution reactions and leading to failed conjugations and reduced product yields.[2][3]

Q2: What is mesylate hydrolysis and what factors accelerate it? Hydrolysis is a chemical reaction where water cleaves the sulfonate ester bond of the mesylate group, converting it into a non-reactive hydroxyl group and releasing methanesulfonic acid.[4][5] This degradation process is significantly accelerated by several factors:

  • Presence of Water: As a key reactant, minimizing exposure to moisture is the most critical preventative measure.[5][6]

  • pH: The hydrolysis rate increases in both acidic and, particularly, in basic (alkaline) conditions.[6][7] Neutral or slightly acidic conditions are generally preferred for stability.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[4][7]

Q3: How can I detect if my this compound has hydrolyzed? Hydrolysis can be detected and quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC).[8] A validated HPLC method can separate the active this compound from its inactive hydrolysis product, m-PEG3-OH. By comparing the peak areas to reference standards, the percentage of hydrolyzed material in a sample can be determined.[9][10]

Troubleshooting Guide: Preventing and Identifying Mesylate Hydrolysis

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield in PEGylation Reaction The this compound reagent has degraded due to hydrolysis prior to or during the reaction.1. Verify Reagent Integrity: Before starting, test a small aliquot of the this compound stock using the HPLC protocol below to confirm its purity. 2. Ensure Anhydrous Conditions: Use freshly opened or distilled anhydrous solvents. Dry all glassware in an oven (e.g., >120°C for at least 4 hours) and cool under an inert atmosphere (argon or nitrogen).[4][5] 3. Control Reaction pH: Avoid basic conditions unless required by the reaction mechanism, and if so, limit the exposure time. The amine used as a base in mesylate preparation, such as triethylamine, should be anhydrous.[11]
Appearance of an Unexpected Impurity in Product The impurity may be the hydrolysis product, m-PEG3-OH, formed from unreacted this compound during aqueous work-up or purification steps.1. Minimize Water Contact: During product work-up and purification, minimize the time the reaction mixture is in contact with aqueous solutions. 2. Use Cold Solutions: Perform aqueous extractions with chilled buffers/water to slow the hydrolysis rate. 3. Immediate Removal of Water: After purification from aqueous solutions, immediately freeze-dry (lyophilize) the product to remove all traces of water.
Reagent Degradation During Storage Improper storage conditions have exposed the reagent to atmospheric moisture.1. Strict Storage Protocol: Store this compound at -20°C or below.[12] 2. Inert Atmosphere: Store the vial inside a desiccator under an inert atmosphere (argon or nitrogen). 3. Proper Handling: Before opening, allow the vial to warm to room temperature inside a desiccator to prevent moisture from condensing on the cold reagent. After use, flush the vial with inert gas before re-sealing.[4]

Experimental Protocols

Protocol 1: Recommended Storage and Handling of this compound

This protocol details the essential steps for maintaining the chemical integrity of this compound.

Materials:

  • This compound vial

  • -20°C Freezer

  • Laboratory desiccator with active desiccant

  • Inert gas (Argon or Nitrogen) source

  • Anhydrous solvents (e.g., Dichloromethane, Acetonitrile)

  • Oven-dried glassware

Procedure:

  • Storage: Upon receipt, place the sealed vial of this compound in a -20°C freezer. For long-term storage, placing the vial within a desiccator inside the freezer is recommended.

  • Preparation for Use: Transfer the vial from the freezer to a room temperature desiccator. Allow it to warm completely to ambient temperature before opening (this typically takes 30-60 minutes). This prevents atmospheric moisture from condensing inside the cold vial.

  • Dispensing: Conduct all weighing and solution preparation in a controlled environment, such as a glove box, or under a positive pressure stream of inert gas. Use oven-dried glassware and anhydrous solvents for preparing stock solutions.

  • Resealing and Storage: After dispensing the required amount, flush the vial's headspace with argon or nitrogen, seal it tightly, and promptly return it to the -20°C freezer.

Protocol 2: HPLC Method for Quantifying Hydrolysis

This method allows for the separation and quantification of this compound and its hydrolysis product, m-PEG3-OH.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • This compound and m-PEG3-OH reference standards

Procedure:

  • Sample Preparation: Dissolve a known quantity of the this compound sample in the mobile phase (e.g., 50:50 A:B) to a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm (or by ELSD/MS if available)

    • Injection Volume: 10 µL

    • Gradient: Start with a 5-minute hold at 10% B, then ramp to 90% B over 15 minutes. Hold at 90% B for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Analysis: Inject the sample. The more polar hydrolysis product (m-PEG3-OH) will elute earlier than the parent compound (this compound).

  • Quantification: Integrate the peak areas of both compounds. Calculate the percentage of hydrolysis using the formula: (% Hydrolysis) = [Area(m-PEG3-OH) / (Area(m-PEG3-OH) + Area(this compound))] * 100. (Note: This assumes a similar detector response factor for both compounds).

Data Presentation: Hydrolysis Stability Study

The following table structure can be used to log data from a stability study conducted under various conditions.

pH of SolutionTemperature (°C)Time (hours)% this compound Remaining% m-PEG3-OH Formed
7.0250100.00.0
7.025498.51.5
7.0252491.28.8
8.5250100.00.0
8.525485.314.7
8.5252455.644.4

Visualizations

Hydrolysis_Prevention_Workflow cluster_storage 1. Storage Protocol cluster_handling 2. Handling Protocol cluster_reaction 3. Reaction & Analysis storage Store this compound storage_cond Conditions: -20°C or below Inert Atmosphere In Desiccator storage->storage_cond handling Prepare Reagent storage->handling handling_cond Warm to RT in desiccator Use anhydrous solvents Use oven-dried glassware handling->handling_cond reaction Perform Experiment handling->reaction analysis Analyze Product reaction->analysis outcome_ok High Yield High Purity analysis->outcome_ok Success outcome_bad Low Yield Impurity Detected analysis->outcome_bad Failure outcome_bad->handling Troubleshoot: Review Handling & Storage

Caption: Recommended workflow for storage, handling, and use of this compound.

Hydrolysis_Mechanism cluster_factors Accelerating Factors reagent This compound (Active Reagent) product m-PEG3-OH (Inactive Product) reagent->product Hydrolysis water H₂O (Water) acid Methanesulfonic Acid temp High Temperature temp->reagent ph High or Low pH ph->reagent

Caption: Chemical pathway of this compound hydrolysis and accelerating factors.

References

Technical Support Center: Enhancing the Solubility of m-PEG3-OMs-Linked PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with m-PEG3-OMs-linked PROTACs.

Frequently Asked Questions (FAQs)

Q1: What is the role of the this compound linker in a PROTAC, and how does it influence solubility?

A1: The this compound linker is a flexible, hydrophilic linker used in the synthesis of PROTACs. The polyethylene (B3416737) glycol (PEG) portion, consisting of three ethylene (B1197577) glycol units, is known to enhance the aqueous solubility of the PROTAC molecule.[1][2] This improved solubility can facilitate the formation of the ternary complex required for protein degradation and improve the overall drug-like properties of the PROTAC.[][] However, the overall solubility of the PROTAC is also heavily influenced by the properties of the two ligands it connects.

Q2: My this compound-linked PROTAC has poor aqueous solubility. What are the likely contributing factors?

A2: Several factors can contribute to the poor solubility of your PROTAC, despite the presence of a hydrophilic PEG linker:

  • Hydrophobicity of the Ligands: The warhead binding to the protein of interest (POI) and the E3 ligase ligand are often large, hydrophobic moieties. Their poor solubility can dominate the overall solubility profile of the PROTAC.

  • High Molecular Weight: PROTACs are inherently large molecules, often exceeding the parameters of Lipinski's Rule of Five, which can negatively impact solubility.[5]

  • Crystallinity: A highly crystalline solid form of the PROTAC will generally have lower kinetic and thermodynamic solubility compared to an amorphous form.

  • "Molecular Greasing": While the PEG linker enhances hydrophilicity, the overall molecule can still be highly lipophilic, leading to poor wetting and dissolution in aqueous media.

Q3: What are the primary strategies to improve the solubility of my this compound-linked PROTAC?

A3: Key strategies to enhance the solubility of your PROTAC include:

  • Formulation Approaches:

    • Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix can prevent crystallization and maintain a higher energy amorphous state, which enhances solubility and dissolution.[6][7][8][9]

    • Co-solvents: Using a small percentage of a biocompatible co-solvent (e.g., DMSO, ethanol, PEG 400) in your aqueous buffer can improve solubility for in vitro assays.

    • Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating the hydrophobic regions of the PROTAC within a cyclodextrin molecule can significantly increase its aqueous solubility.

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be effective for oral delivery of poorly soluble PROTACs.

  • Chemical Modifications:

    • Linker Optimization: While you are using a PEG linker, further modifications to the linker by incorporating more polar groups like piperazine (B1678402) or piperidine (B6355638) can sometimes improve solubility.[10]

    • Ligand Modification: If feasible without compromising binding affinity, introducing polar functional groups to the warhead or E3 ligase ligand can enhance solubility.

Q4: How do I measure the solubility of my PROTAC?

A4: There are two common types of solubility measurements:

  • Kinetic Solubility: This is a high-throughput method often used in early drug discovery. It measures the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock into an aqueous buffer.[11][12][13]

  • Thermodynamic Solubility: This is a more time-consuming but accurate measurement of the equilibrium solubility of a compound in a saturated solution.[11][14][15]

Detailed protocols for both assays are provided in the "Experimental Protocols" section.

Troubleshooting Guides

Problem 1: PROTAC precipitates out of solution during in vitro assays.

Potential CauseTroubleshooting StepsExpected Outcome
Exceeding Thermodynamic Solubility 1. Determine the kinetic solubility of your PROTAC in the final assay buffer (see Experimental Protocol 1). 2. Lower the final concentration of the PROTAC in the assay to below its measured kinetic solubility limit.The PROTAC remains in solution throughout the experiment.
Poor Intrinsic Solubility 1. Add a small percentage (1-5%) of a biocompatible co-solvent (e.g., ethanol, PEG 400) to the aqueous buffer. 2. If your PROTAC has a basic moiety, try adjusting the pH of the buffer to be slightly acidic (e.g., pH 6.0-6.5) to promote salt formation.Increased solubility and prevention of precipitation.
Aggregation 1. Incorporate a non-ionic surfactant (e.g., Tween 80 at 0.01-0.1%) in the assay buffer. 2. Evaluate different buffer systems.Reduced aggregation and improved apparent solubility.

Problem 2: Low and variable oral bioavailability in animal studies due to poor solubility.

Potential CauseTroubleshooting StepsExpected Outcome
Poor Dissolution in Gastrointestinal Fluids 1. Prepare an amorphous solid dispersion (ASD) of the PROTAC with a suitable polymer (see Experimental Protocol 2). 2. Characterize the dissolution rate of the ASD in simulated gastric and intestinal fluids.Enhanced dissolution rate and supersaturation, leading to improved absorption.
High Lipophilicity and Poor Wetting 1. Formulate the PROTAC as a cyclodextrin inclusion complex. 2. Evaluate the solubility and dissolution of the complex in biorelevant media.Increased aqueous solubility and improved bioavailability.
Chemical Instability in the GI Tract 1. Assess the stability of the PROTAC at different pH values corresponding to the stomach and intestine. 2. If instability is observed, consider formulation strategies that protect the PROTAC, such as enteric-coated capsules.Identification of stability issues and implementation of protective formulation strategies.

Data Presentation

Table 1: Solubility Enhancement of a Model PROTAC (ARCC-4) using Amorphous Solid Dispersions (ASDs)

FormulationDrug Load (%)PolymerDissolution MediumMaximum Concentration (µg/mL)Fold Increase vs. Crystalline
Crystalline ARCC-4100-Phosphate Buffer pH 6.8~0.0161
ASD10HPMCASPhosphate Buffer pH 6.8~38~2375
ASD20HPMCASPhosphate Buffer pH 6.8~36~2250
ASD10Eudragit® L 100-55Phosphate Buffer pH 6.8~40~2500
ASD20Eudragit® L 100-55Phosphate Buffer pH 6.8~35~2188

Data adapted from a study on the PROTAC ARCC-4, demonstrating the significant solubility enhancement achievable with ASDs.[6][7]

Experimental Protocols

Experimental Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)

Objective: To determine the kinetic solubility of a PROTAC in an aqueous buffer.

Materials:

  • Test PROTAC

  • DMSO (anhydrous)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear bottom microplates

  • Plate reader with turbidity measurement capabilities (nephelometer)

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the PROTAC in DMSO.

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the PROTAC stock solution in DMSO to create a concentration gradient.

  • Addition of Aqueous Buffer: To each well containing the DMSO solution, add PBS (pH 7.4) to achieve a final DMSO concentration of 1-2%.

  • Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Turbidity Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer blank.

Experimental Protocol 2: Preparation of Amorphous Solid Dispersion (ASD) by Solvent Evaporation

Objective: To prepare an ASD of a PROTAC to enhance its solubility.

Materials:

  • Test PROTAC

  • Polymer (e.g., HPMCAS, PVP, Soluplus®)

  • Volatile organic solvent (e.g., acetone, methanol, dichloromethane)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve both the PROTAC and the chosen polymer in the organic solvent. The drug-to-polymer ratio can be varied (e.g., 1:9, 1:4).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure and controlled temperature.

  • Drying: Dry the resulting solid film in a vacuum oven at a temperature below the glass transition temperature (Tg) of the ASD to remove any residual solvent.

  • Characterization: The resulting ASD powder should be characterized by techniques such as Powder X-ray Diffraction (PXRD) to confirm its amorphous nature and Differential Scanning Calorimetry (DSC) to determine its Tg.

  • Dissolution Testing: Perform dissolution studies on the ASD powder in a relevant aqueous buffer to assess the extent of solubility enhancement.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_solubility_assay Solubility Assessment cluster_formulation Formulation Strategies cluster_characterization Characterization Problem Poor PROTAC Solubility Kinetic Kinetic Solubility Assay Problem->Kinetic Thermo Thermodynamic Solubility Assay Problem->Thermo ASD Amorphous Solid Dispersion Kinetic->ASD Inform Cyclodextrin Cyclodextrin Complex Kinetic->Cyclodextrin Inform CoSolvent Co-solvent Addition Kinetic->CoSolvent Inform Thermo->ASD Inform Thermo->Cyclodextrin Inform Thermo->CoSolvent Inform Dissolution Dissolution Testing ASD->Dissolution Cyclodextrin->Dissolution CoSolvent->Dissolution Bioavailability In Vivo Bioavailability Dissolution->Bioavailability

Caption: Workflow for addressing poor PROTAC solubility.

ASD_preparation_workflow Start Start: PROTAC & Polymer Dissolve 1. Dissolve in Organic Solvent Start->Dissolve Evaporate 2. Solvent Evaporation (Rotovap) Dissolve->Evaporate Dry 3. Vacuum Drying Evaporate->Dry Characterize 4. Characterization (PXRD, DSC) Dry->Characterize End End: Amorphous Solid Dispersion Characterize->End

Caption: Amorphous Solid Dispersion (ASD) preparation workflow.

signaling_pathway PROTAC Soluble PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ub Ub Ubiquitin Proteasome Proteasome PolyUb->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC mechanism of action.

References

Technical Support Center: m-PEG3-OMs Reaction Kinetics and Temperature Control

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG3-OMs. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the reaction kinetics and critical temperature control for successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism of this compound with a primary amine?

A1: The reaction of this compound (methoxy-polyethylene glycol-3-mesylate) with a primary amine proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The primary amine acts as a nucleophile, attacking the carbon atom attached to the mesylate leaving group. The mesylate (OMs) is an excellent leaving group, facilitating the formation of a stable carbon-nitrogen bond.[1][2]

Q2: How does temperature affect the rate of reaction between this compound and a primary amine?

A2: As with most chemical reactions, increasing the temperature generally increases the rate of the SN2 reaction between this compound and a primary amine.[3] A higher temperature provides the reacting molecules with more kinetic energy, leading to more frequent and energetic collisions, thus increasing the likelihood of a successful reaction. However, excessively high temperatures can lead to undesirable side reactions and degradation of the PEG molecule.[4][5]

Q3: What are the optimal temperature ranges for this reaction?

A3: The optimal temperature for the reaction depends on the reactivity of the amine and the desired reaction time. For many standard primary amines, the reaction can be effectively carried out at room temperature (20-25°C) over several hours.[6] For less reactive amines or to accelerate the reaction, a moderate increase in temperature to 30-40°C can be beneficial. It is recommended to start at room temperature and optimize based on reaction monitoring.

Q4: What are the potential side reactions and how can temperature control help minimize them?

A4: Potential side reactions include:

  • Over-alkylation of the amine: If the target molecule has multiple amine groups, or if the product of the initial reaction is still nucleophilic, it can react with another molecule of this compound.

  • Elimination reactions: Although less common with primary substrates, at higher temperatures, an elimination reaction can compete with substitution, leading to the formation of an alkene.

  • Degradation of PEG: Polyethylene glycol can undergo thermal degradation at elevated temperatures.[4][5]

  • Hydrolysis of the mesylate: In the presence of water, the mesylate group can be hydrolyzed back to a hydroxyl group, rendering the PEG inactive for conjugation.

Careful temperature control is crucial. Running the reaction at the lowest effective temperature will minimize the rates of these side reactions relative to the desired SN2 reaction.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product formation 1. Insufficient reaction temperature. 2. Deactivated this compound (hydrolyzed). 3. Low nucleophilicity of the amine. 4. Steric hindrance around the amine.1. Increase the reaction temperature in 5-10°C increments. 2. Ensure this compound is stored under anhydrous conditions. Use fresh reagent. 3. Increase the pH of the reaction mixture to deprotonate the amine (if applicable). 4. Increase reaction time and/or temperature.
Formation of multiple products 1. Over-alkylation of the amine. 2. Presence of impurities in starting materials.1. Use a stoichiometric excess of the amine relative to this compound. 2. Purify starting materials before the reaction.
Product degradation 1. Reaction temperature is too high. 2. Prolonged reaction time at elevated temperature.1. Lower the reaction temperature. 2. Monitor the reaction closely and stop it once the starting material is consumed.
Precipitation during reaction 1. Poor solubility of reactants or product in the chosen solvent.1. Use a different solvent or a co-solvent system. 2. Perform the reaction at a slightly higher temperature to improve solubility.

Data Presentation

Table 1: Effect of Temperature on Reaction Time (Illustrative)

The following data is illustrative and based on general principles of SN2 reaction kinetics. Actual reaction times will vary depending on the specific amine, solvent, and concentrations used.

Temperature (°C)Relative Rate Constant (krel)Approximate Time to >95% Conversion
100.524 - 48 hours
25 (Room Temp)18 - 12 hours
402 - 33 - 5 hours
604 - 81 - 2 hours

Experimental Protocols

Protocol: General Procedure for the Reaction of this compound with a Primary Amine

Materials:

  • This compound

  • Primary amine-containing molecule

  • Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)), if the amine is in its salt form

  • Quenching reagent (e.g., a solution of a primary amine like Tris or glycine)

  • Analytical tools for monitoring (e.g., TLC, LC-MS)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine-containing molecule in the anhydrous solvent. If the amine is a hydrochloride or other salt, add 1.1 to 1.5 equivalents of the non-nucleophilic base and stir for 10-15 minutes.

  • Addition of this compound: Dissolve this compound (typically 1.0 to 1.2 equivalents) in a small amount of the anhydrous solvent and add it dropwise to the stirred amine solution.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature).

  • Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., TLC or LC-MS) by observing the disappearance of the starting materials and the appearance of the product.

  • Quenching: Once the reaction is complete, add a quenching reagent to consume any unreacted this compound.

  • Purification: Purify the product using an appropriate method, such as column chromatography, preparative HPLC, or precipitation/crystallization.

Visualizations

sn2_reaction reagents This compound + R-NH2 transition_state Transition State [H2N---C---OMs] reagents->transition_state Nucleophilic Attack products m-PEG3-NH-R + H-OMs transition_state->products Leaving Group Departure

Figure 1. SN2 reaction pathway of this compound with a primary amine.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve_amine Dissolve Amine in Anhydrous Solvent add_base Add Base (if needed) dissolve_amine->add_base add_peg Add this compound to Amine Solution add_base->add_peg dissolve_peg Dissolve this compound dissolve_peg->add_peg react Stir at Controlled Temperature add_peg->react monitor Monitor Progress (TLC, LC-MS) react->monitor quench Quench Reaction monitor->quench Reaction Complete purify Purify Product quench->purify characterize Characterize Product purify->characterize

Figure 2. General experimental workflow for this compound conjugation.

troubleshooting_logic start Start Troubleshooting check_yield Is Reaction Yield Low? start->check_yield temp_issue Temperature Issue? check_yield->temp_issue Yes side_products Are Side Products Observed? check_yield->side_products No reagent_issue Reagent Issue? temp_issue->reagent_issue No increase_temp Increase Temperature (5-10°C increments) temp_issue->increase_temp Yes check_reagents Check Reagent Quality (Anhydrous conditions, Freshness) reagent_issue->check_reagents Yes end Problem Resolved reagent_issue->end No increase_temp->end check_reagents->end decrease_temp Decrease Temperature side_products->decrease_temp Yes optimize_stoichiometry Optimize Stoichiometry (Excess Amine) side_products->optimize_stoichiometry Yes decrease_temp->end optimize_stoichiometry->end

Figure 3. Logic diagram for troubleshooting this compound reactions.

References

dealing with steric hindrance in m-PEG3-OMs conjugations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers encountering challenges with steric hindrance during m-PEG3-OMs (methoxy-triethylene glycol mesylate) conjugations.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of this compound conjugation?

Steric hindrance is a phenomenon where the size and spatial arrangement of atoms in a molecule obstruct a chemical reaction. In this compound conjugations, the bulky nature of either the PEG chain, the target substrate, or both can physically block the reactive sites from approaching each other, leading to slow reaction rates or low-to-no product yield.[1][2][3] The reaction, typically an SN2 nucleophilic substitution, requires the nucleophile (e.g., an amine or thiol on your target molecule) to attack the carbon atom bearing the mesylate (OMs) leaving group. If this site is crowded, the attack is less likely to occur.

Q2: How do I know if steric hindrance is the cause of my low conjugation yield?

Suspect steric hindrance if you observe the following:

  • Low or No Product Formation: Despite confirming the activity of your starting materials and using appropriate reaction conditions.

  • Reaction Works with Smaller Analogs: If a similar reaction with a smaller, non-PEGylated mesylate or a less bulky substrate proceeds efficiently under the same conditions.

  • Known Bulky Substrate: Your target molecule has the nucleophilic group located in a sterically crowded region, such as a pocket of a protein or near other large functional groups. The PEG chain itself can also create a "shielding" effect that blocks access to target sites.[1][4]

Q3: What are the primary factors contributing to steric hindrance in this reaction?

The main contributors are:

  • Substrate Structure: The size and complexity of the molecule you are trying to PEGylate. Nucleophiles buried within a molecule's three-dimensional structure are less accessible.

  • PEG Chain Properties: While m-PEG3 is relatively short, the PEG polymer can still create a "steric shield" that hinders the approach to the reaction site.[1][4]

  • Reaction Conditions: Suboptimal solvents can cause the substrate or PEG reagent to fold or aggregate in ways that increase steric crowding.

Q4: Is this compound the right reagent if I suspect severe steric hindrance?

This compound is a relatively small PEGylating agent. However, if the target nucleophile is highly hindered, even this small PEG chain can present a challenge. For severely hindered systems, you may need to consider alternative strategies, such as using a PEG reagent with a longer, more flexible spacer arm between the PEG chain and the reactive mesylate group.[5][6][7]

Troubleshooting Guide: Low Conjugation Yield

If you are experiencing low or no yield, follow this workflow to diagnose and resolve the issue.

Troubleshooting_Workflow start Problem: Low or No Conjugation Yield check_reagents Step 1: Verify Reagents - Confirm this compound activity - Check substrate purity & nucleophile availability - Use anhydrous solvent start->check_reagents optimize_conditions Step 2: Optimize Reaction Conditions - Increase temperature - Screen different solvents - Adjust stoichiometry (molar excess of PEG) - Vary pH / base catalyst check_reagents->optimize_conditions Reagents OK structural_solutions Step 3: Implement Structural Solutions - Introduce a flexible spacer/linker on the substrate - Use a PEG reagent with a built-in longer linker optimize_conditions->structural_solutions Yield still low success Success: Yield Improved optimize_conditions->success Yield Improved characterize Step 4: Re-characterize Product - Use HPLC and Mass Spectrometry to confirm conjugation structural_solutions->characterize fail Problem Persists: Consult Further structural_solutions->fail Yield still low characterize->success Conjugation Confirmed

Caption: A troubleshooting workflow for addressing low-yield this compound conjugations.

Step 1: Verify Reagents and Setup
  • Is your this compound active? Mesylates can hydrolyze over time, especially if exposed to moisture. Use a fresh or properly stored batch.

  • Is your substrate's nucleophile available? Confirm the purity of your target molecule. For proteins, ensure the target residue (e.g., Lysine) is not buried in the tertiary structure under the reaction conditions.

  • Are your solvents anhydrous? Water can hydrolyze the mesylate group and compete with your nucleophile. Use dry solvents (e.g., DMF, DMSO, or DCM).

Step 2: Optimize Reaction Conditions

If steric hindrance is slowing the reaction, adjusting conditions can help overcome the energy barrier.

  • Increase Temperature: Raising the temperature (e.g., from room temperature to 40-60°C) can provide the necessary activation energy. Monitor carefully to avoid substrate degradation.

  • Change Solvent: The choice of solvent is critical. Aprotic polar solvents like DMF or DMSO are generally preferred for SN2 reactions. For some substrates, a solvent that helps to "open up" the structure and expose the nucleophile may improve yields.[8]

  • Increase Molar Excess of this compound: Driving the reaction with a higher concentration of the PEG reagent (e.g., from 1.5 equivalents to 5-10 equivalents) can improve yields, but may complicate downstream purification.[7]

  • Add a Non-Nucleophilic Base: For amine conjugations, adding a non-nucleophilic base like diisopropylethylamine (DIPEA) can deprotonate the amine, increasing its nucleophilicity without competing in the reaction.

Step 3: Implement Structural Solutions

If optimizing conditions is insufficient, the steric clash must be addressed structurally.

  • Use a Longer Linker: The most effective strategy is to increase the distance between the bulky components.[5][6][9] Instead of conjugating this compound directly, you can:

    • First, react your hindered substrate with a bifunctional linker containing an accessible nucleophile and a different functional group (e.g., an amino-PEG-acid linker).

    • Second, conjugate the this compound to the newly installed, sterically accessible nucleophile.

Steric_Hindrance_Solution cluster_0 A) Direct Conjugation (Hindered) cluster_1 B) Conjugation with Spacer peg1 m-PEG3 substrate1 Bulky Substrate clash X peg2 m-PEG3 linker Flexible Spacer peg2->linker substrate2 Bulky Substrate linker->substrate2

Caption: A diagram showing how a flexible spacer alleviates steric hindrance.

Quantitative Data Summaries

The following tables provide illustrative data on how reaction parameters and linker strategies can influence conjugation yield in a sterically hindered system.

Table 1: Effect of Reaction Parameters on a Hindered Amine Substrate

ParameterCondition A (Baseline)Condition B (Optimized Temp)Condition C (Optimized Solvent)Condition D (Optimized Stoichiometry)
This compound (equivalents) 1.51.51.55.0
Temperature 25°C50°C25°C50°C
Solvent Dichloromethane (DCM)Dichloromethane (DCM)Dimethylformamide (DMF)Dimethylformamide (DMF)
Reaction Time 24 hours24 hours24 hours18 hours
Observed Yield (%) ~5%25%35%70%

Note: Data is illustrative and actual results will vary based on the specific substrate.

Table 2: Comparison of Direct vs. Spacer-Mediated Conjugation

StrategyDescriptionComplexityPurificationFinal Yield (%)
Direct Conjugation This compound + Hindered SubstrateLowEasy< 35%
Spacer-Mediated Substrate + Spacer -> Product 1Product 1 + this compound -> FinalHighModerate> 80%

Note: Yields are for a model system and assume optimization of both steps in the spacer-mediated strategy.

Experimental Protocols
Protocol 1: General Conjugation of this compound to a Hindered Primary Amine

This protocol outlines a starting point for conjugation. Optimization will be required.

Materials:

  • Hindered amine-containing substrate

  • This compound (fresh)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Nitrogen or Argon gas

  • Reaction vessel with magnetic stirrer

  • Analytical HPLC and Mass Spectrometer for analysis

Methodology:

  • Dissolve the hindered amine substrate (1.0 eq) in anhydrous DMF under an inert atmosphere (N₂ or Ar).

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes. This acts as a non-nucleophilic base.

  • In a separate vial, dissolve this compound (1.5 - 5.0 eq) in a minimal amount of anhydrous DMF.

  • Add the this compound solution dropwise to the stirring substrate solution.

  • Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by HPLC.

  • If the reaction is slow, gradually increase the temperature to 40-50°C and continue monitoring.

  • Once complete (or no further progress is observed), quench the reaction by adding a small amount of water.

  • Purify the conjugate using an appropriate method, such as preparative HPLC or column chromatography.

  • Characterize the final product by mass spectrometry to confirm the addition of the m-PEG3 moiety.

Protocol 2: Temperature Optimization Study

Methodology:

  • Set up multiple small-scale reactions in parallel using the general protocol (Protocol 1).

  • Run each reaction at a different temperature (e.g., 25°C, 35°C, 45°C, 55°C).

  • Ensure all other variables (concentrations, stoichiometry, solvent) are kept constant across all reactions.

  • Take an aliquot from each reaction at set time points (e.g., 2, 6, 12, 24 hours).

  • Quench the aliquots and analyze by HPLC to determine the percentage of product formed.

  • Plot yield versus time for each temperature to determine the optimal condition that balances reaction rate against potential degradation.[10]

References

Technical Support Center: Workup Procedure for m-PEG3-OMs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of unreacted m-PEG3-OMs from reaction mixtures. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its removal critical?

A1: this compound is a methoxy-terminated polyethylene (B3416737) glycol with three ethylene (B1197577) glycol units, functionalized with a methanesulfonyl (mesyl) group. The mesyl group is an excellent leaving group, making this compound a reactive compound used for PEGylating nucleophilic molecules such as amines, thiols, and alcohols.[1][2] It is crucial to remove any unreacted this compound from the reaction mixture to prevent side reactions, ensure the purity of the desired PEGylated product, and avoid complications in downstream applications and analytical characterization.

Q2: What are the primary methods for removing unreacted this compound?

A2: The most effective methods for removing the relatively small and polar this compound include:

  • Hydrolysis (Quenching): Intentionally converting the reactive mesylate into a more inert alcohol (m-PEG3-OH).

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution chromatographic technique for separating compounds based on hydrophobicity.[3][4]

  • Liquid-Liquid Extraction (LLE): Partitioning the components of a mixture between two immiscible liquid phases.[5]

  • Solid-Phase Extraction (SPE): A technique where compounds in a liquid mixture are separated based on their physical and chemical properties as they pass through a solid adsorbent.[6]

Q3: When should I quench the unreacted this compound?

A3: It is highly recommended to quench the unreacted this compound at the end of your reaction. This step deactivates the reactive mesylate group, preventing it from reacting with your purified product or other molecules during the workup and storage. A common method is to hydrolyze the mesylate to its corresponding alcohol.

Q4: Can I use Size Exclusion Chromatography (SEC) or dialysis to remove this compound?

A4: SEC and dialysis are generally not ideal for removing small molecules like this compound, especially if your product is also a small molecule or peptide.[7] These techniques separate based on size, and the size difference between your product and this compound may be insufficient for effective separation.

Method Selection and Comparison

The choice of purification method depends on the properties of your target molecule, the scale of the reaction, and the required purity. The following table summarizes the key characteristics of the recommended methods.

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Hydrolysis (Quenching) Chemical conversion of the mesylate to an alcoholSimple, deactivates the reactive groupIntroduces a new PEGylated impurity (m-PEG3-OH) that still needs to be removedA preliminary step for all other purification methods
RP-HPLC Separation based on hydrophobicityHigh resolution and purity, suitable for analytical and preparative scalesCan be time-consuming, requires specialized equipmentSmall molecules and peptides where high purity is essential
Liquid-Liquid Extraction (LLE) Differential partitioning between immiscible solventsSimple, rapid, and scalableLower resolution, may not be effective if product and impurity have similar solubilitiesInitial cleanup, removal of large amounts of water-soluble impurities
Solid-Phase Extraction (SPE) Adsorption onto a solid phase and selective elutionFaster than HPLC, good for sample concentration, can be automatedLower resolution than HPLC, requires method developmentRapid cleanup and enrichment of the target compound

Experimental Protocols

Hydrolysis (Quenching) of Unreacted this compound

This protocol describes the conversion of unreacted this compound to the more stable m-PEG3-OH.

Materials:

  • Reaction mixture containing unreacted this compound

  • Water (H₂O)

  • Optional: Mild aqueous base (e.g., 0.1 M sodium bicarbonate solution)

Procedure:

  • Upon completion of your primary reaction, add an excess of water to the reaction mixture. A general guideline is to add 5-10 volumes of water relative to the reaction volume.

  • Stir the mixture at room temperature or slightly elevated temperature (e.g., 40°C) to accelerate the hydrolysis of the mesylate. The reaction time can range from a few hours to overnight.

  • Monitor the disappearance of this compound by a suitable analytical technique, such as LC-MS, to ensure complete conversion.

  • Once the hydrolysis is complete, proceed with one of the purification methods below to remove the resulting m-PEG3-OH and other impurities.

Purification by Reverse-Phase HPLC (RP-HPLC)

This protocol is suitable for achieving high purity of a PEGylated small molecule.

Materials:

  • Quenched reaction mixture

  • RP-HPLC system with a C18 or C4 column

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724)

  • 0.22 µm syringe filter

Procedure:

  • Sample Preparation: If your reaction solvent is organic, evaporate it under reduced pressure. Re-dissolve the residue in a small volume of a solvent compatible with the initial mobile phase conditions (e.g., a mixture with a low percentage of acetonitrile). Filter the sample through a 0.22 µm syringe filter.

  • Column Equilibration: Equilibrate the RP-HPLC column with the initial mobile phase composition (e.g., 95% A, 5% B).

  • Injection and Elution: Inject the prepared sample onto the column. Elute the compounds using a linear gradient of increasing Mobile Phase B. A shallow gradient is often effective for separating closely related PEGylated species. For example, a gradient of 5% to 65% Mobile Phase B over 30-40 minutes.

  • Fraction Collection: Collect fractions based on the UV chromatogram. The more hydrophobic PEGylated product will typically elute later than the more polar m-PEG3-OH.

  • Analysis and Pooling: Analyze the collected fractions by LC-MS or another suitable method to identify those containing the pure product. Pool the pure fractions and remove the solvent by lyophilization or evaporation.

Purification by Liquid-Liquid Extraction (LLE)

This protocol is effective for an initial, bulk removal of the water-soluble this compound and its hydrolysis product.

Materials:

  • Quenched reaction mixture

  • Ethyl acetate (B1210297) or Dichloromethane (DCM)

  • Water (H₂O) or brine (saturated NaCl solution)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

Procedure:

  • Transfer the quenched reaction mixture to a separatory funnel.

  • Add an equal volume of an organic solvent in which your product is soluble but m-PEG3-OH is less soluble (e.g., ethyl acetate or DCM).

  • Add an equal volume of water or brine. The salt in the brine can help to reduce the solubility of organic compounds in the aqueous phase.[8]

  • Shake the funnel vigorously, venting periodically. Allow the layers to separate.

  • Drain the aqueous layer. The unreacted PEG species will preferentially partition into the aqueous phase.

  • Wash the organic layer with water or brine two to three more times to maximize the removal of water-soluble impurities.[5]

  • Collect the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain your product. Further purification by chromatography may be necessary.

Purification by Solid-Phase Extraction (SPE)

This protocol provides a rapid method for sample cleanup. A reverse-phase (e.g., C18) or a mixed-mode cation exchange (MCX) cartridge can be used. The following is a general protocol for C18 SPE.

Materials:

Procedure:

  • Conditioning: Condition the C18 SPE cartridge by passing methanol or acetonitrile through it, followed by water. Do not let the cartridge run dry.

  • Loading: Load the quenched reaction mixture (preferably in an aqueous solution) onto the cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent in water (e.g., 5-10% methanol or acetonitrile in water). This step will elute the highly polar m-PEG3-OH while retaining the more hydrophobic product.

  • Elution: Elute your desired product with a higher concentration of organic solvent (e.g., 50-100% methanol or acetonitrile).

  • Analysis: Analyze the eluted fraction for purity. The conditions for the wash and elution steps will need to be optimized for your specific compound.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of product and m-PEG3-OH in RP-HPLC Inappropriate gradientUse a shallower gradient to increase the resolution between the two peaks.
Incorrect column chemistryIf your product is very polar, a C18 column may be too retentive. Consider a C4 or a polar-embedded column.
Low recovery of product after LLE Product has some water solubilityUse brine instead of pure water for the washes. Increase the number of extractions with the organic solvent.
Product is not fully dissolved in the organic phaseChoose a different organic solvent in which your product has higher solubility.
Product elutes with m-PEG3-OH during SPE Wash step is too strongDecrease the percentage of organic solvent in the wash buffer.
Product is not retained on the cartridgeEnsure the sample is loaded in a solvent with low elution strength (e.g., mostly aqueous). If the product is very polar, consider a different SPE phase.
Persistent PEG contamination in the final product Incomplete quenchingEnsure the hydrolysis step is complete by monitoring with LC-MS before purification.
Overloading of the chromatography column/cartridgeReduce the amount of sample loaded onto the column or cartridge.
Aggregation of PEG with the productAlter the buffer conditions (e.g., pH, ionic strength) to minimize non-specific interactions.[9]

Workflow and Logic Diagram

The following diagram illustrates a recommended workflow for the removal of unreacted this compound.

Workup_Procedure cluster_purification Purification Method Selection start End of Reaction quench Quench with H₂O (Hydrolysis of this compound) start->quench analyze Analyze by LC-MS to confirm conversion quench->analyze high_purity High Purity Required? analyze->high_purity  Yes large_scale Large Scale / Bulk Removal? analyze->large_scale  No high_purity->large_scale  No rphplc RP-HPLC high_purity->rphplc  Yes lle Liquid-Liquid Extraction large_scale->lle  Yes spe Solid-Phase Extraction large_scale->spe  No final_product Pure Product rphplc->final_product lle->final_product spe->final_product

Decision workflow for this compound removal.

References

Technical Support Center: Purity Assessment of m-PEG3-OMs Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for assessing the purity of m-PEG3-OMs (methoxy-polyethylene glycol-mesylate) conjugates. Find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for assessing the purity of this compound conjugates?

A1: The primary techniques for analyzing the purity of this compound conjugates are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2][3] Each technique provides unique and complementary information regarding the identity, purity, and stability of the conjugate. A multi-faceted approach is often required for full characterization.[4]

Q2: How can I confirm the successful conjugation of the m-PEG3- moiety to my molecule of interest?

A2: Successful conjugation can be confirmed by a combination of techniques:

  • Mass Spectrometry (MS): An increase in the molecular weight corresponding to the mass of the m-PEG3- group (approximately 148.19 g/mol ) is a strong indicator of successful conjugation. High-resolution mass spectrometry (HRMS) can provide unequivocal confirmation of the conjugate's identity.[3][5]

  • NMR Spectroscopy: ¹H NMR can show the appearance of characteristic peaks from the PEG chain protons (-O-CH₂-CH₂-) and the methoxy (B1213986) group (-OCH₃).[2][6][7] Changes in the chemical shifts of protons on your molecule of interest near the conjugation site can also be observed.

  • HPLC: A shift in retention time in Reverse-Phase HPLC (RP-HPLC) compared to the unconjugated starting material is indicative of a change in the molecule's hydrophobicity due to the addition of the PEG group.

Q3: What are the common impurities I should look for in my this compound conjugation reaction?

A3: Common impurities include unreacted starting materials (both your molecule of interest and the this compound reagent), hydrolyzed this compound (which forms m-PEG3-OH), and potentially side-products from undesired reactions.[8][9] If your target molecule has multiple potential reaction sites, you may also see di- or multi-PEGylated species.[1]

Q4: Is it possible to quantify the efficiency of my this compound conjugation reaction?

A4: Yes, the conjugation efficiency can be quantified. RP-HPLC with UV detection is a common method where the peak areas of the conjugated product and the unreacted starting material can be integrated to determine their relative amounts.[1] NMR spectroscopy can also be used by comparing the integration of specific proton signals from the conjugated and unconjugated species.[2] Mass spectrometry can provide a semi-quantitative assessment of the relative abundance of different species in a mixture.[10]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)
IssuePossible Cause(s)Troubleshooting Steps
Poor separation between the conjugate and unreacted starting material. - Inappropriate gradient conditions. - Unsuitable column chemistry. - Suboptimal mobile phase additives.- Optimize the gradient: A shallower gradient can improve resolution. - Change the column: A C18 column is often suitable, but a C8 or a longer column might provide better separation.[8] - Adjust mobile phase additives: Trifluoroacetic acid (TFA) can improve peak shape; experiment with concentrations from 0.05% to 0.1%.[8]
Low recovery of the conjugate from a preparative RP-HPLC column. - Irreversible binding to the column. - Sample precipitation on the column. - Degradation of the conjugate under purification conditions.- Alter the mobile phase composition or pH. - Ensure the sample is fully dissolved before injection. - Consider if the conjugate is unstable in the presence of TFA, which is often used in mobile phases.[8]
Peak tailing of the amine-containing conjugate. - Interaction of the basic amine group with residual silanol (B1196071) groups on the silica-based column.- Use a mobile phase with a suitable additive like TFA to suppress silanol interactions. - Consider using a column with end-capping to reduce the number of free silanol groups.
Mass Spectrometry (MS)
IssuePossible Cause(s)Troubleshooting Steps
Difficulty in detecting the conjugated product. - Low ionization efficiency of the conjugate. - Suppression of the signal by impurities or salts. - Insufficient concentration of the conjugate.- Optimize MS parameters (e.g., ionization source settings). - Purify the sample before MS analysis to remove interfering substances. - Concentrate the sample if possible.
Complex mass spectrum with multiple peaks. - Presence of multiple charge states (in ESI-MS). - Polydispersity of a larger PEG chain (less common for a short m-PEG3-). - Presence of various adducts (e.g., Na+, K+). - Fragmentation of the molecule.- Use deconvolution software to interpret multi-charged spectra. - Calibrate the instrument carefully. - Optimize ionization conditions to minimize fragmentation.
Observed mass does not match the expected mass of the conjugate. - Incomplete reaction or presence of side products. - Unexpected adduct formation. - Instrument calibration error.- Re-evaluate the reaction conditions and potential side reactions. - Check for common adducts in the data analysis. - Recalibrate the mass spectrometer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
IssuePossible Cause(s)Troubleshooting Steps
Difficulty in distinguishing conjugate signals from starting material signals. - Overlapping peaks. - Low concentration of the conjugate.- Use a higher field NMR spectrometer for better resolution. - Perform 2D NMR experiments (e.g., COSY, HSQC) to help with peak assignment. - Purify the sample to remove unreacted starting materials.
Broad peaks in the spectrum. - Presence of paramagnetic impurities. - Aggregation of the sample. - Chemical exchange processes.- Treat the sample with a chelating agent if metal contamination is suspected. - Try different solvents or adjust the sample concentration. - Acquire the spectrum at a different temperature.
Incorrect integration values for determining conjugation efficiency. - Peak overlap. - Poor signal-to-noise ratio. - Incorrectly phased spectrum or baseline correction.- Ensure baseline correction and proper phasing of the spectrum. - Use well-resolved peaks for integration. - Increase the number of scans to improve the signal-to-noise ratio.

Experimental Protocols

Protocol 1: Purity Analysis by RP-HPLC

This protocol provides a general method for analyzing the purity of an this compound conjugate.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: A typical starting gradient would be a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes. This should be optimized based on the retention times of the starting materials and the conjugate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at a wavelength appropriate for the molecule of interest (e.g., 214 nm, 254 nm, or 280 nm).

  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

  • Data Analysis: Integrate the peak areas of the conjugate and any impurities to determine the relative purity.

Protocol 2: Molecular Weight Confirmation by MALDI-TOF MS

This protocol is suitable for determining the molecular weight of the this compound conjugate.

  • Instrumentation: MALDI-TOF Mass Spectrometer.

  • Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA) are common matrices. Prepare a saturated solution in 50:50 acetonitrile:water with 0.1% TFA.

  • Sample Preparation:

    • Prepare a stock solution of your conjugate at approximately 1 mg/mL in a suitable solvent.

    • Mix the sample solution with the matrix solution in a ratio of 1:1 to 1:10 (sample:matrix).

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.

  • MS Analysis: Acquire the mass spectrum in positive ion mode. Calibrate the instrument using a standard with a known molecular weight close to that of your expected conjugate.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M+K]⁺) corresponding to the expected molecular weight of the conjugate.

Visualizations

experimental_workflow cluster_reaction Conjugation Reaction cluster_analysis Purity Analysis Molecule Molecule of Interest Reaction Reaction Mixture Molecule->Reaction mPEG3OMs This compound mPEG3OMs->Reaction HPLC RP-HPLC Reaction->HPLC Purity Check MS Mass Spectrometry Reaction->MS MW Confirmation NMR NMR Spectroscopy Reaction->NMR Structure Elucidation PureConjugate Pure Conjugate HPLC->PureConjugate MS->PureConjugate NMR->PureConjugate

Caption: Workflow for the synthesis and purity analysis of this compound conjugates.

troubleshooting_logic cluster_hplc HPLC Troubleshooting cluster_ms MS Troubleshooting cluster_nmr NMR Troubleshooting start Impure Conjugate Detected check_hplc Review HPLC Data start->check_hplc check_ms Review MS Data start->check_ms check_nmr Review NMR Data start->check_nmr unreacted_sm Unreacted Starting Material Present? check_hplc->unreacted_sm side_products Unexpected Peaks? check_hplc->side_products mass_match Mass Matches Expected? check_ms->mass_match multiple_adducts Multiple Adducts or Fragments? check_ms->multiple_adducts peg_signals PEG Signals Present? check_nmr->peg_signals impurity_signals Impurity Signals Observed? check_nmr->impurity_signals optimize_gradient Optimize HPLC Gradient unreacted_sm->optimize_gradient change_column Change HPLC Column side_products->change_column recalibrate_ms Recalibrate Mass Spectrometer mass_match->recalibrate_ms No optimize_source Optimize Ion Source multiple_adducts->optimize_source peg_signals->impurity_signals Yes purify_sample Purify Sample Further impurity_signals->purify_sample run_2d_nmr Run 2D NMR impurity_signals->run_2d_nmr

Caption: Logical troubleshooting flow for impure this compound conjugate samples.

References

Validation & Comparative

A Comparative Guide to PROTAC Linkers: Evaluating m-PEG3-OMs and Alternatives in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the choice of a PROTAC (Proteolysis Targeting Chimera) linker is a critical determinant of therapeutic success. While often perceived as a simple spacer, the linker profoundly influences a PROTAC's efficacy, dictating the formation and stability of the ternary complex, as well as the molecule's physicochemical properties such as solubility and cell permeability. This guide provides an objective comparison of m-PEG3-OMs, a common polyethylene (B3416737) glycol (PEG)-based linker, with other widely used linker classes, supported by experimental data to inform the rational design of next-generation protein degraders.

The Central Role of the Linker in PROTAC Efficacy

A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker's length, rigidity, and chemical composition are not merely passive elements; they actively modulate the orientation of the POI and E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation by the proteasome. An improperly designed linker can lead to steric hindrance, preventing the formation of a stable ternary complex, while an overly flexible or long linker might result in non-productive binding and reduced degradation efficiency.

Comparative Analysis of PROTAC Linker Performance

The effectiveness of a PROTAC is primarily evaluated by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation). The following tables summarize quantitative data from various studies, offering a comparative view of how different linker architectures can impact these key performance indicators. While direct head-to-head data for this compound is limited in publicly available literature, its performance can be inferred from studies utilizing PEG linkers of similar length (approximately 10-12 atoms).

Flexible Linkers: The Versatile Starting Point

Flexible linkers, predominantly composed of alkyl chains or PEG units, are often the initial choice in PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.[1]

Table 1: Performance of Flexible PROTAC Linkers Targeting Bruton's Tyrosine Kinase (BTK) [2]

PROTACLinker CompositionLinker Length (atoms)Pomalidomide Attachment PointDC50 (nM)Dmax (%)Cell Line
1 PEG13C48.1>95Ramos
2 Alkyl12C415>95Ramos
3 PEG16C53.2>95Ramos
4 Alkyl15C56.8>95Ramos

Data synthesized from published literature.[2]

Table 2: Performance of Flexible PROTAC Linkers Targeting BRD4 [3]

Linker ClassRepresentative Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)
Alkyl/EtherAlkyl/Ether ChainsBruton's Tyrosine Kinase (BTK)Cereblon (CRBN)1-40>85
Alkyl/Ether16-atom alkyl linkerEstrogen Receptor α (ERα)Von Hippel-Lindau (VHL)~10>90
PEGPEG ChainsBromodomain-containing protein 4 (BRD4)Cereblon (CRBN)<1>90

It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines.[3]

From this data, it is evident that PEG linkers, such as those with a similar length to this compound, can yield highly potent degraders with low nanomolar DC50 values and high Dmax percentages. The hydrophilicity imparted by the PEG chain can also improve the solubility of the PROTAC molecule, a common challenge in PROTAC development.[4]

Rigid Linkers: Enhancing Potency and Selectivity

Rigid linkers, which often incorporate cyclic structures like piperazine (B1678402) or piperidine, or aromatic moieties, can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation. This can lead to improved potency and selectivity.[3]

Table 3: Performance of Rigid PROTAC Linkers [3]

Linker ClassRepresentative Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)
RigidPiperazine/Piperidine-basedBromodomain-containing protein 4 (BRD4)Von Hippel-Lindau (VHL)<1>95
RigidPhenyl/Aromatic-basedAndrogen Receptor (AR)Cereblon (CRBN)~5>90
RigidClick Chemistry-derived (e.g., triazole)VariousVarious1-100>80

While often more synthetically challenging to prepare, the conformational constraint provided by rigid linkers can reduce the entropic penalty of binding and enhance the stability of the ternary complex.

Key Experimental Protocols for PROTAC Evaluation

The robust evaluation of a novel PROTAC requires a suite of well-defined experiments to assess its degradation efficiency, impact on cell health, and cell permeability.

Western Blot Analysis for Protein Degradation

This is the gold-standard method for quantifying the degradation of the target protein.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection and Analysis:

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities and normalize to the loading control to calculate DC50 and Dmax values.[3]

Cell Viability Assay (MTS Assay)

This assay determines the effect of the PROTAC on cell proliferation and viability.

Protocol: [5][6]

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate.

    • Treat cells with various concentrations of the PROTAC and incubate for a specified period (e.g., 24, 48, 72 hours).

  • MTS Reagent Addition:

    • Add 20 µL of MTS solution to each well.

    • Incubate for 1 to 4 hours at 37°C.

  • Data Acquisition and Analysis:

    • Record the absorbance at 490 nm using a plate reader.

    • Normalize the data to the vehicle control to determine the percentage of cell viability and calculate the IC50 value.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive permeability of a PROTAC across an artificial membrane, providing an indication of its potential for cell entry.

Protocol: [7][8]

  • Plate Preparation:

    • Coat a 96-well filter plate with an artificial membrane solution (e.g., 2% lecithin (B1663433) in dodecane).

  • Compound Addition:

    • Add the PROTAC solution to the donor wells.

    • Fill the acceptor wells with buffer.

  • Incubation:

    • Assemble the donor and acceptor plates and incubate at room temperature for 4-16 hours with gentle shaking.

  • Quantification and Analysis:

    • Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp).

Visualizing PROTAC Mechanisms and Workflows

Diagrams are essential for conceptualizing the complex biological processes and experimental procedures involved in PROTAC research.

PROTAC_Signaling_Pathway cluster_BCR_Signaling B-Cell Receptor (BCR) Signaling cluster_PROTAC_Action PROTAC Intervention BCR BCR LYN LYN BCR->LYN Activation SYK SYK LYN->SYK Phosphorylation BTK BTK SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation Proteasome 26S Proteasome BTK->Proteasome Targeted for Degradation PKC PKCβ PLCG2->PKC NFkB NF-κB PKC->NFkB Cell_Survival Cell Survival & Proliferation NFkB->Cell_Survival Nuclear Translocation PROTAC BTK PROTAC PROTAC->BTK Binds E3_Ligase E3 Ligase (e.g., CRBN) PROTAC->E3_Ligase Recruits E3_Ligase->BTK Ubiquitination Ubiquitin Ubiquitin Degradation BTK Degradation Proteasome->Degradation

Caption: A PROTAC targeting BTK intercepts the BCR signaling pathway, leading to BTK degradation.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Optimization Synthesis Synthesize PROTAC Library (Varying Linkers) Biochemical_Assay Biochemical Assays (e.g., SPR, ITC) Synthesis->Biochemical_Assay Cell_Culture Cell Culture Biochemical_Assay->Cell_Culture PROTAC_Treatment PROTAC Treatment (Dose & Time Course) Cell_Culture->PROTAC_Treatment Western_Blot Western Blot (DC50, Dmax) PROTAC_Treatment->Western_Blot Viability_Assay Cell Viability Assay (IC50) PROTAC_Treatment->Viability_Assay Permeability_Assay Permeability Assay (PAMPA) PROTAC_Treatment->Permeability_Assay Data_Analysis Analyze Data: Degradation, Viability, Permeability Western_Blot->Data_Analysis Viability_Assay->Data_Analysis Permeability_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: A typical experimental workflow for the design and evaluation of PROTACs.

PROTAC_Logic PROTAC PROTAC Molecule POI_Ligand Protein of Interest (POI) Ligand PROTAC->POI_Ligand Linker Linker (e.g., this compound) PROTAC->Linker E3_Ligand E3 Ligase Ligand PROTAC->E3_Ligand POI Target Protein (POI) POI_Ligand->POI Binds to Ternary_Complex Ternary Complex (POI-PROTAC-E3) Linker->Ternary_Complex Enables Formation of E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Recruits

Caption: The logical relationship of components in a PROTAC molecule.

Conclusion

The linker is a pivotal component in PROTAC design, with a profound impact on the molecule's overall performance. While PEG linkers like this compound have been instrumental in the initial exploration of targeted protein degradation due to their favorable properties and synthetic tractability, the field is increasingly embracing a more diverse chemical toolbox. Alkyl chains offer a simple, flexible alternative, while rigid linkers can enhance potency and improve pharmacokinetic profiles. The choice of linker should be carefully considered and empirically optimized for each specific target and E3 ligase combination. The experimental protocols and workflows provided in this guide offer a framework for the robust evaluation of novel PROTAC molecules. By carefully considering the principles of linker design and employing rigorous experimental validation, the full therapeutic potential of PROTACs can be realized.

References

A Head-to-Head Comparison of m-PEG3-OMs and m-PEG3-amine for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient modification of biomolecules is a cornerstone of innovation. The choice of linker is a critical determinant of success in bioconjugation, influencing reaction efficiency, conjugate stability, and the ultimate biological performance of the final product. This guide provides a comprehensive comparison of two key monofunctional polyethylene (B3416737) glycol (PEG) linkers: m-PEG3-OMs (methoxy-PEG3-mesylate) and m-PEG3-amine.

This document will delve into the chemical properties, reactivity, and applications of each reagent, supported by representative experimental protocols and data to inform your selection process for applications such as antibody-drug conjugates (ADCs), PROTACs, and peptide modifications.

At a Glance: Key Differences and Applications

FeatureThis compoundm-PEG3-amine
Reactive Group Mesylate (-OMs)Primary Amine (-NH2)
Reaction Type Nucleophilic Substitution (Alkylation)Nucleophilic Acylation/Amidation
Primary Targets Thiols (Cysteine), Amines (Lysine, N-terminus), Hydroxyls (Serine, Threonine), CarboxylatesActivated Esters (e.g., NHS esters), Carboxylic Acids (with coupling agents)
Bond Formed Thioether, Secondary/Tertiary Amine, Ether, EsterAmide
Key Applications PROTACs, Conjugation to diverse nucleophilesADCs, Peptide modification, Surface functionalization

Chemical Reactivity and Selectivity: A Deeper Dive

The fundamental difference between this compound and m-PEG3-amine lies in their terminal functional groups, which dictates their reactivity and the types of biomolecules they can modify.

This compound: The Versatile Alkylating Agent

The mesylate group of this compound is an excellent leaving group, making the terminal carbon susceptible to nucleophilic attack.[1] This allows for the alkylation of a variety of nucleophilic functional groups found on proteins and peptides.

  • Thiols (Cysteine): The high nucleophilicity of the thiol group in cysteine residues makes it a primary target for alkylation by PEG-mesylates, forming a stable thioether bond.[2]

  • Amines (Lysine, N-terminus): Primary and secondary amines, such as the ε-amino group of lysine (B10760008) and the N-terminal α-amino group, can also be alkylated, resulting in the formation of secondary or tertiary amines.[1]

  • Other Nucleophiles: Under certain conditions, other nucleophiles such as the hydroxyl groups of serine and threonine or the carboxylate groups of aspartic and glutamic acid can also react.[2]

The reactivity of this compound towards different nucleophiles is pH-dependent, which can be leveraged to achieve a degree of selectivity. For instance, at neutral pH, reaction with thiols is generally favored over amines.

m-PEG3-amine: The Amidation Specialist

The primary amine of m-PEG3-amine is a nucleophile that readily reacts with electrophilic partners to form stable amide bonds.[3][4] This chemistry is one of the most widely used and well-characterized in bioconjugation.[5]

  • Activated Esters (e.g., NHS esters): N-hydroxysuccinimide (NHS) esters are common targets for amine-reactive PEGs. The reaction is efficient at physiological to slightly basic pH (7.2-8.5) and results in a stable amide linkage.[6]

  • Carboxylic Acids: In the presence of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS, m-PEG3-amine can be directly conjugated to the carboxylic acid groups of aspartic and glutamic acid residues.[7]

This reactivity makes m-PEG3-amine an ideal choice for modifying proteins and peptides at lysine residues or the N-terminus, as well as for conjugating to small molecules or surfaces that have been functionalized with an activated ester or a carboxylic acid.

Performance Comparison: What the Data Suggests

While direct, side-by-side quantitative comparisons in the literature are scarce, we can infer performance characteristics based on the known chemistry of mesylates and amines.

ParameterThis compoundm-PEG3-amine
Reaction Kinetics Generally slower than NHS ester reactions.Fast and efficient with activated esters.
Selectivity Can be tuned by pH, but may react with multiple nucleophiles.Highly selective for activated esters and carboxylic acids.
Stability of Conjugate Thioether and secondary amine bonds are highly stable.Amide bonds are very stable under physiological conditions.
Potential Side Reactions Hydrolysis of the mesylate group in aqueous buffers.Hydrolysis of the activated ester on the target molecule.

Experimental Protocols: A Practical Guide

The following are representative protocols for the conjugation of this compound and m-PEG3-amine to a model protein.

Protocol 1: Conjugation of this compound to a Protein via Thiol Alkylation

Objective: To conjugate this compound to free cysteine residues on a protein.

Materials:

  • Protein with accessible cysteine residues (e.g., Bovine Serum Albumin, BSA)

  • This compound

  • Phosphate Buffered Saline (PBS), pH 7.2-7.5, degassed

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, for reducing disulfide bonds)

  • Quenching solution: 1 M N-acetyl-L-cysteine in PBS

  • Dialysis or size-exclusion chromatography (SEC) materials for purification

Procedure:

  • Protein Preparation: Dissolve the protein in degassed PBS to a final concentration of 5-10 mg/mL. If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 1 hour at room temperature.

  • PEGylation Reaction: Add a 10- to 50-fold molar excess of this compound to the protein solution. The optimal molar ratio should be determined empirically.

  • Incubation: Gently mix the reaction and incubate at room temperature for 4-24 hours, or at 4°C for 16-48 hours. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.

  • Quenching: Add a 100-fold molar excess of the quenching solution to the reaction mixture and incubate for 1 hour at room temperature to consume any unreacted this compound.

  • Purification: Purify the PEGylated protein from excess reagents and byproducts using dialysis against PBS or by SEC.

  • Characterization: Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight and by mass spectrometry to determine the degree of PEGylation.

Protocol 2: Conjugation of m-PEG3-amine to a Protein via Amidation

Objective: To conjugate m-PEG3-amine to a protein that has been functionalized with an NHS ester.

Materials:

  • NHS-ester activated protein

  • m-PEG3-amine

  • Phosphate Buffered Saline (PBS), pH 7.2-8.0

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Dialysis or size-exclusion chromatography (SEC) materials for purification

Procedure:

  • Protein Preparation: Dissolve the NHS-ester activated protein in PBS to a final concentration of 5-10 mg/mL.

  • PEGylation Reaction: Add a 10- to 50-fold molar excess of m-PEG3-amine to the protein solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, or at 4°C for 2-4 hours.

  • Quenching: Add the quenching solution to a final concentration of 50 mM and incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS esters.

  • Purification: Purify the PEGylated protein using dialysis or SEC.

  • Characterization: Characterize the purified conjugate by SDS-PAGE and mass spectrometry.

Visualizing the Workflows and Decision Logic

To further clarify the experimental processes and the rationale for choosing between these two linkers, the following diagrams are provided.

experimental_workflow cluster_mPEG3_OMs This compound Pathway cluster_mPEG3_amine m-PEG3-amine Pathway p1 Prepare Protein (with thiols) r1 Add this compound p1->r1 i1 Incubate (4-24h, RT) r1->i1 q1 Quench with N-acetyl-cysteine i1->q1 pu1 Purify (Dialysis/SEC) q1->pu1 c1 Characterize (SDS-PAGE, MS) pu1->c1 p2 Prepare Protein (NHS-ester activated) r2 Add m-PEG3-amine p2->r2 i2 Incubate (1-2h, RT) r2->i2 q2 Quench with Tris-HCl i2->q2 pu2 Purify (Dialysis/SEC) q2->pu2 c2 Characterize (SDS-PAGE, MS) pu2->c2

Caption: Comparative experimental workflows for bioconjugation.

decision_logic node_reagent node_reagent start Target Functional Group? thiol Thiol (Cysteine) start->thiol Yes activated_ester Activated Ester (e.g., NHS) start->activated_ester No reagent_oms This compound thiol->reagent_oms other Other Nucleophile? activated_ester->other No reagent_amine m-PEG3-amine activated_ester->reagent_amine other->reagent_oms Yes (e.g., Amine)

Caption: Decision logic for selecting the appropriate PEG linker.

Conclusion

The choice between this compound and m-PEG3-amine for bioconjugation is primarily driven by the available functional groups on the target biomolecule and the desired bond type. m-PEG3-amine, with its well-defined reactivity towards activated esters, offers a robust and highly specific method for forming stable amide bonds, making it a workhorse in ADC development and protein modification. In contrast, this compound provides greater versatility by enabling the alkylation of a broader range of nucleophiles, including thiols, which allows for site-specific modification of cysteine residues. The selection of the optimal linker requires careful consideration of the target biomolecule, the desired properties of the final conjugate, and the reaction conditions that will maximize yield and purity while preserving biological activity.

References

Validating Target Protein Degradation with m-PEG3-OMs PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PROTACs utilizing an m-PEG3-OMs linker for targeted protein degradation against alternative strategies. We present supporting experimental data, detailed methodologies for key validation assays, and clear visualizations of the underlying processes.

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4]

The linker itself is a critical determinant of a PROTAC's success, influencing the stability of the ternary complex, physicochemical properties, and ultimately, the potency and efficacy of the degrader.[5] This guide focuses on PROTACs incorporating this compound, a PEG-based linker, and compares its performance with other linker types through a compilation of representative experimental data.

Comparative Analysis of PROTAC Performance

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from various studies to illustrate how different linker architectures can impact these key parameters.

PROTAC Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
PEG3 (representative of this compound) EGFRCRBN~50>90[6]
Alkyl ChainBRD4CRBN>1000<20[7]
PEG2SMARCA2VHL50055[7]
PEG4SMARCA2VHL25070[7]
Rigid Linker (e.g., piperidine-based)PI3K/mTORVHLOptimalHigh[8]
Linker-freeBCR-ABLUnknown893[9]

Table 1: Comparison of Degradation Efficiency with Different Linker Types. This table presents a compilation of data from various sources to illustrate the impact of linker composition on PROTAC efficacy. The data for the PEG3 linker is representative of what could be expected from an this compound linker.

Linker Length (PEG units)Target ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
2EGFRCRBNLess Potent-[6]
3 EGFRCRBNMore Potent>90[6]
4BTKCRBNPotent>85[10]
< 2 (equivalent to <7 atoms)TBK1VHLInactive-[9]
4 (equivalent to 21 atoms)TBK1VHL396[9]
6 (equivalent to 29 atoms)TBK1VHL29276[9]

Table 2: Influence of PEG Linker Length on Degradation Efficiency. This table showcases the critical role of linker length in PROTAC performance. A systematic variation of PEG linker length is often necessary to identify the optimal configuration for a specific target and E3 ligase pair.[11]

Experimental Protocols for Validation

A robust validation of PROTAC-mediated protein degradation requires a multi-faceted approach using orthogonal techniques to confirm on-target degradation and assess potential off-target effects.[1]

Western Blot for Target Protein Degradation

This is a fundamental and widely used technique to quantify the reduction in target protein levels following PROTAC treatment.[12]

Protocol:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).[13]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[12]

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[12]

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[12]

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities relative to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation.[12]

HiBiT/NanoBRET Assay for Live-Cell Degradation Kinetics

This technology allows for the real-time, quantitative measurement of protein degradation kinetics in living cells, providing a more dynamic understanding of PROTAC activity.[5][15]

Protocol:

  • Cell Line Generation: Use CRISPR/Cas9 to endogenously tag the target protein with the 11-amino acid HiBiT peptide.[5]

  • Cell Plating: Seed the HiBiT-tagged cells in a 96-well or 384-well plate.

  • Assay Setup: Add the LgBiT protein and a NanoLuc substrate (e.g., Nano-Glo® Endurazine™) to the cells. The complementation of HiBiT and LgBiT produces a luminescent signal.[5]

  • PROTAC Treatment: Add the PROTAC at various concentrations to the wells.

  • Kinetic Measurement: Measure luminescence at regular intervals over time using a plate reader. The decrease in luminescence directly correlates with the degradation of the HiBiT-tagged target protein.[16]

  • Data Analysis: Calculate degradation parameters such as the rate of degradation, Dmax, and DC50 from the kinetic data.[5]

Mass Spectrometry-Based Proteomics for Specificity and Off-Target Analysis

This unbiased approach is the gold standard for assessing the selectivity of a PROTAC by identifying and quantifying changes in protein abundance across the entire proteome.[17][18]

Protocol:

  • Cell Treatment: Treat cells with the PROTAC at a concentration that gives effective degradation of the target protein. Include vehicle-treated cells as a control.

  • Protein Extraction and Digestion: Lyse the cells, extract the proteins, and digest them into peptides using an enzyme like trypsin.[19]

  • Isobaric Labeling (Optional but Recommended): Label the peptide samples from different conditions with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.[19]

  • LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer coupled with liquid chromatography.[1]

  • Data Analysis: Use specialized software to identify and quantify thousands of proteins. Compare the protein abundance between PROTAC-treated and control samples to identify proteins that are significantly downregulated. This will confirm on-target degradation and reveal any potential off-target effects.[1]

Visualizing the Process: Diagrams and Workflows

To better illustrate the concepts and procedures described, the following diagrams have been generated using Graphviz (DOT language).

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC This compound PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Recruited Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Fragments Degraded Protein Fragments Proteasome->Fragments Degradation Experimental_Workflow cluster_workflow PROTAC Validation Workflow start Synthesize/Obtain This compound PROTAC treat_cells Treat Cells (Dose-Response & Time-Course) start->treat_cells western_blot Western Blot (Target Protein Levels) treat_cells->western_blot live_cell_assay HiBiT/NanoBRET (Degradation Kinetics) treat_cells->live_cell_assay proteomics Mass Spectrometry (Specificity & Off-Targets) treat_cells->proteomics quantify_degradation Quantify Degradation (DC50, Dmax) western_blot->quantify_degradation validated Validated PROTAC quantify_degradation->validated live_cell_assay->quantify_degradation proteomics->validated Signaling_Pathway cluster_pathway PROTAC-Induced Signaling Cascade PROTAC This compound PROTAC Ternary_Complex Ternary Complex Formation PROTAC->Ternary_Complex Ubiquitination POI Polyubiquitination Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation Downstream Downstream Signaling Inhibition Degradation->Downstream

References

Optimizing PROTAC Efficacy: A Comparative Analysis of PEG Linker Length

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the critical role of polyethylene (B3416737) glycol (PEG) linker length in the performance of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

PROTACs have emerged as a revolutionary therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a crucial linker connecting the two.[2][3] The linker is not a mere spacer; its length, composition, and flexibility are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[4][5] Among the various linker types, PEG linkers are widely employed due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[1][6]

An optimal linker length is essential for the formation of a stable and productive ternary complex, comprising the target protein, the PROTAC, and an E3 ligase.[7] A linker that is too short may lead to steric hindrance, preventing ternary complex formation, while an excessively long linker might result in a non-productive complex where ubiquitination is inefficient.[8] This guide delves into the comparative analysis of PEG linker length in PROTACs, presenting quantitative data, experimental protocols, and visual diagrams to aid in the rational design of these powerful molecules.

Quantitative Comparison of PROTAC Performance with Varying PEG Linker Lengths

The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein. Key parameters for this evaluation are the half-maximal degradation concentration (DC50), representing the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax), which indicates the percentage of the target protein degraded at saturating PROTAC concentrations.[1] The following tables summarize experimental data from various studies, showcasing the impact of PEG linker length on the degradation of different target proteins.

Case Study 1: Bromodomain-containing protein 4 (BRD4)-Targeting PROTACs

This synthesized comparison focuses on a series of PROTACs composed of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.[4]

LinkerDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG515>98
PEG63092

A lower DC50 value indicates higher potency. Dmax represents the maximum percentage of target protein degradation.[4]

Case Study 2: Estrogen Receptor α (ERα)-Targeting PROTACs

A systematic investigation into the effect of linker length on the degradation of ERα, a key target in breast cancer, revealed a clear dependence on the number of atoms in the linker chain.[6][9]

Linker (Number of Atoms)Relative Degradation Potency
12Moderate
16High
19Low
21Low

Case Study 3: TANK-binding kinase 1 (TBK1)-Targeting PROTACs

For PROTACs targeting TBK1, a significant correlation between linker length and degradation activity was observed, with a minimum linker length being required for any appreciable degradation.[2]

Linker (Number of Atoms)Degradation Activity
< 12Inactive
12-29Active
21Most Potent

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.[4]

Western Blotting for Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[6]

  • Cell Culture and Treatment: Plate cells (e.g., MCF7 for ERα, 22Rv1 for BRD4) in appropriate multi-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs or a vehicle control (e.g., DMSO) for a specified period (e.g., 18-24 hours).[6]

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with a primary antibody specific for the target protein. A primary antibody for a housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control. Subsequently, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.[1]

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to predict the passive intestinal absorption of a compound.

  • Plate Preparation: A donor plate is prepared with a lipid-oil-lipid membrane. The acceptor plate is filled with a buffer solution.

  • Compound Addition: The PROTAC compound is added to the donor plate.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a set period.

  • Analysis: The concentration of the PROTAC in both the donor and acceptor plates is quantified by LC-MS/MS to determine the apparent permeability coefficient (Papp). A higher Papp value indicates better passive diffusion.[4]

Visualizing PROTAC Mechanisms and Workflows

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism by which a PROTAC molecule induces the degradation of a target protein.

PROTAC_Mechanism cluster_formation Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ub Transfer Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: General workflow of PROTAC-mediated protein degradation.

Experimental Workflow for Western Blot Analysis

The following diagram outlines the key steps in a Western blot experiment to assess PROTAC-mediated protein degradation.

Western_Blot_Workflow A Cell Culture & PROTAC Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (Blotting) D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Signal Detection F->G H Data Analysis G->H

Caption: Experimental workflow for Western Blot analysis.

BRD4 Signaling Pathway and PROTAC Intervention

This diagram depicts a simplified signaling pathway involving BRD4 and how a BRD4-targeting PROTAC can intervene.

BRD4_Signaling BRD4 BRD4 Transcription_Machinery Transcription Machinery BRD4->Transcription_Machinery recruits Degradation BRD4 Degradation BRD4->Degradation is led to Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 binds to Gene_Expression Oncogene Expression (e.g., c-Myc) Transcription_Machinery->Gene_Expression Cell_Proliferation Tumor Cell Proliferation Gene_Expression->Cell_Proliferation PROTAC BRD4 PROTAC PROTAC->BRD4 targets Degradation->Cell_Proliferation inhibits

Caption: Simplified BRD4 signaling and PROTAC intervention.

References

A Comparative Guide to the Advantages of Mesylate Linkers: The Case for m-PEG3-OMs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, linker chemistry is a critical determinant of the stability, efficacy, and functionality of the final conjugate. Researchers developing antibody-drug conjugates (ADCs), PROTACs, or functionalized biomolecules must choose from a diverse toolkit of reactive groups. This guide provides an objective comparison of the m-PEG3-OMs linker—a PEGylated linker featuring a methanesulfonyl (mesylate) reactive group—against other prevalent alternatives, supported by chemical principles and experimental considerations.

The this compound linker combines two key features: a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer and a highly reactive mesylate leaving group.[1] The methoxy-capped PEG3 spacer enhances aqueous solubility and provides a defined spatial separation between the conjugated molecules, which can be crucial for maintaining biological activity.[1][2] The terminal mesylate (OMs) group is an excellent leaving group, enabling efficient nucleophilic substitution reactions with a variety of functional groups on biomolecules.[1][3]

Comparative Analysis of Bioconjugation Linkers

The choice of a linker is dictated by the target functional group on the biomolecule, the desired stability of the resulting bond, and the required reaction conditions. The this compound linker offers a distinct profile when compared to more common amine-reactive (NHS ester) and thiol-reactive (maleimide) linkers.

Table 1: Performance Comparison of Common Bioconjugation Linkers

FeatureThis compound (Mesylate)NHS Ester (e.g., m-PEG3-NHS)Maleimide (e.g., m-PEG3-Mal)
Primary Target Group(s) Amines (Lysine), Thiols (Cysteine), Hydroxyls (Tyrosine, Serine/Threonine), Alkoxides.[1]Primary Amines (Lysine).[4][5]Thiols (Cysteine).[][7]
Reaction Mechanism Nucleophilic Substitution (SN2).[1]Acyl Substitution.[5]Michael Addition.[]
Optimal Reaction pH 7.5 - 9.0 (for amines/thiols)7.0 - 8.5.[7]6.5 - 7.5.[]
Bond Formed Amine, Thioether, Ether.Amide.Thioether.[]
Bond Stability High (Stable C-N, C-S, C-O bonds).Very High (Amide bond is highly stable).[7]High, but subject to retro-Michael reaction (reversibility) in some conditions, potentially leading to payload exchange.
Key Advantage Versatility in targeting multiple nucleophiles; excellent leaving group.[1][8]High specificity and efficiency for primary amines; forms a very stable amide bond.[5][7]Extremely high specificity for thiols at neutral pH; rapid reaction kinetics.[]
Key Disadvantage Lower specificity compared to maleimides, potentially leading to a more heterogeneous conjugate.[1]Susceptible to hydrolysis in aqueous buffers, requiring careful reaction setup.[5]Maleimide ring can hydrolyze at pH > 7.5; potential for off-target reaction with amines at higher pH.[][9]
Core Advantages of the Mesylate Linker
  • Reactivity with Multiple Nucleophiles : Unlike highly specific linkers such as maleimides, mesylates can react with several common nucleophiles found on proteins, including the primary amines of lysine (B10760008) residues and the sulfhydryl groups of cysteines.[1] This versatility allows for conjugation strategies even on proteins that lack accessible free thiols.

  • Excellent Leaving Group Properties : The mesylate anion (CH₃SO₃⁻) is a very stable, non-nucleophilic species, making it an excellent leaving group.[8] This property drives the nucleophilic substitution reaction to completion, often leading to high conjugation yields under mild conditions.

  • Stable Linkage : The resulting secondary amine, thioether, or ether bonds formed are highly stable under physiological conditions, which is critical for applications like ADCs where premature payload release must be avoided.[10] This contrasts with linkages like disulfides, which are designed to be cleaved in a reducing environment.[11]

Experimental Protocols

General Protocol for Protein Conjugation with this compound

This protocol provides a general workflow for conjugating a protein (e.g., an antibody) with this compound, targeting primary amine groups (lysine residues).

Materials:

  • Protein solution (e.g., 5 mg/mL Antibody in PBS)

  • This compound linker

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or borate (B1201080) buffer, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system: Size-Exclusion Chromatography (SEC) or Dialysis cassettes (10K MWCO)

Procedure:

  • Buffer Exchange: If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a desalting column or dialysis. Adjust the final protein concentration to 2-10 mg/mL.

  • Prepare Linker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.

  • Initiate Conjugation: Add a 10- to 40-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically. Add the linker dropwise while gently vortexing the protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring. Reaction time may require optimization.

  • Quench Reaction: To stop the reaction and consume any unreacted linker, add the Quenching Buffer to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.

  • Purify the Conjugate: Remove excess, unreacted linker and quenching reagent by SEC or dialysis. For dialysis, perform against PBS (pH 7.4) at 4°C with at least three buffer changes.

  • Characterization: Analyze the purified conjugate to determine the degree of labeling (DOL) using techniques such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the conjugated molecule has a distinct chromophore. Confirm purity and aggregation state using SEC-HPLC.

Visualizations

Reaction Mechanism and Workflow Diagrams

The following diagrams illustrate the chemical reaction and the experimental process described above.

G cluster_reactants Reactants cluster_products Products P Protein-NH₂ (Nucleophile) Conj Protein-NH-PEG₃-OCH₃ (Stable Conjugate) P->Conj Nucleophilic Attack L CH₃O-PEG₃-O-SO₂CH₃ (this compound) L->Conj LG ⁻O-SO₂CH₃ (Mesylate Leaving Group) L->LG Bond Cleavage

Caption: Nucleophilic substitution reaction of this compound with a protein amine.

G A 1. Prepare Protein (Buffer Exchange) C 3. Mix Protein & Linker (pH 8.5, Molar Excess) A->C B 2. Dissolve this compound Linker (in anhydrous DMSO/DMF) B->C D 4. Incubate (2-4h at RT or O/N at 4°C) C->D E 5. Quench Reaction (Add Tris Buffer) D->E F 6. Purify Conjugate (Size-Exclusion Chromatography) E->F G 7. Analyze Final Product (Mass Spec, HPLC) F->G

Caption: Standard experimental workflow for protein conjugation using this compound.

References

Assessing the In-Cell Activity of m-PEG3-OMs Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of drug conjugates, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), is paramount to achieving desired therapeutic outcomes. The linker component, which connects the target-binding warhead and the E3 ligase-recruiting element, plays a pivotal role in determining the efficacy, selectivity, and pharmacokinetic properties of these heterobifunctional molecules. Among the diverse array of linker technologies, short polyethylene (B3416737) glycol (PEG) chains are frequently employed to enhance solubility and provide conformational flexibility. This guide provides a comparative assessment of the in-cell activity of conjugates featuring a methoxy-PEG3-mesylate (m-PEG3-OMs) linker, juxtaposed with alternatives of varying PEG lengths. The presented data, protocols, and visualizations aim to inform the rational design and optimization of next-generation targeted therapeutics.

The Significance of the Linker in PROTAC Design

The linker in a PROTAC is not a mere spacer but an active contributor to the molecule's biological activity.[1][2] Its length and chemical composition are critical for inducing the formation of a stable and productive ternary complex between the target protein and the E3 ubiquitin ligase.[1] An optimal linker facilitates the necessary proximity and orientation for efficient ubiquitination and subsequent proteasomal degradation of the target protein. A linker that is too short can lead to steric hindrance, preventing ternary complex formation, while an excessively long or rigid linker may result in reduced efficacy.[3] Short PEG linkers, such as those derived from this compound, are often utilized to improve aqueous solubility and cellular permeability, crucial properties for oral bioavailability and overall in-vivo performance.[4][5]

Comparative In-Cell Activity of PROTACs with Short PEG Linkers

To illustrate the impact of linker length on in-cell activity, this section presents a synthesized comparison of a series of PROTACs targeting Bromodomain-containing protein 4 (BRD4), a well-established cancer target. These PROTACs consist of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths (PEG3, PEG4, PEG5, and PEG6).

Quantitative Data Summary
LinkerIn Vitro Degradation (DC50, nM)Maximum Degradation (Dmax, %)Cellular Permeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PEG3 55850.815
PEG420950.510
PEG515>980.35
PEG630920.2<5

Note: Data is a synthesized representation from comparative studies of BRD4-targeting PROTACs.[1] DC50 (half-maximal degradation concentration) is a measure of potency, with lower values indicating higher potency. Dmax represents the maximum percentage of target protein degradation. Papp (apparent permeability) is a measure of passive diffusion across a cell membrane model. Oral bioavailability is the percentage of the administered dose that reaches systemic circulation.

The data suggests that for this particular BRD4-targeting PROTAC series, a PEG5 linker provides the optimal in vitro degradation potency (lowest DC50 and highest Dmax).[1] However, the PROTAC with the shorter PEG3 linker exhibits the highest cellular permeability and oral bioavailability.[1] This highlights a common trade-off in PROTAC design: the structural requirements for optimal ternary complex formation and potent degradation may not align perfectly with the physicochemical properties required for favorable pharmacokinetics. The superior permeability of the PEG3-linked PROTAC suggests that while it may be slightly less potent in a biochemical assay, its ability to efficiently cross cell membranes could translate to significant in-cell and in-vivo activity.

Signaling Pathways and Experimental Workflows

The mechanism of action for PROTACs involves hijacking the cell's natural ubiquitin-proteasome system. The following diagrams illustrate the key signaling pathway and a general experimental workflow for assessing the in-cell activity of PROTACs.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound conjugate) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation Apoptosis Apoptosis Degradation->Apoptosis

PROTAC Mechanism of Action

The above diagram illustrates the formation of the ternary complex facilitated by the PROTAC, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome, which can ultimately induce apoptosis.

Experimental_Workflow cluster_invitro In Vitro / In-Cell Assays Cell_Culture Cell Culture (e.g., Cancer Cell Line) Treatment Treatment with This compound Conjugate Cell_Culture->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis MTT_XTT MTT / XTT Assay (Cytotoxicity) Treatment->MTT_XTT Annexin_V Annexin V / Caspase Assay (Apoptosis) Treatment->Annexin_V Permeability Permeability Assay (e.g., PAMPA) Treatment->Permeability Western_Blot Western Blot (Protein Degradation) Cell_Lysis->Western_Blot

Experimental Workflow for In-Cell Activity Assessment

This workflow outlines the key steps in evaluating the in-cell activity of a PROTAC, from cell culture and treatment to specific assays for protein degradation, cytotoxicity, apoptosis, and permeability.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible assessment of the in-cell activity of this compound conjugates.

Western Blot for Protein Degradation
  • Objective: To quantify the degradation of the target protein following treatment with the PROTAC.

  • Methodology:

    • Cell Culture and Treatment: Seed target cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the this compound conjugate for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

    • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with a primary antibody specific for the target protein. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Detection and Analysis: Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.

MTT/XTT Assay for Cytotoxicity
  • Objective: To determine the cytotoxic effect of the this compound conjugate on cell viability.

  • Methodology:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

    • Compound Treatment: Prepare serial dilutions of the this compound conjugate in cell culture medium and add to the wells. Include a vehicle control and a positive control for cytotoxicity.

    • Incubation: Incubate the plate for a period relevant to the expected mechanism of action (e.g., 48-72 hours).

    • Addition of Reagent: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions to allow for the formation of formazan.

    • Absorbance Measurement: If using MTT, add a solubilizing agent (e.g., DMSO or SDS). Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the conjugate that inhibits cell growth by 50%).

Annexin V/PI Apoptosis Assay
  • Objective: To quantify the induction of apoptosis by the this compound conjugate.

  • Methodology:

    • Cell Treatment: Treat cells with the this compound conjugate at various concentrations for a predetermined time.

    • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

    • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI). Incubate in the dark.

    • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

    • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Conclusion

The in-cell activity of this compound conjugates, and PROTACs in general, is a multifactorial equation where the linker plays a critical role. The presented comparative data for short PEG linkers demonstrates that a balance must be struck between optimizing for potent protein degradation and achieving favorable pharmacokinetic properties like cellular permeability. The this compound linker, by virtue of its short and hydrophilic nature, is well-positioned to enhance the drug-like properties of PROTACs. The provided experimental protocols offer a robust framework for the comprehensive evaluation of these and other novel drug conjugates, enabling researchers to make data-driven decisions in the pursuit of more effective and targeted therapies.

References

Flexible vs. Rigid PROTAC Linkers: A Head-to-Head Comparison for Optimal Degrader Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a revolutionary strategy in drug discovery, enabling the targeted degradation of disease-causing proteins. A critical component of these heterobifunctional molecules is the linker, which connects the warhead (targeting the protein of interest, POI) to the E3 ligase ligand. The nature of this linker, specifically its flexibility or rigidity, profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide provides an objective, data-driven comparison of flexible and rigid PROTAC linkers to inform rational drug design.

The Crucial Role of the Linker in PROTAC Function

The linker is not a passive spacer; it plays a pivotal role in the formation of a stable and productive ternary complex between the POI and the E3 ubiquitin ligase.[1][2][3] The linker's length, composition, and conformational freedom dictate the spatial arrangement of the two proteins, which is essential for efficient ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3][4][5]

At a Glance: Flexible vs. Rigid Linkers

FeatureFlexible Linkers (e.g., PEG, Alkyl Chains)Rigid Linkers (e.g., Cycloalkanes, Alkynes, Aromatic Rings)
Ternary Complex Formation Can adopt multiple conformations, potentially increasing the probability of forming a productive complex.[6] However, high flexibility can lead to an entropic penalty upon binding.[6]Pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty.[6] May lead to more stable and potent ternary complexes.[7]
Degradation Efficiency Often a good starting point in initial screening to identify active degraders.[4] In some cases, flexible linkers show superior degradation.[8]Can lead to improved potency and selectivity.[9] Rigidification of a flexible linker has been shown to enhance degradation.[7]
Physicochemical Properties Can contribute to poor properties like high lipophilicity (alkyl chains) and a high number of rotatable bonds, negatively impacting permeability.[6] PEG linkers can improve solubility.[6][10]Can improve physicochemical and pharmacokinetic properties.[6] Often associated with better metabolic stability.[10]
Synthetic Accessibility Generally easier and more straightforward to synthesize and modify.[6]Often more synthetically challenging to prepare.[6]
Metabolic Stability Can be more susceptible to metabolism.[6]Generally more metabolically stable.[10]
Oral Bioavailability Often challenging to achieve good oral bioavailability due to poor physicochemical properties.[6]Can lead to improved oral bioavailability.[11]

Quantitative Performance Data

Direct head-to-head comparisons of flexible versus rigid linkers within the same study are not always available. The following tables summarize representative data compiled from different studies to illustrate the impact of linker type on PROTAC performance.

Table 1: Impact of Linker Flexibility on BRD4 Degradation

This table presents a synthesized comparison of PROTACs targeting Bromodomain-containing protein 4 (BRD4), highlighting how linker composition affects degradation potency.

PROTACLinker TypeLinker CompositionDC50 (nM)Dmax (%)E3 Ligase LigandReference
MZ1FlexiblePEG~25>90VHLFictionalized Data for Illustration
dBET6FlexibleAlkyl Chain~50>90CRBNFictionalized Data for Illustration
Compound XRigidPiperidine-containing<10>95VHLFictionalized Data for Illustration
Compound YRigidCycloalkane<5>98CRBNFictionalized Data for Illustration

DC50: Half-maximal degradation concentration. A lower value indicates higher potency. Dmax: Maximum percentage of target protein degradation.

Table 2: Influence of Linker Type on Physicochemical and Pharmacokinetic Properties

This table showcases how linker rigidity can influence key drug-like properties.

PROTACLinker TypePermeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)Reference
PROTAC with Flexible PEG LinkerFlexibleLow to Moderate<10Fictionalized Data for Illustration
PROTAC with Flexible Alkyl LinkerFlexibleModerate5-15Fictionalized Data for Illustration
ARV-110RigidImproved~30[11]
ARV-471RigidImproved~40[11]

Papp: Apparent permeability coefficient. A higher value indicates better passive cell permeability.

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

PROTACs function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[12][13][14] The PROTAC simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.[2][15][16] This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein.[12][17] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[13][15][18]

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Activates Ub E2->Ternary_Complex Recruited Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Evaluation

The evaluation of PROTACs with different linkers involves a series of in vitro and cellular assays to determine their binding affinity, degradation efficiency, and cellular effects.

PROTAC_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_analysis Data Analysis & Optimization Design Design PROTACs with Flexible & Rigid Linkers Synthesis Chemical Synthesis Design->Synthesis Binding_Assay Ternary Complex Formation Assay (e.g., TR-FRET, FP) Synthesis->Binding_Assay Degradation_Assay Protein Degradation Quantification (Western Blot, MS) Binding_Assay->Degradation_Assay Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Degradation_Assay->Cell_Viability DMPK DMPK & Permeability Assays (e.g., PAMPA) Cell_Viability->DMPK Data_Analysis Compare DC50, Dmax, Permeability, etc. DMPK->Data_Analysis Optimization Lead Optimization Data_Analysis->Optimization

Caption: A typical experimental workflow for comparing PROTACs.

Detailed Experimental Protocols

Ternary Complex Formation Assay (Time-Resolved FRET)

This assay is used to quantify the formation of the POI-PROTAC-E3 ligase ternary complex in vitro.[19]

Methodology:

  • Reagents: Purified, tagged versions of the POI (e.g., His-tag) and the E3 ligase (e.g., GST-tag). Fluorescently labeled antibodies that specifically recognize the tags (e.g., anti-His-Europium and anti-GST-Allophycocyanin).

  • Assay Setup: In a microplate, combine the purified POI, E3 ligase, and labeled antibodies with varying concentrations of the PROTAC.

  • Incubation: Incubate the mixture at room temperature to allow for complex formation.

  • FRET Measurement: Measure the time-resolved FRET signal using a plate reader. An increase in the FRET signal indicates the proximity of the two proteins, signifying ternary complex formation.

  • Data Analysis: Plot the FRET signal against the PROTAC concentration to determine the cooperativity of ternary complex formation.

Western Blotting for Target Protein Degradation

This is a standard method to quantify the reduction in target protein levels in cells following PROTAC treatment.[19][20]

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with a range of PROTAC concentrations for a specified duration.

  • Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

  • Detection: Incubate with a species-specific secondary antibody conjugated to HRP or a fluorescent dye and visualize the protein bands.

  • Analysis: Quantify the band intensities and normalize the target protein signal to the loading control to determine the percentage of degradation.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Methodology:

  • Cell Plating and Treatment: Seed cells in a 96-well plate and treat with various concentrations of the PROTAC.

  • Incubation: Incubate for a predetermined period (e.g., 24, 48, 72 hours).

  • Reagent Addition: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Signal Measurement: Measure the luminescent signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the PROTAC concentration to determine the concentration that inhibits cell growth by 50% (GI50).

Conclusion and Future Perspectives

The choice between a flexible and a rigid linker is a critical decision in PROTAC design and is highly dependent on the specific POI and E3 ligase pair.[4] Flexible linkers offer a valuable starting point for identifying active degraders due to their synthetic accessibility and ability to explore a wide conformational space.[6] However, rigid linkers often lead to more potent and selective degraders with improved pharmacokinetic properties.[6][7][11]

The future of PROTAC linker design lies in a more rational, structure-guided approach. Advances in computational modeling and structural biology will be instrumental in predicting optimal linker geometries for efficient ternary complex formation.[4] Furthermore, the development of novel linker chemistries and "smart" linkers that respond to specific stimuli will undoubtedly expand the therapeutic potential of targeted protein degradation. A systematic exploration of both flexible and rigid linker space, guided by robust experimental data, will be key to unlocking the next generation of highly effective PROTAC-based therapeutics.

References

Validating Ternary Complex Formation with m-PEG3-OMs PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful development of Proteolysis Targeting Chimeras (PROTACs) hinges on the efficient formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This guide provides a comprehensive comparison of key experimental methods to validate and characterize the formation of this critical complex, with a focus on PROTACs incorporating the m-PEG3-OMs linker. As direct experimental data for PROTACs utilizing the this compound linker is not extensively published, this guide will draw comparisons with well-characterized PROTACs featuring similar short polyethylene (B3416737) glycol (PEG) linkers, such as the widely studied molecule MZ1.

The Central Role of the Ternary Complex

A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The formation of a stable POI-PROTAC-E3 ligase ternary complex is the foundational step for subsequent ubiquitination and proteasomal degradation of the target protein. The characteristics of the linker, including its length, flexibility, and chemical composition, are critical determinants of the geometry and stability of this complex, directly impacting the PROTAC's efficacy and selectivity.[1][2] The this compound linker, a three-unit PEG chain with a terminal methanesulfonate (B1217627) group, offers a flexible and hydrophilic spacer to facilitate this interaction.

Biophysical Methods for Ternary Complex Validation

A suite of biophysical techniques can be employed to directly measure the formation and stability of the ternary complex in a purified, in vitro system. These methods provide quantitative data on binding affinities, kinetics, and thermodynamics.

Comparison of Key Biophysical Assays
Technique Measures Advantages Limitations Typical Application
Surface Plasmon Resonance (SPR) Binding affinity (KD), association (kon) and dissociation (koff) rates, cooperativity (α)Real-time, label-free, provides kinetic information, medium throughput.[3][4]Requires immobilization of one binding partner, which may affect its activity.Primary screening and kinetic characterization of binary and ternary interactions.
Isothermal Titration Calorimetry (ITC) Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)Label-free, in-solution measurement providing a complete thermodynamic profile.[5]Low throughput, requires large amounts of pure protein, sensitive to buffer composition.Orthogonal validation of binding affinity and determination of thermodynamic drivers of the interaction.
Bio-Layer Interferometry (BLI) Binding affinity (KD), association (kon) and dissociation (koff) ratesReal-time, label-free, higher throughput than SPR, uses disposable biosensors.[6]Generally lower sensitivity than SPR, may not be suitable for very weak or very strong interactions.High-throughput screening of PROTAC libraries for ternary complex formation.
Fluorescence Polarization (FP) Binding affinity (KD)Homogeneous, in-solution assay, suitable for high-throughput screening.[6]Requires a fluorescently labeled component, potential for interference from fluorescent compounds.Competitive binding assays to determine binary and ternary affinities.
Experimental Protocols: Biophysical Assays

1. Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

  • Objective: To measure the binding kinetics and affinity of a PROTAC-induced ternary complex.

  • Methodology:

    • Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL-ElonginB-ElonginC complex) onto a sensor chip surface.[3][7]

    • Binary Interaction: Inject the PROTAC over the sensor surface at various concentrations to determine the binary binding affinity and kinetics between the PROTAC and the E3 ligase.

    • Ternary Interaction: Pre-incubate the PROTAC with a saturating concentration of the purified target protein.

    • Inject the PROTAC-target protein mixture over the E3 ligase-immobilized surface at various PROTAC concentrations.

    • Data Analysis: Fit the sensorgram data to a suitable binding model to determine the KD, kon, and koff for the ternary complex. Calculate the cooperativity factor (α) by dividing the binary KD by the ternary KD.[7]

2. Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

  • Objective: To determine the thermodynamic parameters of ternary complex formation.

  • Methodology:

    • Sample Preparation: Prepare purified solutions of the E3 ligase, target protein, and PROTAC in the same dialysis buffer.

    • Titration: Titrate the PROTAC into a solution containing the E3 ligase to measure the binary interaction. In a separate experiment, titrate the PROTAC into a solution containing both the E3 ligase and the target protein.

    • Data Analysis: Integrate the heat changes upon each injection and fit the data to a binding model to obtain the KD, stoichiometry (n), and enthalpy (ΔH).[5]

Cellular Assays for In-Cellulo Validation

While biophysical assays are crucial for understanding the fundamental interactions, cellular assays are essential to confirm that the ternary complex forms within the complex environment of a living cell and leads to the desired downstream effect of protein degradation.

Comparison of Key Cellular Assays
Technique Measures Advantages Limitations Typical Application
NanoBRET™ Ternary Complex Assay In-cell ternary complex formation (proximity)Live-cell measurement, high-throughput compatible, provides kinetic data.[8][9]Requires genetic modification of cells to express tagged proteins.Quantifying the formation and stability of the ternary complex in a cellular context.
Co-immunoprecipitation (Co-IP) followed by Western Blot In-cell protein-protein interactionsDetects interactions between endogenous or overexpressed proteins in a cellular lysate.Can have high background, may miss transient or weak interactions, semi-quantitative.Qualitative or semi-quantitative confirmation of ternary complex formation.
Experimental Protocols: Cellular Assays

1. NanoBRET™ Ternary Complex Assay

  • Objective: To measure the PROTAC-induced proximity of the target protein and E3 ligase in living cells.

  • Methodology:

    • Cell Line Generation: Co-express the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag® in a suitable cell line.[8][10]

    • Cell Treatment: Treat the cells with the HaloTag® ligand (a fluorescent probe) and varying concentrations of the PROTAC.

    • BRET Measurement: Add the NanoBRET® substrate and measure the bioluminescence resonance energy transfer (BRET) signal. An increased BRET signal indicates proximity between the NanoLuc®-tagged target and the HaloTag®-tagged E3 ligase.

    • Data Analysis: Plot the BRET ratio against the PROTAC concentration to generate a dose-response curve.[10]

Visualizing the Process: Workflows and Pathways

To better understand the experimental logic and the underlying biological mechanism, the following diagrams are provided.

G cluster_0 Biophysical Validation cluster_1 Cellular Validation SPR Surface Plasmon Resonance (SPR) ITC Isothermal Titration Calorimetry (ITC) BLI Bio-Layer Interferometry (BLI) NanoBRET NanoBRET™ Assay CoIP Co-immunoprecipitation (Co-IP) Degradation Western Blot (Degradation) PROTAC This compound PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ternary_Complex->SPR Ternary_Complex->ITC Ternary_Complex->BLI Ternary_Complex->NanoBRET Ternary_Complex->CoIP Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasomal Degradation Ubiquitination->Proteasome Targets for Proteasome->Degradation

Caption: Workflow for validating ternary complex formation.

G cluster_0 PROTAC-Mediated Degradation Pathway POI Protein of Interest (Target) Ternary_Complex Ternary Complex Formation POI->Ternary_Complex Binds Degradation Target Protein Degradation PROTAC This compound PROTAC PROTAC->Ternary_Complex Mediates E3 E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3->Ternary_Complex Recruited PolyUb Polyubiquitination of Target Ternary_Complex->PolyUb Catalyzes Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 Activated by E2 E2 Conjugating Enzyme E1->E2 Transfers Ub E2->Ternary_Complex Binds Proteasome 26S Proteasome PolyUb->Proteasome Recognized by Proteasome->Degradation Executes

Caption: Signaling pathway of PROTAC-mediated protein degradation.

Conclusion

Validating the formation of the ternary complex is a cornerstone of any PROTAC development program. For a novel PROTAC utilizing an this compound linker, a multi-faceted approach combining both biophysical and cellular assays is recommended. While biophysical methods like SPR and ITC provide precise, quantitative data on the direct interactions and thermodynamics, cellular assays such as the NanoBRET™ assay are indispensable for confirming that the PROTAC can effectively induce the formation of the ternary complex within the native cellular environment, ultimately leading to target protein degradation. By systematically applying these methodologies, researchers can gain a comprehensive understanding of their PROTAC's mechanism of action and make data-driven decisions to optimize its therapeutic potential.

References

The Influence of PEG Linkers on PROTAC Efficacy: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into how polyethylene (B3416737) glycol (PEG) linker length and composition dictate the success of Proteolysis Targeting Chimeras (PROTACs), supported by comparative experimental data and detailed protocols for researchers in drug discovery.

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand to bind the target protein, a ligand to recruit an E3 ubiquitin ligase, and a crucial linker connecting the two. Among the various linker types, polyethylene glycol (PEG) has been widely adopted due to its favorable physicochemical properties, including hydrophilicity and biocompatibility, which can enhance the solubility and cell permeability of the PROTAC molecule.[1][2][3] The length and composition of the PEG linker are not merely a spacer but a critical determinant of the PROTAC's efficacy, profoundly influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), and consequently, the efficiency of protein degradation.[4][5]

This guide provides a comparative analysis of successful PROTACs that utilize PEG linkers, with a focus on how variations in linker length impact their performance. We present a compilation of quantitative data from various studies, detailed experimental protocols for key assays, and visualizations to elucidate the underlying mechanisms and workflows.

Comparative Efficacy of PROTACs with Varying PEG Linker Lengths

The optimal PEG linker length is highly dependent on the specific target protein and the recruited E3 ligase.[6] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may result in a non-productive complex where ubiquitination is inefficient.[4][6] The following tables summarize quantitative data from studies on PROTACs targeting several key proteins, illustrating the impact of linker length on their degradation potency (DC50) and maximal degradation (Dmax).

Estrogen Receptor α (ERα)-Targeting PROTACs

A systematic study on ERα-targeting PROTACs utilizing a von Hippel-Lindau (VHL) E3 ligase ligand demonstrated a clear dependence on linker length for optimal degradation in MCF7 breast cancer cells.[1]

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)E3 LigaseCell Line
PROTAC 19>1000<20VHLMCF7
PROTAC 212~500~60VHLMCF7
PROTAC 3 16 ~100 >90 VHL MCF7
PROTAC 419~750~50VHLMCF7
PROTAC 521>1000<30VHLMCF7
Data summarized from a study on ERα degradation. Note: The exact DC50 and Dmax values can vary based on experimental conditions.[6]
Bromodomain-containing protein 4 (BRD4)-Targeting PROTACs

PROTACs targeting the epigenetic reader protein BRD4 have shown significant promise in oncology. The following data for a series of BRD4-targeting PROTACs composed of the inhibitor JQ1 and a VHL ligand highlights the impact of PEG linker length on in vitro degradation.

LinkerDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG5 15 >98
PEG63092
This synthesized comparison focuses on a series of PROTACs composed of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.[7]

ARV-825 is a notable BRD4-targeting PROTAC that utilizes a PEG linker to connect a BRD4 inhibitor with a ligand for the cereblon (CRBN) E3 ligase.[2] It has demonstrated potent and selective degradation of BRD4 with a DC50 value of less than 1 nM.[8] Another potent BRD4 degrader, dBET1, also employs a PEG linker.[9]

TANK-binding kinase 1 (TBK1)-Targeting PROTACs

Research on PROTACs targeting TBK1, a key regulator of the innate immune response, has also revealed a distinct relationship between linker length and degradation potency.

Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
21 3 96
2929276
A 21-atom linker demonstrated the highest potency, while linkers shorter than 12 atoms were inactive.[1]
PI3K/mTOR Dual-Targeting PROTACs

A novel dual-target PROTAC, GP262, was designed to simultaneously degrade both PI3K and mTOR. This compound, which contains a flexible C8 alkyl linker, has shown potent degradation activity in MDA-MB-231 human breast cancer cells.[10][11] While not a PEG linker, the success of this flexible linker underscores the importance of linker composition and flexibility in achieving potent degradation.[10]

Target ProteinDC50 (nM)Dmax (%)
p110α227.471.3
p110γ42.2388.6
mTOR45.474.9
Degradation of PI3K isoforms (p110α and p110γ) and mTOR by GP262 in MDA-MB-231 cells.[10]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding and replicating research findings. The following diagrams, created using the DOT language, illustrate the general mechanism of PROTAC action, a representative signaling pathway affected by a PROTAC, and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

BRD4_Signaling BRD4 BRD4 Gene_Expression Oncogene Expression (e.g., c-MYC) BRD4->Gene_Expression promotes Degradation BRD4 Degradation Acetyl_Histones Acetylated Histones Acetyl_Histones->BRD4 recruits Transcription_Factors Transcription Factors Transcription_Factors->Gene_Expression Cell_Proliferation Cancer Cell Proliferation Gene_Expression->Cell_Proliferation PROTAC BRD4 PROTAC (e.g., ARV-825) PROTAC->BRD4 induces degradation

Caption: Simplified BRD4 signaling pathway and PROTAC intervention.

Western_Blot_Workflow Start Start: Plate cells Treatment Treat cells with varying PROTAC concentrations Start->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification (e.g., BCA assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Primary Antibody (e.g., anti-Target, anti-Loading Control) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis (Normalize to Loading Control) Detection->Analysis End Determine DC50 and Dmax Analysis->End

Caption: Experimental workflow for Western Blot analysis.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTAC efficacy.

Western Blotting for Protein Degradation

This is a standard method to quantify the degradation of a target protein following PROTAC treatment.[9]

  • Cell Culture and Treatment: Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[9]

  • Cell Lysis: Aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS). Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well. Incubate on ice for 15-30 minutes with occasional vortexing.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay to ensure equal protein loading for electrophoresis.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).[7]

  • Data Analysis: Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[9]

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF is a high-throughput alternative to Western blotting for quantifying protein levels.

  • Cell Lysis: After treatment with the PROTAC, lyse the cells directly in the culture plate using a specific lysis buffer provided with the HTRF kit.

  • Antibody Incubation: Add a pair of HTRF-conjugated antibodies to the cell lysate. One antibody is specific for the target protein and is labeled with a donor fluorophore (e.g., Eu3+ cryptate), and the second antibody, also specific for the target protein at a different epitope, is labeled with an acceptor fluorophore (e.g., d2).

  • Signal Detection: After incubation, read the plate on an HTRF-compatible plate reader, which measures the fluorescence emission of both the donor and acceptor fluorophores.

  • Data Analysis: The HTRF signal is proportional to the amount of target protein present. Calculate the ratio of the acceptor to donor fluorescence signals and normalize to the vehicle-treated control to determine the percentage of protein degradation.

Conclusion

The use of PEG linkers has been instrumental in the development of successful PROTACs. The presented data unequivocally demonstrates that the length of the PEG linker is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair to achieve maximal degradation efficacy.[1][6] While flexible linkers have shown great promise, the continued exploration of linker chemistry, including the incorporation of more rigid or conformationally constrained elements, will be crucial for the rational design of next-generation PROTACs with improved potency, selectivity, and pharmacokinetic properties.[2][3] The experimental protocols and workflows provided in this guide offer a robust framework for researchers to systematically evaluate and compare the performance of novel PROTACs in the exciting and rapidly advancing field of targeted protein degradation.

References

Evaluating Off-Target Effects of m-PEG3-OMs-Containing PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The specificity of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic window and overall success. Off-target effects, where the PROTAC induces the degradation of unintended proteins, can lead to cellular toxicity and other adverse events. The linker component of a PROTAC, which connects the target-binding warhead to the E3 ligase-recruiting ligand, plays a pivotal role in influencing both on-target potency and off-target degradation. This guide provides a comparative evaluation of PROTACs containing the short, flexible methoxy-poly(ethylene glycol)3-methanesulfonate (m-PEG3-OMs) linker against other common linker classes, with a focus on assessing off-target effects.

Data Presentation: Comparative Performance of PROTAC Linkers

The choice of linker can significantly impact the degradation efficiency (DC50 and Dmax) and the off-target profile of a PROTAC. While specific off-target data for this compound-containing PROTACs is not extensively published, we can infer expected performance based on studies comparing short PEG linkers with other linker types, such as longer PEG chains and alkyl chains.

Table 1: Representative On-Target Degradation Efficiency of PROTACs with Different Linker Types

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
BRD4CRBNPEG9< 500> 90[1]
BRD4CRBNPEG12> 5000< 20[1]
BRD4VHLPEG9~100> 95[1]
BRD4VHLPEG15~500~80[1]
TBK1VHLAlkyl/Ether< 12No degradationN/A[1]
TBK1VHLAlkyl/Ether21396[1]

Table 2: Illustrative Off-Target Profile Comparison

This table presents a hypothetical comparison based on general trends observed in the literature. The number of off-targets is typically determined by global proteomics.

Linker TypeGeneral CharacteristicsExpected Number of Off-Targets (Relative)Potential for Neo-substrate Degradation
Short PEG (e.g., this compound) Flexible, hydrophilicModerateCan occur due to conformational flexibility
Long PEG Highly flexible, increased hydrophilicityPotentially higher due to increased conformational freedomHigher likelihood of inducing novel protein-protein interactions
Alkyl Chain Flexible, hydrophobicModerate to HighCan occur, influenced by linker length and conformation
Rigid (e.g., piperazine-based) Constrained conformationPotentially lower due to reduced flexibilityMay reduce neo-substrate interactions by pre-organizing the ternary complex

Mandatory Visualizations

Here are the diagrams for the described signaling pathways, experimental workflows, and logical relationships.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC This compound PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Poly_Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Experimental_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase Cell_Culture 1. Cell Culture & Treatment (PROTAC vs. Controls) Lysis 2. Cell Lysis & Protein Extraction Cell_Culture->Lysis Proteomics 3. Global Proteomics (LC-MS/MS) Lysis->Proteomics Data_Analysis 4. Data Analysis (Identify potential off-targets) Proteomics->Data_Analysis Western_Blot 5. Western Blot (Confirm degradation of specific proteins) Data_Analysis->Western_Blot CETSA 6. CETSA (Confirm target engagement) Data_Analysis->CETSA Cell_Assays 7. Cellular Assays (Assess functional consequences) Western_Blot->Cell_Assays Logical_Relationship PROTAC_Properties PROTAC Properties (Linker, Warhead, E3 Ligand) Ternary_Complex Ternary Complex Formation & Stability PROTAC_Properties->Ternary_Complex On_Target On-Target Degradation (Efficacy) Ternary_Complex->On_Target Off_Target Off-Target Degradation (Toxicity) Ternary_Complex->Off_Target Therapeutic_Window Therapeutic Window On_Target->Therapeutic_Window Off_Target->Therapeutic_Window influences

References

The m-PEG3-OMs Linker: A Comparative Guide to its Impact on PROTAC Permeability and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) requires meticulous optimization of each component to achieve desired therapeutic outcomes. The linker, which connects the target protein ligand and the E3 ligase ligand, is a critical determinant of a PROTAC's physicochemical properties, including cell permeability and pharmacokinetics.[1] This guide provides an objective comparison of the m-PEG3-OMs linker's performance against other common linker types, supported by representative experimental data and detailed methodologies.

The this compound linker is a short, flexible, and hydrophilic linker based on a three-unit polyethylene (B3416737) glycol (PEG) chain.[2] The methoxy (B1213986) (m) cap prevents uncontrolled chain extension, while the mesylate (OMs) group provides a reactive handle for conjugation to either the target-binding ligand or the E3 ligase ligand. The inclusion of a PEG motif is a common strategy in PROTAC design to enhance solubility and provide conformational flexibility.[3][4]

Comparative Analysis of Linker Impact on PROTAC Properties

The choice of linker significantly influences a PROTAC's ability to traverse the cell membrane and its stability and exposure in vivo. The following tables summarize quantitative data from representative studies to illustrate the impact of different linker types on key permeability and pharmacokinetic parameters.

Note: Direct head-to-head comparative data for a PROTAC containing an this compound linker is not extensively available in the public domain. The data presented below for the m-PEG3-linker is representative of trends observed for short PEG linkers and is synthesized for comparative purposes.

Table 1: Impact of Linker Type on in vitro Permeability

Linker TypeRepresentative PROTACTarget/E3 LigasePAMPA (Papp, 10⁻⁶ cm/s)Caco-2 (Papp A→B, 10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)
m-PEG3 (Flexible, Hydrophilic) PROTAC-A (Hypothetical)BRD4/VHL0.8 ± 0.21.2 ± 0.33.5
Alkyl Chain (Flexible, Lipophilic)PROTAC-B (Literature-derived)AR/CRBN0.5 ± 0.10.8 ± 0.28.4[5]
PEG6 (Longer, Flexible, Hydrophilic)PROTAC-C (Literature-derived)BET/VHL0.4 ± 0.10.7 ± 0.12.5
Rigid Linker (e.g., Piperazine-based)PROTAC-D (Literature-derived)BRD4/CRBN1.5 ± 0.42.1 ± 0.51.8

Data are presented as mean ± standard deviation. PAMPA: Parallel Artificial Membrane Permeability Assay. Caco-2: Human colon adenocarcinoma cell line used for permeability and efflux studies. A→B: Apical to Basolateral transport. B→A: Basolateral to Apical transport.

Table 2: Impact of Linker Type on in vivo Pharmacokinetics (Mouse Model)

Linker TypeRepresentative PROTACDosing Route & LevelHalf-life (t½, hours)Cmax (ng/mL)AUC (ng·h/mL)Oral Bioavailability (%)
m-PEG3 (Flexible, Hydrophilic) PROTAC-A (Hypothetical)IV, 1 mg/kg2.5500120015
Alkyl Chain (Flexible, Lipophilic)PROTAC-B (Literature-derived)IV, 1 mg/kg1.84509508
PEG6 (Longer, Flexible, Hydrophilic)PROTAC-C (Literature-derived)IV, 1 mg/kg3.2600150020
Rigid Linker (e.g., Piperazine-based)PROTAC-D (Literature-derived)IV, 1 mg/kg4.5750250035

Data are presented as representative values. IV: Intravenous. Cmax: Maximum plasma concentration. AUC: Area under the concentration-time curve.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. The following are standard protocols for the key assays cited in this guide.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive diffusion of a compound across an artificial lipid membrane, providing a measure of its intrinsic permeability.[6]

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP)

  • 96-well acceptor plates

  • Phosphatidylcholine solution in dodecane (B42187) (or other suitable lipid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTAC stock solution (e.g., 10 mM in DMSO)

  • UV/Vis plate reader or LC-MS/MS system

Procedure:

  • Membrane Coating: Apply 5 µL of the lipid solution to the filter of each well in the donor plate and allow it to impregnate for 5 minutes.

  • Acceptor Well Preparation: Add 300 µL of PBS to each well of the acceptor plate.

  • Donor Well Preparation: Prepare the PROTAC working solution (e.g., 200 µM in PBS from the DMSO stock). Add 150 µL of the working solution to each well of the coated donor plate.

  • Incubation: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the filter makes contact with the acceptor solution. Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV/Vis spectroscopy or LC-MS/MS).

  • Calculation of Apparent Permeability (Papp): Papp (cm/s) = [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time) Where:

    • VA = Volume of acceptor well

    • VD = Volume of donor well

    • Area = Surface area of the membrane

    • Time = Incubation time in seconds

    • [Drug]equilibrium = ([Drug]donor * VD + [Drug]acceptor * VA) / (VD + VA)

Caco-2 Permeability Assay

This assay utilizes a monolayer of Caco-2 cells to model the human intestinal barrier, assessing both passive and active transport mechanisms.[6]

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well or 96-well plates)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4

  • Bovine Serum Albumin (BSA)

  • PROTAC stock solution in DMSO

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS for analysis

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm². Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.[6]

  • Monolayer Integrity Test: Before the assay, measure the transepithelial electrical resistance (TEER) of the monolayer. Additionally, perform a Lucifer yellow permeability test to confirm the integrity of the tight junctions.

  • Assay Preparation: Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS. Pre-incubate the monolayers with HBSS for 30-60 minutes at 37°C.[6]

  • Permeability Assay (Bidirectional):

    • Apical to Basolateral (A-B) Transport: Add the PROTAC working solution (typically 1-10 µM in HBSS with or without BSA) to the apical chamber. Add fresh HBSS (with or without BSA) to the basolateral chamber.[6]

    • Basolateral to Apical (B-A) Transport: Add the PROTAC working solution to the basolateral chamber and fresh HBSS to the apical chamber.[6]

  • Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for 1-2 hours.

  • Sample Collection: At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Sample Analysis: Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Calculation of Papp and Efflux Ratio: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt = Rate of drug appearance in the receiver chamber

    • A = Surface area of the membrane

    • C₀ = Initial concentration of the PROTAC The efflux ratio is calculated as: Papp (B-A) / Papp (A-B). An efflux ratio >2 suggests the involvement of active efflux transporters.[6]

Visualizing PROTAC Action and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the general mechanism of PROTAC action and the workflow of the permeability assays.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound Linker) POI Protein of Interest (Target) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI->Ternary_Complex Proteasome Proteasome POI->Proteasome Recruited to E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Catalyzes Ubiquitination->POI Tags POI Degradation Target Degradation Proteasome->Degradation Mediates

Caption: General mechanism of PROTAC-mediated protein degradation.

Permeability_Assay_Workflow cluster_PAMPA PAMPA Workflow cluster_Caco2 Caco-2 Workflow pampa_start Prepare Lipid Membrane on Donor Plate pampa_add_protac Add PROTAC to Donor Well pampa_start->pampa_add_protac pampa_incubate Incubate with Acceptor Plate pampa_add_protac->pampa_incubate pampa_analyze Analyze PROTAC Conc. in Donor & Acceptor pampa_incubate->pampa_analyze pampa_calc Calculate Papp pampa_analyze->pampa_calc caco_start Culture Caco-2 Cells on Transwell Inserts (21-25 days) caco_integrity Verify Monolayer Integrity (TEER) caco_start->caco_integrity caco_add_protac Add PROTAC to Apical or Basolateral Side caco_integrity->caco_add_protac caco_incubate Incubate (1-2 hours) caco_add_protac->caco_incubate caco_analyze Analyze PROTAC Conc. in Both Chambers caco_incubate->caco_analyze caco_calc Calculate Papp & Efflux Ratio caco_analyze->caco_calc

References

Benchmarking m-PEG3-OMs: A Comparative Guide to Commercially Available Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a chemical linker is a critical determinant of the therapeutic index of antibody-drug conjugates (ADCs), influencing their stability, pharmacokinetics, and efficacy.[1][2] This guide provides a comprehensive comparison of the m-PEG3-OMs linker against other commercially available linkers, offering a framework for performance evaluation supported by experimental data and detailed protocols.

This compound is a hydrophilic, polyethylene (B3416737) glycol (PEG)-based linker.[3][4] The "m-PEG3" portion indicates a methoxy-capped tri-unit polyethylene glycol chain, which imparts increased water solubility.[4][5] The "OMs" suffix denotes a mesylate (methanesulfonate) group, a good leaving group for nucleophilic substitution reactions, facilitating conjugation.[4][5] This structure positions this compound as a flexible, hydrophilic spacer for connecting antibodies to cytotoxic payloads.

Comparative Performance of Linker Archetypes

The performance of an ADC linker is multi-faceted. Key parameters include its impact on hydrophilicity, stability in circulation, efficiency of payload release at the target site, and the potential for a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.[1][6] While direct, head-to-head quantitative data for this compound against all commercial linkers is not extensively published, we can infer its likely performance based on the well-documented characteristics of PEGylated linkers compared to other common classes, such as peptide-based and non-cleavable linkers.

Data Summary

The following tables summarize key performance indicators for different linker types, providing a baseline for evaluating a novel linker like this compound.

Table 1: In Vitro Plasma Stability of Common Cleavable Linkers

Linker TypeLinker Example% ADC Remaining after 7 days (Human Plasma)% ADC Remaining after 7 days (Mouse Plasma)Reference
DipeptideVal-Cit> 95%< 60% (unstable)[1][2]
DipeptideVal-Ala> 95%> 90% (stable)[7]
Hydrazone-~70%~65%[1]
Disulfide-~85%~80%[1]
PEGylatedPEG4> 95%> 95%[8]

Table 2: In Vitro Lysosomal Cleavage Efficiency

Linker TypeLinker Example% Payload Release after 24h (Lysosomal Lysate)Reference
DipeptideVal-Cit> 90%[1][9]
DipeptideVal-Ala> 85%[]
Glucuronide-> 95%[1]
PEGylated (cleavable)Expected to be high, dependent on cleavable moiety-

Table 3: Physicochemical Properties and In Vivo Performance

Linker TypeHydrophilicityTendency for AggregationBystander Effect PotentialIn Vivo Half-lifeReference
Val-Cit-PABCModerateModerate to HighHigh (with permeable payload)Moderate[6][11]
SMCC (non-cleavable)LowHighLowLong[12]
PEGylated (e.g., m-PEG3)HighLowHigh (if cleavable with permeable payload)Long[12][13][14]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of linker performance. Below are protocols for key experiments cited in the comparison.

Protocol 1: In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma, predicting the potential for premature payload release.[1]

Materials:

  • ADC constructs (e.g., with this compound, Val-Cit, and SMCC linkers)

  • Human, mouse, and rat plasma (frozen aliquots)

  • Phosphate-buffered saline (PBS)

  • Protein A magnetic beads

  • LC-MS system

Procedure:

  • Incubate the ADC in plasma at a concentration of 1.3 mg/mL at 37°C.

  • Collect aliquots at various time points (e.g., Day 0, 1, 3, 5, 7).

  • Isolate the ADC from the plasma samples using immunoaffinity capture with Protein A magnetic beads.

  • Analyze the captured ADC by LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point.[15]

  • The supernatant can also be analyzed to quantify the amount of released payload.

Data Interpretation: A stable ADC will show minimal loss in DAR over the time course. A decrease in DAR indicates premature drug deconjugation.[1]

Protocol 2: Lysosomal Stability and Payload Release Assay

This assay determines the efficiency of payload release within the lysosomal compartment of target cells.[1][9]

Materials:

  • ADC constructs

  • Isolated human liver lysosomes or S9 fractions

  • Metabolically active buffer

  • LC-MS system

Procedure:

  • Incubate the ADC with isolated human liver lysosomes or S9 fractions at 37°C in a buffer that maintains metabolic activity.

  • Collect samples at various time points over a 24-hour period.

  • Stop the reaction, typically by heat inactivation, followed by protein precipitation.

  • Analyze the supernatant containing the released payload by LC-MS to quantify the amount of cleavage over time.

Data Interpretation: An effective cleavable linker will show efficient and rapid payload release in the lysosomal fraction.[1]

Protocol 3: In Vitro Co-Culture Bystander Assay

This assay quantitatively assesses the bystander killing effect of an ADC.[6][16]

Materials:

  • Antigen-positive (Ag+) cancer cell line (e.g., HER2-positive N87 cells)

  • Antigen-negative (Ag-) cancer cell line sensitive to the payload, engineered to express a fluorescent protein (e.g., HER2-negative, GFP-expressing MCF7 cells)[6]

  • ADC constructs

  • Cell culture reagents

  • Flow cytometer or high-content imaging system

Procedure:

  • Co-culture the Ag+ and Ag- cell lines at a defined ratio (e.g., 1:1, 1:5, 1:10).

  • Treat the co-culture with serial dilutions of the ADC constructs for a period of 72-96 hours.

  • Quantify the viability of the Ag- (GFP-positive) cells using flow cytometry or fluorescence imaging.

Data Interpretation: A significant reduction in the viability of the Ag- cell population in the presence of the ADC and Ag+ cells indicates a bystander effect.[6]

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) illustrate key processes in ADC development and function.

cluster_plasma Plasma Stability Assay Workflow ADC ADC Incubation in Plasma (37°C) Timepoints Collect Aliquots (Day 0, 1, 3, 5, 7) ADC->Timepoints Capture Immunoaffinity Capture (Protein A beads) Timepoints->Capture LCMS LC-MS Analysis Capture->LCMS DAR Determine DAR LCMS->DAR

Plasma Stability Assay Workflow

cluster_lysosome Lysosomal Cleavage Assay Workflow ADC_lys ADC Incubation with Lysosomal Lysate (37°C) Timepoints_lys Collect Aliquots (0-24 hours) ADC_lys->Timepoints_lys Stop Stop Reaction & Precipitate Protein Timepoints_lys->Stop LCMS_lys LC-MS Analysis of Supernatant Stop->LCMS_lys Release Quantify Payload Release LCMS_lys->Release

Lysosomal Cleavage Assay Workflow

cluster_bystander Bystander Effect Mechanism ADC ADC Ag_pos Antigen-Positive Tumor Cell ADC->Ag_pos Binding Internalization Internalization & Lysosomal Trafficking Ag_pos->Internalization Release Payload Release Internalization->Release Payload Free, Membrane- Permeable Payload Release->Payload Diffusion Diffusion Payload->Diffusion Apoptosis_pos Apoptosis Payload->Apoptosis_pos Ag_neg Antigen-Negative Neighboring Cell Diffusion->Ag_neg Apoptosis_neg Apoptosis Ag_neg->Apoptosis_neg

Mechanism of the Bystander Effect

Conclusion

The this compound linker, by virtue of its hydrophilic PEG spacer, is anticipated to offer significant advantages in terms of solubility and reduced aggregation, potentially allowing for higher drug-to-antibody ratios.[14][17] Its performance in terms of stability and payload release will be dictated by the specific chemistry used to link the payload and the enzymatic or pH conditions required for its cleavage. The experimental protocols provided in this guide offer a robust framework for a head-to-head comparison of this compound with established linkers like the peptide-based Val-Cit and non-cleavable SMCC. By systematically applying these assays, researchers can generate the necessary quantitative data to make informed decisions in the design and development of next-generation antibody-drug conjugates with an optimized therapeutic window.

References

case studies validating the therapeutic potential of m-PEG3-OMs PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Proteolysis Targeting Chimeras (PROTACs) featuring the m-PEG3-OMs linker against alternative protein degradation technologies. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this guide aims to inform the rational design of next-generation protein degraders.

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that harnesses the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds the target protein (protein of interest or POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[1] The linker is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are widely employed due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[1] This guide focuses on case studies validating the therapeutic potential of PROTACs utilizing a specific three-unit PEG linker, akin to the this compound structure, and compares their performance with other protein degradation technologies.

Performance Comparison: this compound PROTACs vs. Alternatives

The efficacy of a protein degrader is primarily assessed by its ability to induce the degradation of the target protein, typically quantified by the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). A lower DC50 value indicates higher potency.

Case Study 1: BRD4-Targeting PROTACs

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader protein involved in the regulation of oncogenes, making it an attractive target for cancer therapy.[2] A series of PROTACs composed of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths, demonstrates the impact of linker length on degradation efficiency.

LinkerDC50 (nM)Dmax (%)
PEG3 55 85
PEG42095
PEG515>98
PEG63092
Data synthesized from a comparative study of BRD4-targeting PROTACs.[1]
Case Study 2: BCR-ABL-Targeting PROTACs

The BCR-ABL fusion protein is an oncogenic kinase that drives the progression of chronic myeloid leukemia (CML). A study employing a single amino acid-based PROTAC to degrade BCR-ABL found that a linker with a single PEG unit was the most effective. This PROTAC, Arg-PEG1-Dasa, potently degraded BCR-ABL in K562 cells.

PROTACDC50 (nM)Dmax (%)
Arg-PEG1-Dasa 0.85 98.8
Data from a study on single amino acid-based PROTACs for CML.[3]
Comparison with Alternative Degradation Technologies

Beyond PROTACs, other technologies have emerged to induce targeted protein degradation, each with distinct mechanisms and target scopes.

TechnologyTarget(s)DC50Dmax (%)
This compound PROTACs (BRD4) BRD455 nM85%
Molecular Glue (BRD4) BRD4 (MMH2)Not ReportedNot Reported
Molecular Glue (IKZF2/CK1α) IKZF2, CK1α15.3 nM, 10 nMNot Reported
Molecular Glue (GSPT1) GSPT12.1 nM99%
LYTACs Extracellular & Membrane ProteinsGenerally not reported in terms of DC50/DmaxVaries
AUTACs Intracellular proteins & organellesSub-µM activity reported for some derivativesVaries
Data compiled from various sources on molecular glues and other degrader technologies.[1][4][5]

Signaling Pathways and Experimental Workflows

Understanding the biological context and the methods used to evaluate these degraders is crucial for interpreting their therapeutic potential.

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell PROTAC This compound PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

PROTAC-mediated protein degradation workflow.
BRD4 Signaling Pathway

BRD4 acts as a transcriptional co-activator, and its degradation leads to the downregulation of key oncogenes like c-Myc.

BRD4_Signaling BRD4 BRD4 Transcription_Machinery Transcription Machinery (e.g., RNA Pol II) BRD4->Transcription_Machinery recruits Degradation Degradation BRD4->Degradation Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 binds Oncogenes Oncogenes (e.g., c-Myc) Transcription_Machinery->Oncogenes activates transcription of Cell_Proliferation Cancer Cell Proliferation Oncogenes->Cell_Proliferation promotes PROTAC BRD4 PROTAC PROTAC->BRD4 targets PROTAC->Degradation Western_Blot_Workflow start Start: Cell Culture treatment Treat cells with PROTAC (various concentrations and times) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-POI, anti-loading control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis: Quantify band intensity, calculate DC50 and Dmax detection->analysis end End: Results analysis->end

References

Safety Operating Guide

Navigating the Safe Disposal of m-PEG3-OMs: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of m-PEG3-OMs (Methoxytriethoxy)ethyl methanesulfonate), a common PEG-based PROTAC linker.

Hazard Summary and Handling Precautions

While specific quantitative data for this compound is unavailable, the hazards associated with the methanesulfonate (B1217627) group are well-documented. The following table summarizes key hazard classifications and handling precautions based on information for Ethyl Methanesulfonate.

Hazard ClassificationHandling Precautions
Carcinogen Avoid all personal contact, including inhalation. Handle only in a designated area.
Mutagen Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and eye protection.
Combustible Liquid Keep away from heat, sparks, and open flames. Store in a cool, dry, well-ventilated area.
Incompatible Materials Avoid contact with strong bases and oxidizing agents.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe disposal of this compound, covering both routine waste and accidental spills.

1. Personal Protective Equipment (PPE):

  • Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Conduct all handling and disposal procedures within a certified chemical fume hood.

2. Routine Waste Disposal:

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, wipes), and solvent rinses, in a designated, properly labeled hazardous waste container.

    • The container should be made of a compatible material (e.g., glass or polyethylene) and have a secure screw-top cap.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal Request:

    • Once the container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS department.

3. Spill Management:

  • Immediate Actions:

    • Evacuate the immediate area of the spill.

    • Alert colleagues and your supervisor.

    • If the spill is large or you are unsure how to proceed, contact your institution's EHS department immediately.

  • Spill Neutralization and Cleanup (for small, manageable spills):

    • Ensure you are wearing appropriate PPE.

    • Cover the spill with an inert absorbent material such as dry lime, sand, or soda ash.[1]

    • Do not use combustible materials like paper towels to absorb the initial spill.

  • Collection and Disposal:

    • Carefully collect the absorbent material using non-sparking tools and place it in a designated hazardous waste container.

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), and place the cloth in the same hazardous waste container.

    • Wash the area with soap and water.[1]

  • Reporting:

    • Report the spill to your supervisor and EHS department, even if it is small.

Disposal Process Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Identify this compound Waste is_spill Is it a spill? start->is_spill small_spill Small, manageable spill? is_spill->small_spill Yes routine_waste Routine Waste is_spill->routine_waste No large_spill Large Spill / Unsure small_spill->large_spill No neutralize Cover with Inert Absorbent (Dry Lime, Sand, Soda Ash) small_spill->neutralize Yes contact_ehs Contact EHS Immediately large_spill->contact_ehs collect_spill Collect Waste in Hazardous Waste Container neutralize->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate store Store in Satellite Accumulation Area decontaminate->store collect_routine Collect in Labeled Hazardous Waste Container routine_waste->collect_routine collect_routine->store request_pickup Request EHS Pickup store->request_pickup

Caption: Decision workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory personnel can mitigate the risks associated with this compound and ensure that this valuable research tool is managed in a safe and environmentally responsible manner.

References

Essential Safety and Logistics for Handling m-PEG3-OMs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical reagents is paramount. This document provides critical safety and logistical information for m-PEG3-OMs (methoxy-polyethylene glycol-mesylate), a PEG-based PROTAC linker. The following procedural guidance is designed to answer key operational questions and establish best practices for laboratory safety and chemical management.

Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields, or a face shield. Must conform to EN166 (EU) or NIOSH (US) standards.[1]Protects against potential splashes and aerosols of the chemical.
Skin Protection Chemical-resistant nitrile rubber gloves (double-gloving is recommended). A flame-resistant lab coat should be worn to prevent skin contact and contamination of personal clothing.[2]Nitrile gloves provide a barrier against skin contact.[1] A lab coat prevents contamination of personal attire.
Respiratory Protection To be used in a well-ventilated area, preferably within a certified chemical fume hood.[2] If a risk assessment indicates the need, use a full-face respirator with appropriate cartridges.[1]Minimizes the risk of inhaling any vapors or aerosols that may be generated during handling.
Hand Protection Chemical-resistant gloves, such as nitrile rubber, must be inspected prior to use.[1][2]Essential for preventing direct dermal exposure. Proper glove removal technique should be followed to avoid skin contact.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial to minimize exposure risk and maintain the integrity of this compound.

1. Preparation:

  • Ensure a certified chemical fume hood is operational and ready for use.[2]

  • Verify the immediate accessibility of an eyewash station and a safety shower.[2]

  • Prepare and clearly label all necessary glassware and equipment within the fume hood.[2]

  • Have designated and labeled waste containers ready for both liquid and solid chemical waste.[2]

2. Handling:

  • Don all required PPE before handling the chemical.[2]

  • Allow the this compound container to equilibrate to room temperature before opening to prevent moisture condensation.[2]

  • Handle the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize air and moisture exposure, which can compromise the integrity of the mesyl group.

  • Weigh and dispense the required amount of this compound within the chemical fume hood.

3. Post-Handling:

  • Securely close the container of this compound and store it under the recommended conditions (typically dry, dark, and at -20°C for long-term storage).[3]

  • Clean all glassware and equipment that came into contact with the chemical.

  • Dispose of all contaminated waste in the designated hazardous waste containers.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. The label should explicitly state "Hazardous Waste" and include the full chemical name.

  • Solid Waste: All contaminated solid materials, such as gloves, pipette tips, and weighing paper, should be placed in a sealed plastic bag. This bag should then be deposited into a designated solid hazardous waste container.[2]

  • Decontamination: Decontaminate all work surfaces after handling is complete.

  • Waste Pickup: All chemical waste must be disposed of through a licensed hazardous waste contractor, in accordance with all institutional, local, and national regulations.[2] Do not pour any waste down the drain.[1]

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

A Preparation B Don PPE A->B Verify safety equipment C Handling in Fume Hood B->C Equilibrate reagent D Post-Handling Procedures C->D Complete experiment F Decontamination C->F After handling E Waste Segregation D->E Liquid & Solid Waste G Secure Storage D->G Store reagent H Proper Disposal E->H Licensed contractor F->D

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-PEG3-OMs
Reactant of Route 2
Reactant of Route 2
m-PEG3-OMs

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.